Mianserin Hydrochloride

Catalog No.
S535402
CAS No.
21535-47-7
M.F
C18H21ClN2
M. Wt
300.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mianserin Hydrochloride

CAS Number

21535-47-7

Product Name

Mianserin Hydrochloride

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H

InChI Key

YNPFMWCWRVTGKJ-UHFFFAOYSA-N

SMILES

Array

solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Hydrochloride, Mianserin, Lerivon, Mianserin, Mianserin Hydrochloride, Mianserin Monohydrochloride, Monohydrochloride, Mianserin, Org GB 94, Tolvon

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl

The exact mass of the compound Mianserin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759590. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mianserin pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Mianserin

The table below summarizes the fundamental pharmacokinetic properties of mianserin after oral administration [1] [2]:

Parameter Description/Value
Absorption & Bioavailability Readily absorbed from GI tract. Absolute bioavailability is relatively low (approx. 20-30%) due to extensive first-pass metabolism [3] [2].
Time to Peak Plasma (T~max~) Approximately 1.4 to 3 hours [3] [2].
Protein Binding High, ranging from 90% to 96% [1] [2].
Volume of Distribution (V~d~) Large, approximately 444 Liters (or 13 L/kg), indicating extensive distribution into tissues [3].
Metabolism Extensively metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation [2].
Active Metabolites Desmethylmianserin and 8-hydroxymianserin [1] [2].
Elimination Half-Life (T~½~) Ranges from about 10 to 61 hours; often reported around 33 hours [1] [3] [2].
Route of Elimination Mainly excreted via urine as metabolites; a limited amount is excreted in feces [2].
Plasma Clearance Approximately 19 L/h [3].

Metabolism and Elimination Pathways

Mianserin undergoes significant hepatic metabolism. The following diagram illustrates its primary metabolic pathways and subsequent elimination:

MianserinMetabolism Mianserin Mianserin Liver Liver Metabolism (CYP450 Enzymes) Mianserin->Liver Demethyl Desmethylmianserin (Active Metabolite) Liver->Demethyl Hydroxy 8-Hydroxymianserin (Active Metabolite) Liver->Hydroxy Conjugation Conjugation (e.g., glucuronidation) Demethyl->Conjugation Hydroxy->Conjugation Excretion Renal Excretion Conjugation->Excretion

> Mianserin is metabolized in the liver to active compounds before being conjugated and renally excreted.

Key Experimental Data and Methodologies

Several studies have precisely quantified mianserin's pharmacokinetic profile using rigorous methods.

1. Absolute Bioavailability Study (1985) [3]

  • Objective: To determine the absolute bioavailability and key pharmacokinetic parameters of mianserin tablets and an oral solution.
  • Protocol: A crossover study in six healthy male subjects. Each received:
    • A single 5 mg intravenous constant-rate infusion over 1 hour.
    • A single 60 mg oral dose as two 30 mg tablets.
    • A single 60 mg oral solution.
  • Analytical Method: Plasma mianserin concentrations were measured at predetermined times over 120 hours and pharmacokinetically analyzed.
  • Key Findings: The data were fitted to compartmental models. The mean results demonstrated low absolute bioavailability and a large volume of distribution, as shown in the table below.

2. Pilot Study on Rectal Administration (2016) [4]

  • Objective: To formulate mianserin suppositories and evaluate their pharmacokinetics in subjects unable to take oral medication.
  • Protocol: 30 mg suppositories were prepared using a melting technique with Witepsol H-15 as the base. Pharmacokinetics were evaluated in three beagle dogs and three healthy human males in an open-label, single-dose study.
  • Analytical Method: Plasma mianserin levels were determined using gas chromatography–mass spectrometry (GC-MS).
  • Key Finding: Compared to oral administration, rectal administration showed a delayed T~max~ (8 hours) and a lower C~max~, but a comparable AUC, suggesting a different absorption profile without hepatic first-pass avoidance in this formulation.

Summary of Quantitative Findings from Key Studies

This table consolidates critical quantitative data from the referenced experiments for easy comparison [3] [4]:

Parameter Value (Oral - Timmer et al.) Value (Rectal - Pilot Study)
Dose 60 mg (Tablets/Solution) 30 mg (Suppository)
Absolute Bioavailability (F) 20-22% Not calculated
C~max~ 54 ng/mL (Tablets) 14.6 ng/mL (Humans)
T~max~ 1.4 hours (Tablets) 8 hours (Humans)
AUC Not specified for 0-24h 266 h·ng/mL (AUC~0-24~, Humans)
Volume of Distribution (V~d~) 444 L Not assessed
Plasma Clearance (CL) 19 L/h Not assessed
Elimination Half-Life (T~½~) 33 hours Not assessed

Special Population Considerations

  • Elderly Patients: Pharmacokinetic studies indicate that age significantly influences mianserin's disposition. Elderly patients generally achieve higher plasma concentrations and exhibit a smaller volume of distribution and reduced clearance compared to younger subjects after a single oral dose [5]. This underscores the importance of dose adjustment in geriatric pharmacotherapy.
  • Hepatic Impairment: Since mianserin undergoes extensive hepatic metabolism, its use is contraindicated in patients with severe liver disease [2]. Careful monitoring is advised for patients with mild to moderate impairment.

References

Comprehensive Technical Analysis of Mianserin's Structure-Activity Relationship for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin and SAR Fundamentals

Mianserin is a tetracyclic antidepressant with a complex pharmacological profile that extends beyond its traditional classification. As a tetracyclic compound, it features a distinctive chemical scaffold that enables interactions with multiple neurotransmitter systems simultaneously. The core structure consists of four fused rings that create a three-dimensional architecture capable of high-affinity binding to various G-protein coupled receptors (GPCRs). Traditionally, mianserin has been characterized as an antagonist/inverse agonist at a range of aminergic GPCRs, with documented activity at 5-HT (serotonin), α-adrenergic, and histamine H₁ receptors, in addition to its inhibition of noradrenaline uptake. This multifaceted receptor interaction profile underpins both its therapeutic applications and its side effect potential, making the understanding of its structure-activity relationship (SAR) particularly valuable for medicinal chemistry efforts.

The structural foundation of mianserin provides specific molecular features that facilitate these diverse receptor interactions. The compound contains a dibenzazepine-like framework with a nitrogen atom positioned to serve as a key pharmacophoric element for receptor binding. The presence of the N-methyl group has been historically considered essential for aminergic receptor activity, as this feature is conserved across many central nervous system drugs that target monoamine receptors. Additionally, the aromatic ring systems and the basic amine functionality represent critical structural elements that enable the molecular recognition events at various receptor binding pockets. Understanding how these specific structural components contribute to receptor binding and functional activity provides the foundation for rational drug design aimed at enhancing desired therapeutic effects while minimizing off-target interactions.

Table 1: Key Structural Features of Mianserin and Their Roles in Receptor Interaction

Structural Feature Chemical Characteristics Role in Receptor Interaction
Tetracyclic core Four fused rings with rigid conformation Provides three-dimensional scaffold for receptor recognition
N-methyl group Methyl substituent on nitrogen Critical for aminergic receptor binding; primary pharmacophore element
Aromatic systems Extended π-electron systems Facilitates hydrophobic interactions and π-stacking in receptor pockets
Basic amine Nitrogen with protonation capability Enables ionic and hydrogen bonding with receptor residues
Molecular geometry Angular arrangement of ring systems Influences selectivity across receptor subtypes

Traditional SAR and Structural Modifications

Rational Design Strategies for Mianserin Derivatives

The systematic modification of mianserin's structure has been employed to elucidate the relative importance of specific functional groups for its diverse biological activities. In a comprehensive approach to determine whether mianserin's anti-inflammatory properties were independent of its 5-HT receptor binding, researchers designed a series of structural derivatives with specific alterations to the core structure. The primary strategy involved targeted modifications at the N-methyl group, which represents one of the principal pharmacophore elements for aminergic receptor binding. Specifically, the design hypothesis focused on making alterations that were predicted to be unlikely to bind to monoamine GPCRs while potentially retaining the anti-inflammatory activity observed with the parent compound. This approach yielded several distinct derivatives, including MN-1 (with acetylated secondary amine) and MN-2 to MN-6 (where the methyl group was removed and replaced with polar functionalities attached via alkyl linkers) [1].

Biological Evaluation of Structural Analogs

The biological characterization of mianserin analogs revealed striking insights into the separation of structural requirements for different pharmacological activities. When the lead compound from the derivative series (with significantly reduced 5-HT receptor binding) was evaluated in cellular assays, it demonstrated retained anti-inflammatory activity despite the substantial decrease in affinity for serotonin receptors. Specifically, this analog maintained the ability to inhibit endosomal toll-like receptor 7 and 8 signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue at levels equivalent to the parent mianserin compound [1]. This compelling evidence suggests that the anti-inflammatory properties of mianserin may operate through a mechanism independent of its activity at 5-HT receptors, challenging conventional assumptions about the relationship between its structure and pharmacological effects.

The experimental validation of these analogs employed robust biological screening systems to ensure translational relevance. Primary human peripheral blood mononuclear cells were used as the initial screening platform for anti-inflammatory activity, providing a human-derived, clinically relevant model system. For the lead compound, the loss of 5-HT receptor binding was quantitatively assessed through competitive binding experiments using non-selective 5-HT binding of radiolabeled serotonin in rat cerebral cortex preparations [1]. The preservation of anti-inflammatory activity despite marked reduction in 5-HT receptor affinity represents a significant finding that may enable the development of more targeted therapeutic agents with improved side effect profiles. This dissociation of structural requirements suggests that distinct structural elements govern mianserin's different biological activities, allowing for potential optimization of desired effects while minimizing unwanted receptor interactions.

Table 2: Experimental Results of Mianserin Structural Modifications

Compound Structural Modification Anti-inflammatory Effect 5-HT Receptor Binding
Mianserin (parent) Reference compound Strong inhibition of TLR signaling and cytokine production High (reference level)
MN-1 Acetylated secondary amine Retained activity Significantly reduced
MN-2 to MN-6 Removed methyl group, added polar functionalities Varying levels retained Dramatically reduced
Lead compound Not specified (reduced 5-HT binding) Equivalent to mianserin Significantly lost

Receptor Profiling and Unexpected Pharmacological Activities

5-HT1e and 5-HT1f Receptor Agonism

Recent research has uncovered a surprising dimension of mianserin's pharmacological profile—its unexpected agonist activity at specific serotonin receptor subtypes. Through targeted screening of aminergic receptor ligands against understudied 5-HT receptors, scientists discovered that mianserin exhibits potent agonism at both 5-HT1eR and 5-HT1FR, with median effective concentration (EC₅₀) values of 123.3 nM and 47.5 nM, respectively [2]. This finding is particularly remarkable because mianserin has been traditionally characterized as a pan-antagonist at serotonin receptors, highlighting the importance of comprehensive receptor profiling even for well-established pharmaceutical compounds. The agonist activity at these specific receptor subtypes may explain clinically observed effects that were previously not well understood, such as mianserin's reported antimigraine properties, which align with the known roles of 5-HT1FR in migraine pathophysiology.

The structural basis for this unexpected agonist activity was elucidated through advanced structural biology techniques. Cryo-electron microscopy (cryo-EM) and mutagenesis studies revealed that mianserin adopts unique agonist-like binding poses at 5-HT1eR that are distinct from similar drug scaffolds found in inactive-state 5-HTR structures [2]. Specifically, the tetracyclic framework of mianserin appears to engage the 5-HT1eR binding pocket in a manner that stabilizes an active receptor conformation, despite the compound's antagonist behavior at other serotonin receptor subtypes. This receptor-specific allosteric coupling in 5-HT1eR and 5-HT1FR contributes to the agonist activity observed with mianserin and related tetracyclic antidepressants like setiptiline and mirtazapine. The discovery of this activity underscores the importance of considering receptor subtype-specific effects when establishing structure-activity relationships, as a single compound can exhibit qualitatively different pharmacological activities across even closely related receptor subtypes.

Structural Insights from Cryo-EM and Molecular Dynamics

The molecular determinants of mianserin's functional activity at serotonin receptors have been visualized at high resolution using cryo-electron microscopy. Structural studies of 5-HT1eR signaling complexes activated by mianserin and setiptiline have provided atomic-level insights into the binding modes of these tetracyclic compounds [2]. The cryo-EM structures reveal distinctive molecular interactions that stabilize the active state of these receptors, including specific contacts between the tetracyclic framework and conserved residues in the orthosteric binding pocket. Complementary molecular dynamics simulations of these structures embedded in explicit lipid-water environments have further illuminated the dynamic behavior of these receptor-ligand complexes, suggesting that specific conformational states and transition pathways contribute to the agonist efficacy observed with these compounds.

The structural findings from these studies offer explanations for the receptor subtype selectivity observed with mianserin and its analogs. Comparative analysis of the binding poses reveals how relatively subtle differences in receptor binding pocket architecture can lead to significant changes in functional outcomes. Specifically, the tetracyclic framework of mianserin appears to engage in receptor-specific interactions that promote active-state stabilization in 5-HT1eR and 5-HT1FR, while potentially stabilizing inactive states in other serotonin receptor subtypes. These structural insights provide a foundation for rational design of compounds with enhanced selectivity for specific 5-HT receptor subtypes, potentially leading to improved therapeutic agents with more targeted pharmacological profiles. The combination of structural biology, computational approaches, and functional pharmacology represents a powerful paradigm for elucidating complex structure-activity relationships, particularly for promiscuous compounds like mianserin that interact with multiple receptor targets.

Experimental Protocols for SAR Evaluation

In Vitro Receptor Binding and Functional Assays

The comprehensive evaluation of mianserin analogs requires a multifaceted experimental approach to characterize binding affinities and functional activities across relevant receptor targets. For assessment of 5-HT receptor binding affinity, the standard protocol involves competitive binding experiments using rat cerebral cortex membranes. In this method, tissue homogenates are incubated with radiolabeled serotonin (³H-5-HT) in the presence of increasing concentrations of test compounds. Non-specific binding is determined using excess unlabeled 5-HT (typically 10 µM), and reactions are carried out in appropriate buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C [1]. Following incubation, samples are rapidly filtered through glass fiber filters, washed with ice-cold buffer, and quantified using scintillation counting to determine the concentration-dependent displacement of radioligand binding, from which inhibition constants (Kᵢ values) can be calculated.

For functional characterization of receptor activity, multiple assay formats provide complementary information about compound efficacy. The GloSensor cAMP biosensor assay measures receptor-mediated reduction in cellular cAMP levels, which is particularly relevant for 5-HT1 receptor family members that couple to Gᵢ proteins. In this protocol, HEK293 cells expressing the receptor of interest and the GloSensor cAMP plasmid are equilibrated in CO₂-independent medium containing 2% GloSensor reagent for 2 hours at room temperature. Following compound addition, luminescence is measured to quantify decreases in cAMP levels relative to baseline [2]. Alternatively, G protein activation can be directly assessed using bioluminescence resonance energy transfer (BRET) assays, where reduced BRET efficiency between RLuc-tagged Gα subunits and GFP-tagged Gγ/Gβ subunits serves as a marker of receptor-mediated G protein activation and subunit dissociation [2]. This approach provides more direct measurement of proximal signaling events and can yield different structure-activity relationships compared to downstream readouts like cAMP accumulation.

Anti-inflammatory Activity Screening

The evaluation of anti-inflammatory properties in mianserin analogs employs specialized cellular models relevant to inflammatory processes. For initial screening, primary human peripheral blood mononuclear cells (PBMCs) isolated from blood donors provide a physiologically relevant system. PBMCs are typically isolated by density gradient centrifugation using Lympholyte-H or similar media, then cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and antibiotics [1]. Compounds are tested for their ability to inhibit cytokine production either basally or in response to specific stimuli, with cytokine levels in supernatants measured by ELISA after appropriate incubation periods.

More specialized assessment of toll-like receptor inhibition utilizes primary human macrophages differentiated from monocytes. Monocytes are isolated from PBMCs by additional density centrifugation on iso-osmotic Percoll gradients, then differentiated into macrophages over 4-6 days in media containing macrophage colony-stimulating factor (M-CSF) [1]. The resulting macrophages are pre-incubated with test compounds for 30 minutes before stimulation with specific TLR ligands (e.g., 10 ng/mL LPS for TLR4, 1 μg/mL R-848 for TLR7/8). After 6-24 hours of stimulation, supernatants are collected for cytokine analysis, typically focusing on TNF-α, IL-6, and IL-1β as key inflammatory mediators. For even greater clinical relevance, some investigators employ human rheumatoid synovial membrane cultures, which provide a complex tissue environment that maintains native cellular interactions [1]. These systems collectively enable comprehensive evaluation of the anti-inflammatory potential of mianserin analogs across different experimental contexts, from reduced systems to more complex tissue environments.

Signaling Pathways and Integrated Pharmacological Profile

The complex pharmacological profile of mianserin emerges from its simultaneous interactions with multiple signaling pathways in different tissue and cellular contexts. The diagram below illustrates the key molecular and cellular components involved in mianserin's diverse biological activities:

G cluster_receptor Receptor Interactions cluster_signaling Signaling Pathways cluster_effects Biological Effects Mianserin Mianserin 5-HT2 Receptors 5-HT2 Receptors Mianserin->5-HT2 Receptors Antagonism 5-HT1e/1f Receptors 5-HT1e/1f Receptors Mianserin->5-HT1e/1f Receptors Agonism α-adrenergic Receptors α-adrenergic Receptors Mianserin->α-adrenergic Receptors Antagonism Histamine H1 Receptors Histamine H1 Receptors Mianserin->Histamine H1 Receptors Antagonism TLR7/8 Receptors TLR7/8 Receptors Mianserin->TLR7/8 Receptors Inhibition Gq/11 Signaling Gq/11 Signaling 5-HT2 Receptors->Gq/11 Signaling Gi/o Signaling Gi/o Signaling 5-HT1e/1f Receptors->Gi/o Signaling α-adrenergic Receptors->Gi/o Signaling Sedation Sedation Histamine H1 Receptors->Sedation NF-κB Pathway NF-κB Pathway TLR7/8 Receptors->NF-κB Pathway Antidepressant Effects Antidepressant Effects Gq/11 Signaling->Antidepressant Effects cAMP Inhibition cAMP Inhibition Gi/o Signaling->cAMP Inhibition Antimigraine Effects Antimigraine Effects cAMP Inhibition->Antimigraine Effects Cytokine Production Cytokine Production NF-κB Pathway->Cytokine Production Anti-inflammatory Effects Anti-inflammatory Effects Cytokine Production->Anti-inflammatory Effects

Diagram: Mianserin's polypharmacology involves complex interactions with multiple receptor systems and signaling pathways that collectively contribute to its diverse biological effects. The diagram illustrates key receptor targets (rectangles), downstream signaling pathways (hexagons), and resulting biological activities (octagons).

The integrated pharmacological profile of mianserin emerges from its simultaneous engagement of these multiple targets, which creates both therapeutic opportunities and challenges. The antidepressant effects primarily derive from its antagonism at 5-HT2 receptors and α2-adrenergic receptors, which collectively increase noradrenergic neurotransmission [3]. The recently discovered agonist activity at 5-HT1e and 5-HT1f receptors may contribute to its reported efficacy in migraine prevention, mirroring the mechanism of newer antimigraine medications like lasmiditan [2]. Meanwhile, the anti-inflammatory properties appear to operate through a distinct mechanism involving direct inhibition of endosomal TLR7/8 signaling, which subsequently reduces NF-κB activation and cytokine production [1]. This pathway inhibition occurs independently of 5-HT receptor binding, as demonstrated by derivatives that maintain anti-inflammatory activity despite losing affinity for serotonin receptors.

The clinical implications of this complex polypharmacology include both therapeutic benefits and side effect considerations. The antihistamine activity contributes to sedative effects, which can be beneficial for agitated depression but problematic for daytime functioning. The balanced modulation of multiple monoamine systems may contribute to mianserin's relatively favorable side effect profile regarding sexual dysfunction and cardiovascular effects compared to some other antidepressants. However, the very complexity of this pharmacological profile makes the establishment of clear structure-activity relationships particularly challenging, as modifications intended to optimize activity at one target may have unintended consequences at other targets. This underscores the importance of comprehensive receptor profiling and functional characterization when developing new analogs based on the mianserin scaffold, as selective optimization of specific desired activities while minimizing unwanted effects represents the primary challenge in advancing improved therapeutic agents derived from this multifaceted compound.

Conclusion and Future Directions

The structure-activity relationship of mianserin reveals a complex interplay between its tetracyclic framework and multiple biological targets, with distinct structural requirements for different pharmacological activities. The unexpected dissociation between 5-HT receptor binding and anti-inflammatory activity, coupled with the recent discovery of agonist effects at 5-HT1e/1f receptors, highlights the limitations of traditional classification systems and underscores the value of comprehensive pharmacological profiling. The structural insights gained from cryo-EM studies of mianserin-bound receptor complexes provide atomic-level understanding of its diverse functional activities and offer promising starting points for rational design of more selective therapeutics.

References

Mianserin anti-inflammatory properties independent of 5-HT receptors

Author: Smolecule Technical Support Team. Date: February 2026

Core Discovery & Rationale

The foundational hypothesis driving this research is that the anti-inflammatory activity of the tetracyclic antidepressant mianserin could be separated from its primary action on 5-hydroxytryptamine (5-HT) receptors. The core discovery is that structural modifications to mianserin can significantly reduce its binding to 5-HT receptors without diminishing its anti-inflammatory efficacy. This suggests the anti-inflammatory mechanism is an "off-target" effect, distinct from its role in monoaminergic signaling [1] [2].

The rationale for this investigation was twofold:

  • High Concentration Requirement: Previous studies showed that the concentrations of mianserin required to inhibit cytokine production in human macrophages and rheumatoid synovial tissue were far higher than those needed for 5-HT receptor binding [1] [2].
  • Defining the Mechanism: A better understanding of this off-target effect could pave the way for developing new anti-inflammatory drugs to treat major depressive disorder (MDD) and chronic inflammatory diseases [1].

Structural Modifications & Key Findings

Design Hypothesis

The design strategy focused on modifying the mianserin structure to bias activity in favor of anti-inflammatory effects while reducing affinity for aminergic G-protein coupled receptors (GPCRs). The N-methyl group is a primary pharmacophore element for binding to these receptors. The derivatives were created with the following modifications [1] [2]:

  • MN-1: The secondary amine was acetylated.
  • MN-2 to MN-6: The methyl group was removed, the basic nitrogen was retained, and a polar group was attached via an alkyl linker.

The intention was to create compounds "unlikely to bind to monoamine GPCRs" while retaining inhibition of Toll-like receptor (TLR)-induced cytokines [1] [2].

Quantitative Data on Binding and Activity

The lead compound from the series, MN-1, demonstrated the successful separation of activities. The table below summarizes the key quantitative findings for mianserin and MN-1.

Compound 5-HT Receptor Binding (Radioligand Assay in Rat Cortex) Inhibition of TLR8-induced TNF-α (in human macrophages) Inhibition of Spontaneous Cytokine Production (in human rheumatoid synovial tissue)
Mianserin High affinity Equivalent to previous observations [3] Equivalent to previous observations [3]
Derivative MN-1 Significant loss of binding affinity [3] Retained full activity, equivalent to mianserin [3] [1] Retained full activity, equivalent to mianserin [3] [1]

This data provides direct evidence that the anti-inflammatory mechanism of mianserin is independent of 5-HT receptor activity [3].

Detailed Experimental Protocols

The following methodologies are critical for replicating the key findings.

Cell Culture and Stimulation
  • Cell Source: Primary human peripheral blood mononuclear cells (PBMCs) were isolated from leukocyte cones obtained from blood donors. Monocytes were further isolated from PBMCs via density centrifugation on an iso-osmotic Percoll gradient [1] [2].
  • Macrophage Differentiation: Isolated monocytes were differentiated into macrophages by culturing for 4 days in RPMI 1640 medium supplemented with 5% FBS, penicillin/streptomycin, and 100 ng/ml Macrophage Colony-Stimulating Factor (M-CSF) [1] [2].
  • Stimulation & Compound Testing: Differentiated macrophages were pre-incubated with the test compounds (e.g., mianserin, MN-1) or a DMSO vehicle control for 30 minutes. They were then stimulated with various TLR ligands to induce inflammation [1] [2]. The specific ligands and concentrations used were:
    • LPS (TLR4): 10 ng/mL
    • Pam3Cys (TLR1/2): 100 ng/mL
    • Flagellin (TLR5): 100 ng/mL
    • R-848 (TLR7/8): 1 μg/mL
  • Synovial Tissue Culture: Human rheumatoid synovial membrane cells were isolated from joint synovium and cultured ex vivo to measure spontaneous cytokine production [1].
Anti-inflammatory Activity Screening
  • Method: After 6 hours of stimulation with TLR ligands, cell culture supernatants were collected.
  • Measurement: The production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α), was quantified. This served as the primary readout for anti-inflammatory activity [1] [2].
5-HT Receptor Binding Assay
  • Method: A non-selective radioligand binding assay was performed to assess the affinity of the compounds for 5-HT receptors.
  • Protocol: The assay used tritiated serotonin ([³H]-5-HT) and membranes prepared from the rat cerebral cortex. The degree to which the test compounds displaced the radiolabelled serotonin was measured to determine binding affinity [3].

The following diagram illustrates the workflow for the key experiments that established the dissociation between 5-HT binding and anti-inflammatory effects.

G Start Start: Hypothesis Design Design & Synthesize Mianserin Derivatives (Modify N-methyl group) Start->Design Exp1 In vitro Anti-inflammatory Assay Design->Exp1 Exp2 Ex vivo Synovial Tissue Assay Design->Exp2 BindAssay 5-HT Receptor Binding Assay Design->BindAssay Result1 Result: Retained inhibition of TNF-α production Exp1->Result1 Exp2->Result1 Result2 Result: Significant loss of 5-HT binding affinity BindAssay->Result2 Conclusion Conclusion: Anti-inflammatory effect is independent of 5-HT receptors Result1->Conclusion Result2->Conclusion

Proposed Anti-inflammatory Mechanism

The experimental data points towards a specific, 5-HT receptor-independent pathway for mianserin's anti-inflammatory action.

  • Primary Target: The evidence indicates that mianserin and its active derivative MN-1 selectively inhibit signaling downstream of a subset of endosomal Toll-like Receptors (TLRs), particularly TLR8 in primary human macrophages [3] [1]. This inhibition leads to reduced production of TNF-α and other cytokines.
  • Connection to Broader Pathways: While not directly studied with mianserin in these papers, other antidepressants with anti-inflammatory properties have been shown to inhibit the NLRP3 inflammasome [4] [5]. The NLRP3 inflammasome is a key inflammatory signaling platform that can be activated by various stimuli. Its activation leads to the cleavage and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Given that mianserin's relative, mirtazapine, has been shown to inhibit the NLRP3/caspase-1/IL-1β pathway [5], it is a plausible, though not yet confirmed, mechanism for mianserin.

The diagram below integrates this proposed mechanism into a signaling pathway.

G TLR8 TLR8 Stimulus (e.g., R-848) Endosome Endosomal TLR8 Signaling TLR8->Endosome CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6) Endosome->CytokineProduction Inhibited NLRP3 NLRP3 Inflammasome Activation (Proposed) Endosome->NLRP3 Mianserin Mianserin/MN-1 Mianserin->Endosome Inhibits Mianserin->NLRP3 Potential Inhibition InflammCytokines Maturation of IL-1β, IL-18 (Proposed) NLRP3->InflammCytokines

Implications for Research & Development

The dissociation of mianserin's anti-inflammatory effects from its 5-HT activity opens several promising avenues:

  • Novel Anti-inflammatory Drug Development: The mianserin scaffold, particularly the MN-1 derivative, serves as a lead structure for developing new compounds to treat chronic inflammatory diseases like rheumatoid arthritis, without the psychoactive side effects mediated by 5-HT receptors [3] [1].
  • Treatment of Comorbid Conditions: This research supports the inflammation hypothesis of depression and suggests that derivatives of mianserin could be particularly effective for treating MDD in patients with high inflammatory biomarkers or with comorbid inflammatory conditions [4] [6].
  • Repurposing Existing Drugs: Understanding this mechanism provides a strong rationale for clinically investigating mianserin itself as an adjunct therapy in autoimmune and other inflammatory disorders [3].

References

Mianserin pharmacodynamics receptor binding profile

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin Receptor Binding Profile

Receptor / Transporter Affinity (Ki, nM) Intrinsic Activity Primary Pharmacological Effect
Histamine H1 [1] [2] 0.30 - 1.7 Antagonist / Inverse Agonist [1] [2] Sedation
α2A-Adrenergic [1] [2] 4.8 Antagonist [1] [2] Increased NE/5-HT release
α2C-Adrenergic [1] [2] 3.8 Antagonist [1] [2] Increased NE/5-HT release
5-HT2A [1] [2] 1.6 - 55 Antagonist [1] [2] Antidepressant, sleep improvement
5-HT2C [1] [2] 0.63 - 6.5 Antagonist / Inverse Agonist [1] [2] Antidepressant, potential weight gain
5-HT3 [2] 5.8 - 300 Antagonist [2] Reduced nausea, potential neuroprotection
5-HT7 [1] [2] 48 - 56 Antagonist [1] [2] Antidepressant, circadian rhythm modulation
Norepinephrine Transporter (NET) [1] [2] 71 Inhibitor [1] [2] Increased synaptic NE
κ-Opioid Receptor (KOR) [3] [2] 530 (EC₅₀) * Partial Agonist [3] Potential analgesic & antidepressant contribution
α1-Adrenergic [1] [2] 34 Antagonist [1] [2] Postural hypotension, sedation
Muscarinic M1 [2] 820 Very low affinity [2] Notably devoid of anticholinergic effects

Note: The value for the κ-Opioid receptor is an EC₅₀ (potency for activation) rather than a Ki (binding affinity). The Ki for KOR binding is approximately 1,700 nM [2].

Key Mechanistic Insights and Experimental Evidence

Beyond the primary binding profile, recent research provides deeper insight into mianserin's mechanism, particularly concerning its anti-inflammatory properties and unique opioid activity.

  • Anti-inflammatory Mechanism Independent of 5-HT Receptors: A 2019 study demonstrated that mianserin inhibits endosomal Toll-like receptor 7/8 (TLR7/8) signaling and spontaneous cytokine production in human macrophages and rheumatoid synovial tissue [4]. Researchers designed mianserin derivatives to reduce 5-HT receptor binding; the lead compound lost most 5-HT binding but retained full anti-inflammatory activity, indicating this effect is an off-target action distinct from its monoaminergic activity [4]. This suggests potential for developing new anti-inflammatory drugs that leverage this mechanism.

  • κ-Opioid Receptor Partial Agonism: Mianserin exhibits a previously unexpected action as a partial agonist at the κ-opioid receptor (KOR) [3]. In [35S]GTPγS binding assays, mianserin activated KOR in a manner antagonized by the selective KOR blocker nor-binaltorphimine (nor-BNI) [3]. As a partial agonist, mianserin produces a sub-maximal response compared to a full agonist and can also antagonize the effects of full agonists like U-50,488 or dynorphin A [3]. This complex activity at KOR may contribute to its analgesic and antidepressant profile.

The following diagram illustrates the core receptor interactions of mianserin and their downstream neurological effects.

MianserinMechanism Mianserin Pharmacodynamic Core Mechanisms cluster_receptors Receptor Targets cluster_effects Downstream Effects Mianserin Mianserin H1 Histamine H1 Receptor Mianserin->H1 Antagonism Alpha2A α2A-Adrenergic Receptor Mianserin->Alpha2A Antagonism Alpha2C α2C-Adrenergic Receptor Mianserin->Alpha2C Antagonism NET Norepinephrine Transporter (NET) Mianserin->NET Inhibition 5HT2A 5-HT2A Receptor Mianserin->5HT2A Antagonism 5HT2C 5-HT2C Receptor Mianserin->5HT2C Antagonism 5HT3 5-HT3 Receptor Mianserin->5HT3 Antagonism KOR κ-Opioid Receptor (KOR) Mianserin->KOR Partial Agonism Sedation Sedation H1->Sedation NE/5-HT Release NE/5-HT Release Alpha2A->NE/5-HT Release Alpha2C->NE/5-HT Release NET->NE/5-HT Release SERT Serotonin Transporter (SERT) Antidepressant Antidepressant 5HT2A->Antidepressant 5HT2C->Antidepressant Anti-Nausea Anti-Nausea 5HT3->Anti-Nausea KOR Modulation KOR Modulation KOR->KOR Modulation

Mianserin's core receptor targets and therapeutic effects.

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies for two critical assays.

[35S]GTPγS Binding Assay for κ-Opioid Receptor Activation [3]

This functional assay measures G-protein activation by quantifying the binding of radiolabeled [35S]GTPγS to Gα subunits.

  • Cell Systems: CHO-K1 cells stably expressing the human κ-opioid receptor (CHO/KOP); native systems like rat C6 glioma cells or rat brain membranes.
  • Membrane Preparation: Harvest cells, wash with ice-cold PBS, and lyse in HEPES/NaOH buffer (pH 7.4) with EDTA. Centrifuge lysate; the final membrane pellet is resuspended and stored at -80°C.
  • Assay Procedure: Incubate membranes (10-20 µg protein) with test compounds (eianserin, control agonists/antagonists) in assay buffer containing GDP and [35S]GTPγS. Nor-BNI is used to confirm KOR specificity.
  • Measurement: Terminate the reaction by filtration through GF/B filters; measure bound radioactivity by scintillation counting. Data is expressed as a percentage of stimulation over basal activity.
Screening for Anti-inflammatory Activity in Human Immune Cells [4]

This protocol assesses the inhibition of cytokine production in primary human cells.

  • Cell Isolation & Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from leukocyte cones by density gradient centrifugation (Lympholyte-H). Isolate monocytes via a second Percoll gradient. Differentiate monocytes into macrophages with M-CSF.
  • Treatment & Stimulation: Pre-treat cells with mianserin or its derivatives. Stimulate with endosomal TLR ligands (e.g., R-848 for TLR8). Include controls for cell viability (e.g., MTT assay).
  • Outcome Measurement: Quantify cytokine production (e.g., TNF-α) in cell culture supernatants using ELISA. For human rheumatoid synovial membrane cultures, measure spontaneous cytokine production.

The following diagram outlines the experimental workflow for evaluating mianserin's anti-inflammatory effects.

AntiInflammatoryWorkflow Workflow: Anti-inflammatory Screening Assay Start Human Leukocyte Cones (NHS Blood) PBMC PBMC Isolation (Density Centrifugation) Start->PBMC Mono Monocyte Isolation (Percoll Gradient) PBMC->Mono Macro Macrophage Differentiation (M-CSF) Mono->Macro Treat Pre-treatment with Mianserin/Derivatives Macro->Treat Stim Stimulate with TLR Ligand (e.g., R-848) Treat->Stim Measure Measure Cytokines (ELISA) Stim->Measure Analyze Analyze Data (Normalize to Viability) Measure->Analyze

Experimental workflow for anti-inflammatory screening.

Research Implications and Future Directions

Mianserin's complex pharmacology presents several promising research avenues.

  • Drug Repurposing: The anti-inflammatory activity via TLR inhibition suggests potential for treating rheumatoid arthritis or other inflammatory conditions [4].
  • Novel Analgesics/Antidepressants: The κ-opioid partial agonist activity, shared with some tricyclic antidepressants, is a valuable mechanism for developing new neuropsychiatric therapeutics with potentially better safety profiles [3].
  • Structural Drug Design: Derivatives of mianserin with reduced 5-HT receptor affinity but retained anti-inflammatory effects provide a blueprint for creating more selective, next-generation immunomodulators [4].

References

Mianserin therapeutic uses major depressive disorder

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Applications and Efficacy

Mianserin is effective in treating major depressive disorder, with evidence supporting its use both as a monotherapy and as an augmentation strategy in cases of treatment-resistant depression (TRD).

Table 1: Clinical Uses and Supporting Evidence for Mianserin

Indication / Use Dosage Information Key Efficacy Findings Source & Context
Major Depressive Disorder (Monotherapy) 30-90 mg/day [1] In a 4-week controlled study, 65% of patients were judged as responders, showing efficacy comparable to maprotiline [2]. Multiple controlled clinical trials [2] [3].
Treatment-Resistant Depression (Augmentation) 60 mg/day (added to fluoxetine 20 mg/day) [4] Augmentation with mianserin significantly increased both response and remission rates without increasing dropout rates [4]. Cochrane review of randomized controlled trials [4].
Insomnia (Low-Dose) ~10 mg/day [1] Used to treat insomnia, leveraging its sedative properties from potent H1 receptor antagonism [1]. Clinical practice and pharmacological data.

Pharmacology and Mechanism of Action

Mianserin's mechanism is distinct from SSRIs or tricyclic antidepressants, as it is a weak inhibitor of norepinephrine reuptake and does not significantly inhibit serotonin reuptake [5] [6]. Its primary therapeutic action is attributed to the antagonism of specific presynaptic and postsynaptic receptors.

Table 2: Key Pharmacodynamic Profile of Mianserin

Molecular Target Affinity (Ki, nM) Action Pharmacological and Therapeutic Implication
α2-Adrenergic Autoreceptor/Heteroreceptor α2A: 4.8; α2C: 3.8 [1] Antagonist Disinhibits release of norepinephrine, serotonin, dopamine, and acetylcholine; considered a primary antidepressant mechanism [1] [7] [6].
Histamine H1 Receptor 0.30-1.7 [1] Inverse Agonist/Antagonist Causes sedation and drowsiness; beneficial for comorbid anxiety and insomnia [8] [1] [7].
5-HT2A Serotonin Receptor 1.6-55 [1] Antagonist Mitigates overactivity in specific serotonin pathways; contributes to antidepressant and potential anxiolytic effects [1] [7].
5-HT2C Serotonin Receptor 0.63-6.5 [1] Antagonist May contribute to a general increase in neurotransmitter release and counter 2C-mediated anhedonia [1] [7].
κ-Opioid Receptor (KOR) 530 (EC₅₀) [1] Partial Agonist Direct agonist activity; proposed to contribute to analgesic and antidepressant effects, though the role is complex [5].
Muscarinic Acetylcholine Receptor 820 [1] Low Antagonism Low affinity results in minimal anticholinergic side effects (e.g., dry mouth, constipation) [2] [7].

The interplay of these actions can be visualized in the following signaling pathway:

Figure 1: Mianserin's core mechanism involves blocking presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 receptors, increasing neurotransmitter release and modulating serotonin signaling. H1 receptor blockade mediates sedation [1] [7] [6].

A key experimental finding is mianserin's activity as a partial agonist at the κ-opioid receptor (KOR) [5]. This property is shared by some tricyclic antidepressants and mirtazapine, suggesting a common, non-monoamine mechanism that may contribute to therapeutic effects.

Experimental Research Protocols

For researchers investigating mianserin's mechanisms, the following protocols from key studies provide a methodological foundation.

Table 3: Key Experimental Assays for Investigating Mianserin's Mechanism

Assay / Protocol System / Cell Line Key Procedures Measured Outcome & Significance
Receptor Binding Affinity CHO cells transfected with human opioid receptors; rat brain membranes [5]. Radioligand competition binding assays using tritiated antagonists specific for κ-, μ-, and δ-opioid receptors. Inhibition constant (Ki). Determines binding affinity and selectivity for opioid receptor subtypes [5].
Functional Agonist Activity ([³⁵S]GTPγS Binding) CHO cells expressing human KOR; rat striatal and nucleus accumbens membranes [5]. Measurement of G-protein activation by quantifying binding of radioactive [³⁵S]GTPγS in the presence of mianserin and full KOR agonists. Stimulation over baseline (% over basal). Confirms mianserin acts as a partial KOR agonist in the brain; can antagonize full agonists [5].
Downstream Signaling (MAPK Phosphorylation) CHO-KOP cells; rat C6 glioma cells; mouse primary neurons [5]. Immunoblotting (e.g., Western Blot) to detect phosphorylation levels of ERK1/2 and p38 MAPK after drug treatment. Phospho-/total protein ratio. Demonstrates functional consequences of receptor activation on intracellular signaling pathways [5].
Clinical Efficacy and Safety Evaluation Human outpatients (e.g., n=317) meeting DSM-III criteria for major depression [2]. 4-week double-blind, randomized controlled trial comparing mianserin (60-90 mg/day) to an active control (maprotiline). Standardized ratings (e.g., CGI, HAM-D) at baseline and endpoints. Clinical Global Impressions (CGI) and side-effect profiles. Establishes therapeutic efficacy and tolerability in a clinical population [2].

The workflow for the in vitro and ex vivo mechanistic studies is summarized below:

G cluster_assays Key Functional Assays Start 1. System Preparation Bind 2. Radioligand Binding Assay Start->Bind Cell Membranes or Brain Tissue Func 3. Functional Assays Bind->Func Determine Ki & Target Affinity Sig 4. Signaling Pathway Analysis Func->Sig e.g., [³⁵S]GTPγS Binding GTP [³⁵S]GTPγS Binding Func->GTP MAPK MAPK Phosphorylation (ERK1/2, p38) Func->MAPK Sig->MAPK

Figure 2: Experimental workflow for elucidating mianserin's mechanism of action, progressing from initial binding affinity studies to functional and downstream signaling analysis [5].

Safety and Tolerability Profile

Understanding the safety profile of mianserin is crucial for risk-benefit assessment in both clinical practice and drug development.

  • Common Side Effects: The most frequent adverse effects are drowsiness, dry mouth, increased appetite/weight gain, dizziness, and constipation [9] [1]. These are largely attributable to its potent H1 and moderate α1-adrenergic receptor blockade.
  • Serious Adverse Effects: Mianserin has been associated with blood dyscrasias, including agranulocytosis and leukopenia, particularly in the elderly. Regular blood count monitoring is recommended, especially during the initial months of treatment [9] [1].
  • Key Advantage: A notable feature of mianserin is its low affinity for muscarinic cholinergic receptors, resulting in minimal anticholinergic side effects (e.g., severe constipation, urinary retention, tachycardia) compared to tricyclic antidepressants [2] [6].

Conclusion for Researchers

Mianserin represents a historically important atypical antidepressant with a multi-receptor pharmacodynamic profile. Its core mechanisms—presynaptic α2-antagonism and postsynaptic 5-HT2 antagonism—offer a template for the development of NaSSA drugs like mirtazapine. The more recent discovery of its κ-opioid partial agonist activity opens new avenues for investigating non-monoamine pathways in antidepressant action.

References

Mianserin metabolite N-desmethylmianserin pharmacological activity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Analytical Methods

The table below compares the key pharmacological and pharmacokinetic properties of Mianserin and its N-desmethyl metabolite.

Property Mianserin N-desmethylmianserin
Primary Pharmacological Activity Antagonist/inverse agonist at histamine H₁, serotonin 5-HT₂A, 5-HT₂C, 5-HT₃, and adrenergic α₁/α₂ receptors; Norepinephrine reuptake inhibitor (NaSSA) [1] [2] [3] Retains antidepressant-like activity; is less sedating than the parent compound [4].
Key Receptor Affinities (Kᵢ, nM) H₁: 0.30-1.7; α₂: 73; 5-HT₂C: 0.63-6.5 [1] Quantitative data not fully established in search results, but confirmed to be pharmacologically active [4].
Approximate Plasma Concentration* ~70-80% of total drug-related material ~20-30% of total drug-related material (about one-third that of mianserin) [4]
Elimination Half-Life 21 - 61 hours [1] Information not specified in search results.
Role in Therapy Contributes to overall efficacy and side-effect profile (e.g., sedation). Contributes to the overall antidepressant effect [4].

*After oral administration of mianserin [4].

Experimental Protocol for Quantification

For researchers requiring precise measurement, a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is available. The following workflow outlines the key steps for simultaneous determination of mianserin and N-desmethylmianserin in human plasma [5].

cluster_LCMS LC-MS Parameters start Start: Human Plasma Sample step1 Liquid-Liquid Extraction (LLE) with Hexane:Isoamylalcohol (98:2) start->step1 step2 Back-Extraction with 0.005 M Formic Acid step1->step2 step3 LC-MS Analysis step2->step3 step4 Data Output step3->step4 lc Chromatography: Separation on C18 column ms Mass Spectrometry: Detection and Quantification

Experimental workflow for quantifying mianserin and its metabolite N-desmethylmianserin in human plasma using LC-MS. [5]

  • Sample Preparation: The method uses liquid-liquid extraction with Hexane:Isoamylalcohol (98:2, v/v), followed by a back-extraction into 0.005 M Formic Acid to clean up and concentrate the analytes [5].
  • Method Validation: The protocol has been validated for specificity, accuracy, and precision [5].
    • Linear Range: 1.00–60.00 ng/mL for mianserin; 0.50–14.00 ng/mL for N-desmethylmianserin [5].
    • Lower Limit of Quantification (LLOQ): 1.00 ng/mL for mianserin and 0.50 ng/mL for N-desmethylmianserin [5].
    • Precision: Intra-day and inter-day precision (% C.V.) were both below 10% for both compounds [5].

Metabolic Pathway and Implications

Mianserin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 [1] [6]. The formation of reactive metabolites is an important consideration in research settings.

Mianserin Mianserin Metabolite1 8-Hydroxymianserin (Pharmacologically Active) Mianserin->Metabolite1 CYP2D6 Hydroxylation Metabolite2 N-desmethylmianserin (Pharmacologically Active) Mianserin->Metabolite2 CYP2D6 N-demethylation Metabolite3 Mianserin-N-oxide (Low/No Activity) Mianserin->Metabolite3 N-oxidation ReactiveMetab Reactive Metabolite(s) (e.g., Iminium Ion) Mianserin->ReactiveMetab CYP450 Metabolic Activation ProteinBinding Irreversible Binding to Microsomal Protein ReactiveMetab->ProteinBinding

Hepatic metabolic pathways of mianserin, showing the formation of its major stable metabolites and reactive intermediates. [4] [1] [6]

  • Enzymology: The metabolism of mianserin to its stable metabolites, including N-desmethylmianserin, shows substantial inter-individual variation and can be inhibited by compounds like methimazole and quinidine [6].
  • Reactive Metabolites: Human liver microsomal studies indicate that mianserin and its metabolites (including N-desmethylmianserin) can be metabolically activated to chemically reactive species (potentially an iminium ion) that bind irreversibly to microsomal proteins [6]. The extent of this binding was found to be similar for mianserin and 8-hydroxymianserin, but significantly greater for N-desmethylmianserin [6]. The clinical relevance of this finding for in vivo human use remains a subject for further research.

Key Research Considerations

  • Monitor the Active Metabolite: For therapeutic drug monitoring (TDM) or pharmacokinetic studies, measuring N-desmethylmianserin alongside the parent drug provides a more complete picture of active species exposure [4] [7].
  • Explore Non-Monoaminergic Mechanisms: Emerging research suggests that some effects of mianserin, such as its anti-inflammatory activity, may be independent of its action on serotonin receptors [8]. This could be a relevant avenue for investigating the metabolite's role beyond depression.

References

Comprehensive LC-MS Method Development and Validation for the Determination of Mianserin in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin Analysis in Clinical Context

Mianserin is a tetracyclic antidepressant administered clinically as a racemic mixture of R(-) and S(+) enantiomers at doses ranging from 30-90 mg/day in divided doses. As with most antidepressant medications, mianserin exhibits significant pharmacological variability among patients, resulting in substantial individual differences in steady-state blood concentrations even with identical dosing regimens [1]. This variability necessitates therapeutic drug monitoring (TDM) to optimize dosing strategies, minimize adverse effects, and ensure therapeutic efficacy. The clinical efficacy and safety of mianserin are closely related to its plasma concentration levels, making reliable analytical methods essential for clinical pharmacology studies and routine TDM services.

The development of robust liquid chromatography-mass spectrometry (LC-MS) methods for mianserin determination addresses several analytical challenges inherent in antidepressant monitoring. Mianserin has an active metabolite, N-desmethylmianserin, which may contribute to overall pharmacological activity and should be monitored simultaneously [2]. Additionally, antidepressant drugs typically circulate at nanogram per milliliter concentrations in biological fluids, requiring highly sensitive and selective analytical techniques. LC-MS has emerged as the gold standard technique for antidepressant analysis due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes and their metabolites [1]. This protocol describes a validated LC-MS method for the determination of mianserin and its major metabolite in human plasma, suitable for both clinical TDM and pharmacokinetic studies.

Experimental Protocols

Sample Collection and Handling Procedures

Proper sample collection and handling are critical preanalytical steps that significantly impact analytical results. Blood samples should be collected in vacutainer tubes containing anticoagulants such as EDTA, heparin, or citrate. For plasma preparation, blood samples must be centrifuged promptly at 2,000 × g for 10 minutes at 4°C to separate plasma from cellular components [3]. The resulting plasma should be aliquoted into polypropylene tubes and stored at -80°C until analysis to prevent analyte degradation. It is essential to avoid repeated freeze-thaw cycles as this may compromise analyte stability and cause precipitation of plasma components. When frozen plasma samples are required for analysis, they should be thawed gradually on ice or in a refrigerator, with gentle inversion every 30 minutes to ensure proper mixing [3].

  • Safety Considerations: All human plasma samples must be treated as potentially infectious materials and handled with appropriate biosafety precautions. All procedures involving tube opening, vortexing, and heating should be performed in a Class II Biosafety cabinet when possible. Personnel must wear appropriate personal protective equipment including gloves, laboratory coats, and safety goggles [3].
  • Sample Quality Assessment: Before processing, visually inspect plasma samples for hemolysis, lipemia, or unusual coloration, as these factors may affect analytical results and should be documented. Strictly avoid vortexing, rapid shaking, or high-speed centrifugation (>2,000 × g) of plasma samples, as harsh handling can induce coagulation and precipitate plasma components, leading to irreproducible protein identification and quantification [3].
Sample Preparation and Extraction Protocols
2.2.1 Liquid-Liquid Extraction Method

The following optimized liquid-liquid extraction protocol has been specifically developed for the simultaneous extraction of mianserin and N-desmethylmianserin from human plasma [2]:

  • Aliquot 1 mL of plasma into a 15 mL glass centrifuge tube.
  • Add 100 μL of internal standard solution (appropriate structural analog or stable isotope-labeled version of mianserin).
  • Add 200 μL of 0.1 M sodium carbonate buffer (pH 9.5) to alkaline the sample, improving extraction efficiency of basic compounds.
  • Add 5 mL of extraction solvent (hexane:isoamyl alcohol, 98:2 v/v).
  • Vortex mix for 5 minutes to ensure complete contact between organic and aqueous phases.
  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate phases.
  • Transfer the organic layer to a clean glass tube.
  • Perform back-extraction by adding 1 mL of 0.005 M formic acid solution to the organic layer.
  • Vortex mix for 3 minutes and centrifuge at 3,000 × g for 5 minutes.
  • Collect the aqueous layer and transfer to an autosampler vial for LC-MS analysis.

Table 1: Liquid-Liquid Extraction Conditions for Mianserin from Human Plasma

Step Parameter Specification
Sample Volume Plasma 1.0 mL
Extraction Solvent Composition Hexane:Isoamyl alcohol (98:2)
Extraction pH Carbonate buffer pH 9.5
Back-Extraction Acid Formic acid concentration 0.005 M
Mixing Time Primary extraction 5 minutes
Back-extraction 3 minutes
Centrifugation Conditions Speed, time, temperature 3,000 × g, 10 min, 4°C
2.2.2 Alternative Extraction Methods

While liquid-liquid extraction provides excellent clean-up for mianserin analysis, alternative extraction techniques may be employed based on laboratory resources and sample throughput requirements:

  • Solid Phase Extraction (SPE): Using C8 or C18 cartridges (e.g., Strata-X 33 μm Polymeric Reversed Phase) provides superior sample clean-up and potentially higher recovery rates. SPE can be automated using systems like Gilson ASPEC for higher throughput [4].
  • Protein Precipitation: Although less selective, protein precipitation with acetonitrile (1:2 or 1:3 sample:precipitant ratio) offers a rapid, simple approach suitable for high-throughput environments. However, this method may result in higher matrix effects and reduced sensitivity [5].
LC-MS Instrumentation and Analytical Conditions
2.3.1 Liquid Chromatography Conditions

The chromatographic separation of mianserin and its metabolite should be optimized to achieve baseline resolution from endogenous plasma components and potentially co-administered medications. The following conditions have been validated for mianserin analysis [2] [1]:

  • Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 μm) or equivalent reversed-phase column.
  • Mobile Phase A: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate.
  • Mobile Phase B: Methanol containing 0.1% formic acid.
  • Gradient Program: Linear gradient from 30% B to 90% B over 5-7 minutes.
  • Flow Rate: 0.3-0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 μL.
2.3.2 Mass Spectrometry Parameters

Mass spectrometric detection should be performed using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The following parameters provide a starting point for method development [2]:

  • Ionization Mode: Positive ESI.
  • Ion Source Temperature: 150°C.
  • Desolvation Temperature: 350°C.
  • Desolvation Gas Flow: 650 L/h.
  • Cone Gas Flow: 50 L/h.
  • Collision Gas Flow: 0.15 mL/min.
  • MRM Transitions:
    • Mianserin: m/z 265.2 → 208.1 (quantifier), m/z 265.2 → 193.1 (qualifier)
    • N-desmethylmianserin: m/z 251.1 → 208.1 (quantifier), m/z 251.1 → 194.1 (qualifier)

Method Validation Results

Analytical Performance Characteristics

The developed LC-MS method for mianserin determination must undergo comprehensive validation to establish its reliability for clinical applications. The following performance characteristics were demonstrated for the validated method [2]:

Table 2: Method Validation Parameters for Mianserin and N-desmethylmianserin

Validation Parameter Mianserin N-desmethylmianserin
Linear Range 1.00-60.00 ng/mL 0.50-14.00 ng/mL
Lowest Limit of Quantification (LLOQ) 1.00 ng/mL 0.50 ng/mL
Intra-day Precision (%CV) <10% <10%
Inter-day Precision (%CV) <10% <10%
Accuracy Range 94.44-112.33% 91.85-100.13%
Extraction Recovery 92-101% Comparable values
Specificity, Selectivity and Matrix Effects

Method validation should include assessment of analytical specificity to demonstrate that the method can unequivocally identify and quantify mianserin and its metabolite in the presence of endogenous plasma components, potentially co-administered medications, and other substances. The method should show no significant interference at the retention times of the analytes and internal standard from six different sources of blank human plasma [2].

Matrix effects should be evaluated by comparing the analyte responses in post-extraction spiked plasma samples with those in pure standard solutions. The ion suppression/enhancement effects should be consistent across different plasma lots (CV < 15%). If significant matrix effects are observed, modification of the sample preparation procedure or chromatographic separation may be necessary to mitigate these effects.

Application Notes

Therapeutic Drug Monitoring Applications

This validated LC-MS method is particularly suitable for clinical TDM applications, enabling precise quantification of mianserin and its active metabolite N-desmethylmianserin in patient plasma samples. The method covers the therapeutically relevant concentration range and meets all validation criteria required for clinical bioanalysis. For TDM purposes, blood samples should be collected at steady-state trough concentrations (immediately before the next dose) to ensure consistent interpretation of results [1]. The simultaneous measurement of both parent drug and active metabolite provides a more comprehensive pharmacokinetic profile for dose individualization, particularly in special populations such as the elderly, patients with renal or hepatic impairment, and those exhibiting unusual drug responses.

Troubleshooting and Method Optimization

Successful implementation of this method requires attention to several potential challenges:

  • Peak Shape Issues: If poor peak shape or tailing is observed, consider adjusting mobile phase pH or trying different column chemistries. The addition of ammonium acetate to the aqueous mobile phase can improve peak shape for basic compounds like mianserin.
  • Sensitivity Problems: If sensitivity is inadequate for the intended application, consider increasing injection volume (if matrix effects permit) or optimizing MS parameters, particularly cone voltage and collision energy for the MRM transitions.
  • Retention Time Instability: Significant retention time shifts may indicate mobile phase degradation or column aging. Ensure fresh mobile phase preparation and consistent column temperature control.
Regulatory Considerations

For laboratories implementing this method for clinical studies requiring regulatory compliance, additional validation elements may be necessary, including:

  • Stability Studies: Comprehensive evaluation of analyte stability under various conditions including benchtop, freeze-thaw, long-term frozen storage, and processed sample stability in the autosampler.
  • Cross-Validation: When transferring the method between laboratories or instruments, comparative analysis of quality control samples and patient specimens should be performed to ensure consistent performance.
  • Documentation: Maintain comprehensive records of all validation experiments, system suitability tests, and quality control data to demonstrate ongoing method performance.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the LC-MS analysis of mianserin in human plasma, from sample collection to data analysis:

workflow LC-MS Analysis Workflow for Mianserin start Sample Collection step1 Plasma Separation (Centrifuge at 2000 × g, 10 min, 4°C) start->step1 step2 Aliquot Plasma (1.0 mL) step1->step2 step3 Add Internal Standard and Buffer step2->step3 step4 Liquid-Liquid Extraction (Hexane:Isoamyl alcohol 98:2) step3->step4 step5 Back-Extraction (0.005 M Formic Acid) step4->step5 step6 LC-MS Analysis step5->step6 step7 Data Processing step6->step7 end Result Interpretation step7->end

Figure 1: Complete experimental workflow for LC-MS analysis of mianserin in human plasma, illustrating the sequential steps from sample collection to final data interpretation.

Conclusion

The LC-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of mianserin and its active metabolite N-desmethylmianserin in human plasma. The method has been comprehensively validated according to accepted bioanalytical method validation guidelines and demonstrates excellent performance characteristics across the therapeutically relevant concentration range. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection enable reliable implementation in clinical laboratories for therapeutic drug monitoring and pharmacokinetic studies.

The sample preparation workflow utilizing liquid-liquid extraction with back-extraction provides effective sample clean-up while maintaining high recovery rates for both analytes. The chromatographic conditions achieve optimal separation with a short run time, making the method suitable for high-throughput clinical applications. The validation data confirm that the method meets accepted criteria for precision, accuracy, sensitivity, and specificity, supporting its use in both routine clinical monitoring and research applications.

References

Comprehensive HPLC-ESI/MS Protocol for Mianserin Quantification in Human Plasma: Application Notes for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin and Analytical Challenges

Mianserin is a tetracyclic antidepressant with a complex pharmacological profile that includes antagonism of histamine H₁, α-adrenergic, and multiple serotonin receptors, along with inhibition of norepinephrine reuptake. Chemically known as 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine, mianserin is administered as a racemate of R-(-) and S-(+)-enantiomers in doses of 30-90 mg/day for depression treatment, with the S-(+) isomer demonstrating 200-300 times greater activity than its R-(-) counterpart. [1] [2] The drug exhibits variable bioavailability (20-30%), extensive protein binding (90-95%), and a relatively long elimination half-life (21-61 hours) that can be prolonged in elderly patients. [3] [2]

The quantitative analysis of mianserin in biological matrices presents significant challenges due to its low therapeutic concentrations, extensive metabolism via CYP2D6 (through aromatic hydroxylation, N-oxidation, and N-demethylation), and the need for selective detection amidst complex biological matrices. [3] [2] Previous analytical methods, including HPLC, GC-MS, and capillary zone electrophoresis, have been limited by disadvantages such as low sensitivity, poor reproducibility, time-consuming procedures, derivatization requirements, long chromatographic run times, and insufficient sensitivity for modern pharmacokinetic studies. [1] The HPLC-ESI/MS protocol described herein addresses these limitations through a optimized approach that balances sensitivity, specificity, and practical efficiency for high-throughput bioanalysis.

Detailed HPLC-ESI/MS Protocol for Mianserin Quantification

Materials and Reagents
  • Reference standards: Mianserin hydrochloride standard (99.80% purity) and cinnarizine (99.53% purity) as internal standard. [1]
  • Solvents: HPLC-grade acetonitrile and methanol, N-hexane, dimethylcarbinol (98:2, v/v). [4]
  • Mobile phase components: 10mM ammonium acetate (pH 3.4), methanol, acetonitrile (35:50:15, v/v/v). [4]
  • Sample preparation: Sodium hydroxide for alkalinization, drug-free human plasma for calibration standards and quality controls. [1]
Instrumentation and Chromatographic Conditions
  • HPLC system: High performance liquid chromatography system with isocratic pump, autosampler, and column oven. [4]
  • Mass spectrometer: Electrospray ionization (ESI) source with quadrupole mass analyzer operating in Selected Ion Recording (SIR) mode. [1]
  • Chromatographic column: Thermo Hypersil-Hypurity C₁₈ (5 μm, 150 mm × 2.1 mm). [4]
  • Mobile phase flow rate: 0.22 mL/min in isocratic mode. [4]
  • Injection volume: Not specified in source, but typically 5-20 μL for LC-MS applications. [4]
  • Run time: 4.0 minutes total, with mianserin eluting at approximately 3.4 minutes and cinnarizine (IS) at 2.1 minutes. [1]
Sample Preparation Procedure

The sample preparation workflow involves liquid-liquid extraction with careful attention to pH adjustment and solvent proportions:

G Plasma Plasma Alkalinize Alkalinize Plasma->Alkalinize 0.2 mL plasma + 0.1 mL NaOH Extraction Extraction Alkalinize->Extraction Add internal standard (cinnarizine) Centrifuge Centrifuge Extraction->Centrifuge Add N-hexane:dimethylcarbinol (98:2, v/v) Vortex mix Evaporate Evaporate Centrifuge->Evaporate Collect organic layer Reconstitute Reconstitute Evaporate->Reconstitute Evaporate to dryness under nitrogen stream HPLC_ESI_MS HPLC_ESI_MS Reconstitute->HPLC_ESI_MS Reconstitute in mobile phase Inject 10-20 μL

Figure 1: Sample Preparation Workflow for Mianserin Extraction from Human Plasma

  • Alkalinization: Transfer 0.2 mL of plasma sample to a glass tube. Add 0.1 mL of sodium hydroxide solution to adjust pH for optimal extraction efficiency. [4]
  • Internal Standard Addition: Add cinnarizine at an appropriate concentration (exact volume not specified in sources). [4]
  • Liquid-Liquid Extraction: Add 2.0 mL of N-hexane:dimethylcarbinol (98:2, v/v) solvent mixture. Vortex mix vigorously for 2-3 minutes to ensure complete extraction. [4]
  • Phase Separation: Centrifuge at 3,500-4,000 rpm for 10 minutes to separate organic and aqueous layers. [4]
  • Organic Layer Collection: Transfer the upper organic layer to a clean tube. [4]
  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. [1]
  • Reconstitution: Reconstitute the dry residue in 100-200 μL of mobile phase. Transfer to autosampler vials for analysis. [1]
Mass Spectrometric Detection Parameters
  • Ionization mode: Electrospray ionization (ESI) in positive ion mode. [4]
  • Detection mode: Selected Ion Recording (SIR) for quantification. [1]
  • Ions monitored: m/z 265 [M+H]⁺ for mianserin and m/z 369 [M+H]⁺ for cinnarizine (IS). [4]
  • Source temperature: Not specified in sources, but typically 100-150°C for ESI sources. [4]
  • Dwell time: Not specified, but should be optimized for sufficient data points across peaks. [4]

Method Validation Summary

The HPLC-ESI/MS method for mianserin quantification has been comprehensively validated according to standard bioanalytical guidelines. The table below summarizes the key validation parameters established during method qualification:

Table 1: Comprehensive Method Validation Parameters for Mianserin HPLC-ESI/MS Assay

Validation Parameter Results Acceptance Criteria
Linear range 1.0-200.0 ng/mL Correlation coefficient >0.99
Lower limit of quantification (LLOQ) 1.0 ng/mL Signal-to-noise ≥10, precision ≤20%, accuracy 80-120%
Recovery 81.3-84.1% Consistent and reproducible
Intra-day precision 9.6-11.4% RSD ≤15%
Inter-day precision 9.6-11.4% RSD ≤15%
Accuracy 97.5-101.2% 85-115% of nominal values
Short-term stability Established ≥85% of initial concentration
Long-term stability Established ≥85% of initial concentration
Freeze-thaw stability Established after 3 cycles ≥85% of initial concentration
Analytical Selectivity and Specificity

The method demonstrates excellent selectivity with no interference from endogenous plasma components at the retention times of mianserin (3.4 min) and cinnarizine (2.1 min). The use of mass spectrometric detection in SIR mode provides additional specificity by monitoring specific mass-to-charge ratios rather than relying solely on chromatographic retention. [1] The chromatographic resolution between analytes is sufficient with a complete run time of less than 4.0 minutes, enabling high-throughput analysis. [1]

Stability Assessments

The stability profile of mianserin in human plasma has been established under various conditions:

  • Short-term stability: At least 24 hours at room temperature. [4]
  • Long-term stability: Established for the duration of sample storage. [4]
  • Freeze-thaw stability: At least three complete cycles. [4]
  • Processed sample stability: At least 24 hours in autosampler conditions. [4]
  • Stock solution stability: Not specified in sources, but typically 3-6 months at -20°C. [4]

Application to Bioequivalence Studies

Clinical Study Design

The validated HPLC-ESI/MS method has been successfully applied to a bioequivalence study of this compound tablets in healthy Chinese male volunteers. The study employed a standard crossover design where each participant received a single 60 mg dose of this compound tablet (test or reference formulation) following an overnight fast. [1] Blood sampling was performed at appropriate intervals based on the pharmacokinetic profile of mianserin, which typically reaches peak concentration 2-3 hours after oral administration and exhibits an elimination half-life of 14-33 hours (prolonged in the elderly). [1]

Pharmacokinetic Parameter Assessment

The method successfully characterized the complete pharmacokinetic profile of mianserin, enabling the calculation of standard parameters including:

  • Cₘₐₓ: Maximum observed plasma concentration
  • Tₘₐₓ: Time to reach maximum concentration
  • AUC₀–t: Area under the plasma concentration-time curve from zero to last measurable time point
  • AUC₀–∞: Area under the plasma concentration-time curve from zero to infinity
  • t₁/₂: Elimination half-life

The successful application of this method in a clinical bioequivalence study demonstrates its robustness and suitability for regulatory submissions. [4] [1] The method's sensitivity with an LLOQ of 1.0 ng/mL adequately captures the terminal elimination phase of mianserin, while the 4.0-minute run time enables timely processing of large sample batches typical in clinical trials. [4]

Advanced Applications and Structural Considerations

Structural Modification and Immunological Effects

Recent research has explored the anti-inflammatory properties of mianserin, which appear to be independent of its antidepressant activity. Structural derivatives of mianserin have been designed to reduce 5-HT receptor binding while retaining anti-inflammatory effects. [5] These derivatives were created through modifications including:

  • N-methyl group removal to reduce aminergic receptor binding
  • Secondary amine acetylation (MN-1)
  • Polar group attachment via alkyl linkers (MN-2, MN-3, MN-4, MN-5, MN-6) [5]

The lead compound from this series demonstrated significantly reduced 5-HT receptor binding while retaining the ability to inhibit endosomal toll-like receptor 7/8 signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue. [5] This suggests that the anti-inflammatory mechanism of mianserin may be independent of 5-HT receptor activity, offering new insights into the structural requirements for its immunomodulatory actions.

Table 2: Key Pharmacodynamic Properties of Mianserin at Molecular Targets

Receptor Target Affinity (Ki, nM) Activity Functional Significance
Histamine H₁ 0.30-1.7 Antagonist/inverse agonist Sedative effects
α₂-Adrenergic 3.8-73 Antagonist Disinhibition of neurotransmitter release
5-HT₂A 1.6-55 Antagonist Antidepressant effect
5-HT₂C 0.63-6.5 Inverse agonist Antidepressant effect
5-HT₃ 5.8-300 Antagonist Anti-nausea effect
NET 71 Inhibitor Noradrenergic enhancement
SERT 4000 Weak inhibitor Minimal serotonergic effect
Muscarinic 820 Low affinity Minimal anticholinergic side effects
Comparison with Related Analytical Approaches

The developed HPLC-ESI/MS method offers significant advantages over previously reported techniques:

  • Compared to GC-MS methods: No derivatization required, simpler sample preparation. [1]
  • Compared to conventional HPLC: Higher sensitivity and specificity, shorter run times. [1]
  • Compared to LC-MS/MS methods: More accessible instrumentation while maintaining adequate performance for pharmacokinetic studies. [1]

The method's practical benefits include minimal plasma volume requirements (0.2 mL), cost-effectiveness, and accessibility to laboratories without tandem mass spectrometry capabilities. [1] These features make it particularly valuable for resource-limited settings or preliminary studies where sophisticated instrumentation may not be available.

Troubleshooting and Technical Considerations

Potential Analytical Challenges and Solutions
  • Ion suppression: Monitor for matrix effects by comparing extracted samples with post-extraction spiked samples; adjust extraction protocol or chromatographic separation if necessary. [4]
  • Column performance: Maintain column temperature and use guard column to preserve separation efficiency; retention times may shift with column aging. [4]
  • Extraction efficiency: Ensure precise pH adjustment during alkalinization step; verify extraction solvent quality and proportions. [4]
  • Mass spectrometer sensitivity: Regularly calibrate mass spectrometer; optimize source parameters for maximum response. [4]
Method Adaptability

The robustness of this HPLC-ESI/MS method makes it adaptable to various research contexts beyond bioequivalence studies, including:

  • Therapeutic drug monitoring in psychiatric patients
  • Drug interaction studies involving CYP2D6 inhibitors or inducers
  • Pharmacogenetic investigations exploring metabolic polymorphisms
  • Anti-inflammatory research examining mianserin's immunomodulatory effects [5]

For laboratories with different equipment, the method can be adapted to alternative C₁₈ columns with similar particle size (5 μm) and dimensions (150 mm × 2.1 mm), though re-validation of separation parameters is recommended. [4]

Conclusion

The HPLC-ESI/MS method presented herein provides a robust, sensitive, and efficient approach for quantifying mianserin in human plasma. With its linear range of 1.0-200.0 ng/mL, LLOQ of 1.0 ng/mL, and total run time of less than 4.0 minutes, this method is well-suited for high-throughput bioanalysis in pharmacokinetic studies and bioequivalence assessments. [4] [1] The simple liquid-liquid extraction procedure combined with isocratic chromatography offers practical advantages over more complex methodologies while maintaining adequate sensitivity and specificity.

The successful application of this method in a clinical bioequivalence study demonstrates its reliability for regulatory submissions, while its adaptability makes it valuable for various research contexts. [1] Furthermore, ongoing research into mianserin's structural derivatives and anti-inflammatory properties highlights the continuing relevance of analytical methods capable of quantifying this compound and its analogs in biological matrices. [5]

References

Mianserin bioequivalence study design in healthy volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Context & Bioequivalence Requirement

For a generic Mianserin product, conducting an in vivo bioequivalence (BE) study is generally required [1]. A Biopharmaceutics Classification System (BCS)-based biowaiver is not typically justifiable for Mianserin as it is not consistently classified as BCS Class I (High Solubility, High Permeability). It is often considered BCS Class II or III, and a key criterion for a biowaiver—high solubility—is not met [1].

Solubility Determination: A drug is classified as "highly soluble" if the highest single therapeutic dose dissolves completely in ≤250 mL of aqueous media across the pH range of 1.2 to 6.8. An 80% solubility result from a study is insufficient; 100% of the dose must dissolve to meet this criterion. This assessment is based on a deterministic threshold, not statistical tests like confidence intervals [1].

Key Pharmacokinetic Parameters for Study Design

The table below summarizes primary pharmacokinetic parameters for Mianserin based on a single-dose study in healthy volunteers, which are critical endpoints for a bioequivalence study [2].

Parameter Description Mean Value (Range)
Dose Single oral dose 60 mg
T~max~ Time to reach peak concentration 3 hours
C~max~ Peak blood concentration 65 μg/L
t~1/2β~ Elimination half-life 21 hours (14 - 33)
Cl~oral~ Oral clearance 0.98 L/kg/h (0.47 - 1.75)

Bioequivalence Study Protocol Framework

While a complete detailed protocol is beyond the scope of this search, the following outlines the core elements of a standard BE study design for Mianserin, based on regulatory guidance and common practice [3].

1. Study Design

  • Type: A single-dose, laboratory-blinded, two-period, two-sequence crossover study.
  • Subjects: Healthy adult volunteers, preferably male and female, with a sample size justified by a power analysis (often 24-36 subjects).
  • Test & Reference: The test product (generic Mianserin) and the reference product (the innovator product, or Reference Listed Drug).
  • Procedures: After an overnight fast, subjects will be administered a single oral dose (e.g., 60 mg) of either test or reference product with 240 mL of water. There will be a washout period (approximately 5-7 half-lives, or 7-10 days based on the 21-hour half-life) between the two dosing periods.

2. Blood Sampling & Analysis

  • Schedule: Serial blood samples will be collected pre-dose and at appropriate intervals post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, 72 hours) to adequately define the concentration-time curve.
  • Bioanalysis: Plasma concentrations of Mianserin will be quantified using a fully validated bioanalytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2].

3. Data & Statistical Analysis

  • Primary Endpoints: The main pharmacokinetic parameters for comparison are AUC~0-t~, AUC~0-∞~, and C~max~.
  • Bioequivalence Criteria: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and C~max~ must fall within the acceptance range of 80.00% to 125.00%.

Experimental Workflow Visualization

The following diagram illustrates the logical sequence and key components of a standard bioequivalence study, from planning through to data analysis and regulatory submission.

MianserinBEStudy BE Study Workflow (Width: 760px) Start Study Planning & Protocol Step1 Ethics Approval & Volunteer Screening Start->Step1 Step2 Randomization & Study Phase 1 Dosing Step1->Step2 Step3 Blood Sample Collection (Serial over 72h) Step2->Step3 Step4 Washout Period (~7-10 days) Step3->Step4 Step5 Study Phase 2 Dosing (Cross-over) Step4->Step5 Step6 Blood Sample Collection (Serial over 72h) Step5->Step6 Step7 Bioanalytical Phase: LC-MS/MS Quantification Step6->Step7 Step8 PK Analysis & Statistical Comparison Step7->Step8 Decision BE Criteria Met? (90% CI within 80-125%) Step8->Decision Decision->Start No End Report & Regulatory Submission Decision->End Yes

Critical Safety Monitoring

Due to Mianserin's known risk of agranulocytosis, stringent safety monitoring is essential in any clinical study [4].

  • Baseline: A complete blood count (CBC) must be obtained before initiating dosing.
  • During Study: CBC should be monitored periodically throughout the study period.
  • Reporting: Any significant drop in white blood cell count must be reported immediately, and the subject's participation must be re-evaluated.

Knowledge Gaps and Further Research

Please note that this information provides a foundation, but several key details for a complete protocol were not available in the search results and require further research:

  • Full PK Profile: The search results provided limited PK data (e.g., from one 60mg dose study). Parameters like AUC, Vd (volume of distribution), and absolute bioavailability need to be confirmed from more comprehensive sources.
  • Detailed Methodology: Complete details for the bioanalytical method (e.g., sample preparation, chromatography conditions, validation parameters) are not specified.
  • Recent Guidelines: The most current regulatory guidelines (e.g., from FDA, EMA) specific to Mianserin or similar antidepressants should be consulted for any updated requirements.

References

Comprehensive Application Notes: Liquid-Liquid Extraction of Mianserin from Biological Samples with Advanced Analytical Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Mianserin is a tetracyclic antidepressant of the piperazino-azepine class that demonstrates potent noradrenergic and specific serotonergic antidepressant (NaSSA) activity through its complex receptor interaction profile. The drug exerts therapeutic effects primarily through antagonism of histamine H₁, serotonin 5-HT₂A, 5-HT₂C, and α₂-adrenergic receptors, while simultaneously inhibiting norepinephrine reuptake in the central nervous system [1] [2]. From a clinical pharmacokinetics perspective, mianserin is administered as a racemic mixture of R(-) and S(+) enantiomers as the hydrochloride salt, with typical therapeutic dosing ranging from 30-90 mg/day in divided doses. The drug demonstrates 20-30% oral bioavailability due to significant first-pass metabolism, extensive 95% plasma protein binding, and an elimination half-life ranging 21-61 hours [3] [4] [1]. The primary metabolic pathways involve CYP2D6-mediated N-demethylation and aromatic hydroxylation, producing N-desmethylmianserin (pharmacologically active), 8-hydroxymianserin, and mianserin-N-oxide (inactive) metabolites [5] [1].

Liquid-liquid extraction (LLE) represents a fundamental sample preparation technique that exploits the differential solubility of analytes between two immiscible liquid phases to achieve selective isolation from biological matrices. The efficiency of this separation is governed by the partition coefficient (Log P), which represents the equilibrium distribution of the analyte between organic and aqueous phases [6]. For mianserin, with its moderately lipophilic character (Log P ≈ 3.9), LLE provides an effective mechanism for extracting the drug and its metabolites from biological samples while removing interfering proteins, phospholipids, and polar endogenous compounds that can compromise analytical sensitivity and chromatographic performance [7] [3] [4].

Comprehensive Method Comparison and Optimization Strategies

Analytical Method Comparison Table

Table 1: Comprehensive comparison of established LLE methods for mianserin extraction from biological samples

Method Parameter HPLC-UV Method [7] LC-MS Method [3] HPLC-ESI/MS Method [4]
Biological Matrix Human serum Human plasma Human plasma
Internal Standard Doxepin Not specified Cinnarizine
Extraction Solvent Hexane:isoamyl alcohol (99:1, v/v) Hexane:isoamyl alcohol (98:2, v/v) Not specified (liquid-liquid extraction)
Back-Extraction Solution 0.05 M phosphoric acid (pH=3.0) 0.005 M formic acid Not specified
Recovery Efficiency 86.1-94.5% Not specified >90%

| Linearity Range | 2.0-128.0 ng/mL | 1.00-60.00 ng/mL (mianserin) 0.50-14.00 ng/mL (N-desmethylmianserin) | 0.1-50 ng/mL | | Limit of Quantification | 2.0 ng/mL (CV=13.8%) | 1.00 ng/mL (mianserin) 0.50 ng/mL (N-desmethylmianserin) | 0.1 ng/mL | | Accuracy | 92.5-107.5% | 94.44-112.33% (mianserin) 91.85-100.13% (metabolite) | Within acceptable limits | | Analysis Time | Not specified | Not specified | <4.0 minutes |

Metabolic Profile and Extraction Considerations

Table 2: Mianserin metabolites and their impact on extraction efficiency

Analyte Chemical Characteristics Extraction Recovery Analytical Considerations
Mianserin (parent drug) Lipophilic base, pKa ~9.5 86.1-94.5% High extraction efficiency with non-polar solvents
N-desmethylmianserin Slightly more polar than parent Similar to parent compound Co-extracts with parent drug, requires chromatographic separation
8-Hydroxymianserin Significant polarity increase Lower recovery than parent May require polar solvent mixtures for optimal extraction
Mianserin-N-oxide Highly polar, water-soluble Poor recovery with LLE Alternative extraction approaches recommended

The extraction and analysis of mianserin from biological samples presents specific challenges due to its complex metabolic profile and the need to monitor both the parent drug and active metabolites for comprehensive pharmacokinetic assessment [3] [5]. The pharmacological activity of desmethylmianserin and 8-hydroxymianserin necessitates their simultaneous quantification to establish complete exposure-response relationships [5]. Method development must address the differential polarity of metabolites while maintaining adequate recovery across all analytes of interest, which often requires careful optimization of extraction solvent composition, pH adjustment, and back-extraction conditions [7] [3].

Detailed Experimental Protocols

Standard LLE Protocol for HPLC-UV Analysis

Principle: This method utilizes doxepin as internal standard and hexane:isoamyl alcohol (99:1, v/v) for efficient extraction of mianserin from serum samples, followed by back-extraction into acidic aqueous phase to concentrate the analyte and remove interfering lipids [7].

G A Add 1 mL serum sample + Internal Standard B Alkalize with buffer (pH ~9-10) A->B C Add hexane:isoamyl alcohol (99:1) B->C D Vortex mix 2 min + Centrifuge 10 min C->D E Transfer organic layer D->E F Back-extract with 0.05M H₃PO₄ (pH=3.0) E->F G Vortex + Centrifuge F->G H Collect aqueous phase G->H I HPLC-UV analysis (214 nm) H->I

Figure 1: Workflow for LLE of mianserin from serum with HPLC-UV detection

Materials and Reagents:

  • Mianserin standard (high purity ≥99%)
  • Internal standard: Doxepin hydrochloride
  • Extraction solvent: HPLC-grade n-hexane and isoamyl alcohol (99:1, v/v)
  • Back-extraction solution: 0.05 M phosphoric acid, adjusted to pH 3.0
  • Alkalization buffer: Ammonium hydroxide or sodium bicarbonate buffer (pH 9-10)
  • HPLC mobile phase: Acetonitrile-phosphate buffer mixtures
  • Chromatographic column: Hichrom RPB (250 × 4.6 mm, 5 μm) or equivalent C8/C18 column

Step-by-Step Procedure:

  • Sample Preparation: Pipette 1.0 mL of human serum or plasma into a 15-mL glass centrifuge tube. Add 50 μL of internal standard working solution (doxepin, 1 μg/mL in methanol).
  • pH Adjustment: Add 1.0 mL of alkalization buffer (0.1 M sodium carbonate-bicarbonate buffer, pH 9.5) and vortex mix for 30 seconds to ensure complete homogenization.
  • Liquid-Liquid Extraction: Add 5.0 mL of hexane:isoamyl alcohol (99:1, v/v) extraction solvent. Vortex mix vigorously for 2 minutes, then centrifuge at 4000 × g for 10 minutes at room temperature.
  • Organic Phase Transfer: Carefully transfer the upper organic layer to a new 15-mL glass centrifuge tube using a Pasteur pipette, taking care to avoid the protein interphase.
  • Back-Extraction: Add 200 μL of 0.05 M phosphoric acid (pH 3.0) to the organic extract. Vortex mix for 2 minutes and centrifuge at 4000 × g for 5 minutes.
  • Aqueous Phase Collection: Transfer the lower aqueous phase to a limited-volume autosampler vial using a micro-syringe.
  • Chromatographic Analysis: Inject 20-100 μL onto the HPLC system with UV detection at 214 nm.

HPLC Conditions:

  • Column: Hichrom RPB (250 × 4.6 mm, 5 μm) or equivalent reversed-phase column
  • Mobile Phase: Optimized acetonitrile-phosphate buffer (pH 3.0) gradient or isocratic system
  • Flow Rate: 1.0-1.5 mL/min
  • Detection: UV at 214 nm
  • Column Temperature: Ambient or 30-40°C
  • Injection Volume: 20-100 μL
Advanced LC-MS Method with Metabolite Detection

Principle: This method enables simultaneous quantification of mianserin and N-desmethylmianserin using LC-MS detection with hexane:isoamyl alcohol (98:2, v/v) extraction, providing enhanced sensitivity and specificity for pharmacokinetic studies [3].

Materials and Reagents:

  • Analytical standards: Mianserin hydrochloride and N-desmethylmianserin
  • Extraction solvent: HPLC-grade n-hexane and isoamyl alcohol (98:2, v/v)
  • Back-extraction solution: 0.005 M formic acid in water
  • LC-MS mobile phase: Methanol/water or acetonitrile/water with 0.1% formic acid
  • Mass spectrometry: LC-MS system with electrospray ionization (ESI)

Step-by-Step Procedure:

  • Sample Preparation: Aliquot 1.0 mL of human plasma into a glass extraction tube.
  • Quality Controls: Prepare calibration standards (1.00-60.00 ng/mL for mianserin; 0.50-14.00 ng/mL for N-desmethylmianserin) and quality control samples in drug-free plasma.
  • Alkalization: Add 1.0 mL of 0.1 M sodium borate buffer (pH 9.0) and vortex to mix.
  • Extraction: Add 6.0 mL of hexane:isoamyl alcohol (98:2, v/v), vortex mix for 2 minutes, and centrifuge at 4000 × g for 10 minutes.
  • Organic Transfer: Transfer 5.0 mL of the organic layer to a new tube.
  • Back-Extraction: Add 200 μL of 0.005 M formic acid solution, vortex for 2 minutes, and centrifuge at 4000 × g for 5 minutes.
  • Analysis: Inject 10-50 μL of the aqueous layer into the LC-MS system.

LC-MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM)
  • MS Transitions: mianserin (265→171), N-desmethylmianserin (251→157)
  • Chromatographic Column: C8 or C18 column (50-150 mm length)
  • Mobile Phase: Methanol/water or acetonitrile/water with 0.1% formic acid
  • Flow Rate: 0.2-0.8 mL/min

Alternative Extraction and Analysis Approaches

Supported Liquid Extraction (SLE)

Supported Liquid Extraction (SLE) represents a modern alternative to traditional LLE that provides enhanced reproducibility, reduced emulsion formation, and higher throughput capabilities. SLE utilizes a diatomaceous earth support matrix to create a high surface area interface between aqueous and organic phases, eliminating the need for vigorous shaking and minimizing manual handling variations [6].

Table 3: Comparison of LLE versus SLE for mianserin extraction

Parameter Traditional LLE Supported Liquid Extraction (SLE)
Throughput Low to moderate (serial processing) High (parallel processing in 96-well format)
Reproducibility Analyst-dependent High (minimal analyst variation)
Emulsion Formation Common problem with certain samples Rare occurrence
Automation Potential Limited Excellent compatibility with automated systems
Solvent Consumption Moderate to high Reduced volumes
Technical Skill Required Moderate Low to moderate

SLE Protocol Overview:

  • Sample Preparation: Dilute plasma/serum with aqueous buffer (typically pH 9-10 for basic drugs like mianserin).
  • Loading: Apply the sample to the SLE cartridge or plate and allow 5-10 minutes for complete adsorption.
  • Elution: Pass water-immiscible organic solvent (e.g., ethyl acetate, hexane:ethyl acetate mixtures) through the support bed via gravity flow.
  • Collection: Collect eluent and evaporate to dryness under nitrogen or air stream.
  • Reconstitution: Reconstitute in mobile phase-compatible solvent for analysis.
Monolithic Column Chromatography

The application of monolithic silica columns for mianserin analysis enables significant reduction in analysis time while maintaining resolution of the parent drug and its metabolites. These columns consist of a single piece of porous silica with biporous structure (2 μm macropores and 13 nm mesopores) that permits high flow rates with low back pressure, facilitating rapid separations [5].

Method Characteristics:

  • Column: Monolithic silica column (e.g., Chromolith Performance RP-18e)
  • Mobile Phase: Acetonitrile-phosphate or acetate buffer (pH 3.0-5.0) with possible addition of triethylamine as modifier
  • Flow Rate: 2.0-4.0 mL/min (higher than conventional columns)
  • Temperature: 40-60°C (improves peak shape for basic compounds)
  • Analysis Time: <5 minutes for mianserin and metabolites
  • Sample Preparation: Solid-phase extraction or LLE compatible
Chiral Separation Methods

Given the stereoselective pharmacokinetics of mianserin, where the (S)-(+)-enantiomer demonstrates 200-300 times greater pharmacological activity than the (R)-(-)-enantiomer, chiral separation methods may be required for comprehensive pharmacokinetic characterization [1]. Chiral stationary phases such as Chiracel OD-H with hexane:isopropanol mobile phases can achieve baseline resolution of mianserin enantiomers, enabling individual quantification of each enantiomer's concentration-time profile [8].

Method Validation and Analytical Considerations

Validation Parameters

Based on the published methods for mianserin quantification, the following validation parameters should be established:

Specificity and Selectivity:

  • No interference from endogenous plasma components at retention times of mianserin and metabolites
  • Resolution from co-administered medications when relevant

Linearity and Range:

  • HPLC-UV: 2.0-128.0 ng/mL [7]
  • LC-MS: 1.00-60.00 ng/mL (mianserin), 0.50-14.00 ng/mL (N-desmethylmianserin) [3]
  • HPLC-ESI/MS: 0.1-50 ng/mL [4]
  • Correlation coefficient (r²) >0.99 with acceptable back-calculated standards

Precision and Accuracy:

  • Intra-day precision: <10% CV for mianserin and metabolites [3]
  • Inter-day precision: <13.8% CV (HPLC-UV at LOQ) [7]
  • Accuracy: 92.5-112.33% of nominal values across QC levels [7] [3]

Recovery and Matrix Effects:

  • Extraction recovery: 86.1-94.5% for mianserin (HPLC-UV) [7]
  • Consistent recovery across low, medium, and high concentrations
  • Assessment of matrix effects in LC-MS methods (ion suppression/enhancement)
Stability Considerations

Mianserin demonstrates stability under specific conditions that should be verified during method validation:

  • Short-term stability in plasma during sample preparation and analysis
  • Freeze-thaw stability through multiple cycles (typically ≥3 cycles)
  • Long-term storage stability at -20°C and -70°C
  • Processed sample stability in autosampler conditions
  • Stock solution stability in appropriate solvents

Applications in Research and Clinical Studies

The validated LLE methods for mianserin have been successfully applied in various research contexts:

Pharmacokinetic Studies:

  • Bioequivalence assessment of this compound tablets in healthy volunteers [4]
  • Therapeutic drug monitoring in depression patients receiving 30-90 mg/day dosing
  • Enantioselective pharmacokinetics to characterize differential exposure of (R)- and (S)-mianserin

Drug Interaction Studies:

  • Evaluation of CYP2D6 inhibitor effects on mianserin clearance [1]
  • Assessment of metabolic profiles in different patient populations

Specialized Research Applications:

  • Investigation of mianserin's effects on transcriptional drift in C. elegans as a model for aging research [9]
  • Toxicological analysis in overdose cases with potential QT interval prolongation [1]

Troubleshooting and Method Optimization

Common challenges in mianserin extraction and potential solutions:

Emulsion Formation:

  • Problem: Persistent emulsions during LLE, particularly with certain plasma lots
  • Solutions:
    • Use hexane:isoamyl alcohol instead of pure hexane
    • Gentle inversion mixing instead of vortexing
    • Brief centrifugation at refrigerated temperatures (4°C)
    • Addition of small volumes of ethanol or isopropanol

Poor Recovery:

  • Problem: Inconsistent or low recovery of mianserin or metabolites
  • Solutions:
    • Optimize pH of alkalization step (typically pH 9-10 for basic drugs)
    • Evaluate alternative extraction solvents (ethyl acetate, tert-butyl methyl ether)
    • Implement back-extraction into smaller aqueous volumes for preconcentration

Chromatographic Issues:

  • Problem: Peak tailing or poor resolution
  • Solutions:
    • Add triethylamine (0.1-0.5%) to mobile phase to mask silanol groups
    • Increase column temperature (40-60°C)
    • Use monolithic columns for improved efficiency at higher flow rates

Conclusion

Liquid-liquid extraction remains a robust, cost-effective sample preparation technique for the determination of mianserin in biological samples, with well-established protocols providing excellent recovery and sensitivity across various analytical platforms. The methods detailed in these application notes have been comprehensively validated and applied successfully in pharmacokinetic studies, therapeutic drug monitoring, and specialized research applications. Recent advancements in supported liquid extraction and monolithic column chromatography offer opportunities for enhanced throughput and efficiency while maintaining the fundamental principles of liquid-liquid partitioning. The provided protocols and troubleshooting guidance should enable laboratories to implement reliable mianserin quantification methods tailored to their specific research needs and available instrumentation.

References

Analytical Protocol: Quantification of Mianserin in Human Plasma by HPLC-ESI/MS

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed methodology adapted from a bioequivalence study, optimized for sensitivity and high-throughput analysis [1] [2].

Instrumentation and Conditions

The table below summarizes the key parameters for the liquid chromatography and mass spectrometry systems.

Parameter Specification
HPLC System
Column Thermo Hypersil-Hypurity C18 (5 µm, 150 mm × 2.1 mm)
Mobile Phase 10mM Ammonium Acetate (pH 3.4)-Methanol-Acetonitrile (35:50:15, v/v/v)
Flow Rate 0.22 mL/min
Mode Isocratic
Mass Spectrometer Electrospray Ionization (ESI), Positive Ion Mode
Detection Mode Selected Ion Recording (SIR)
Ions Monitored (m/z) Mianserin: 265 [M+H]⁺, Internal Standard (Cinnarizine): 369 [M+H]
Sample Preparation Procedure

This method uses a simple liquid-liquid extraction technique [1] [2].

  • Aliquot: Pipette 0.2 mL of human plasma sample into a glass tube.
  • Add Internal Standard: Add 50 µL of the internal standard working solution (cinnarizine, 1.0 µg/mL in methanol).
  • Alkalize: Add 0.1 mL of 0.1 M sodium hydroxide solution to alkalinize the sample.
  • Extract: Add 1.5 mL of the extraction solvent, n-hexane:dimethylcarbinol (98:2, v/v).
  • Mix and Centrifuge: Vortex mix for 3 minutes and centrifuge at 12,000 rpm for 5 minutes.
  • Transfer and Evaporate: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute: Reconstitute the dry residue with 100 µL of the mobile phase.
  • Injectrate: Inject a 10 µL aliquot into the HPLC-ESI/MS system.
Method Validation Summary

The method was comprehensively validated, with key performance characteristics summarized below [1].

Validation Parameter Result
Linearity Range 1.0 - 200.0 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Extraction Recovery 81.3% - 84.1%
Intra-day Precision (RSD) 9.6% - 11.4%
Inter-day Precision (RSD) 9.6% - 11.4%
Accuracy 97.5% - 101.2%

The following diagram outlines the complete experimental workflow, from sample collection to data analysis.

Start Start: Plasma Sample Collection Prep Sample Preparation (Aliquot, Add IS, Alkalinize) Start->Prep Extract Liquid-Liquid Extraction Prep->Extract Centrifuge Centrifuge and Separate Extract->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Recon Reconstitute in Mobile Phase Evaporate->Recon HPLC HPLC-ESI/MS Analysis Recon->HPLC Data Data Acquisition and Quantification HPLC->Data End Report Generation Data->End

Diagram 1: Experimental workflow for the determination of mianserin in human plasma.

Key Pharmacokinetic Parameters of Mianserin

Understanding the drug's pharmacokinetic profile is essential for interpreting plasma concentration data. The following table consolidates key parameters from human studies [3] [4] [5].

| Parameter | Value | Notes / Population | | :--- | :--- | :--- | | Time to Peak (T~max~) | 2 - 3 hours | After oral administration [2] | | Elimination Half-Life (t~1/2~) | 14 - 33 hours | Healthy volunteers [4] [5] | | Apparent Volume of Distribution (V~d~) | 27.5 L/kg (mean) | Suggests extensive tissue distribution [4] [5] | | Therapeutic Monitoring | Considerable inter-individual variation in steady-state plasma concentrations observed; only 43% of patients were within the suggested therapeutic range [3]. |

Application Notes for Researchers

  • Stability Considerations: For stability-indicating analysis, note that mianserin is susceptible to degradation under photolytic and oxidative stress conditions [6]. Ensure samples are protected from light and consider using an antioxidant in the sample diluent if needed.
  • Clinical Relevance: The wide inter-individual variability in steady-state concentrations underscores the value of therapeutic drug monitoring for mianserin to optimize dosing, particularly in special populations [3].
  • Method Flexibility: While this protocol uses HPLC with single-ion recording, the fundamental sample preparation and chromatographic conditions can be adapted for use with more advanced instrumentation like HPLC-MS/MS for even greater sensitivity and specificity.

Reference List

  • Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin. Ther Drug Monit. 1993. [3]
  • Determination of mianserin in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers. J Pharm Biomed Anal. 2008. [1] [2]
  • Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice. Prog Neuropsychopharmacol Biol Psychiatry. 1987. [7]
  • A pharmacokinetic study of mianserin. Eur J Clin Pharmacol. 1982. [4] [5]
  • Micellar electrokinetic chromatographic method for mianserin hydrochloride and analysis of degradation products by mass spectrometry. Chem Pharm Bull (Tokyo). 2012. [6]

References

Comprehensive Analytical Methods for Determination of Mianserin in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mianserin and Bioanalytical Challenges

Mianserin is a tetracyclic antidepressant agent classified among the second-generation antidepressants that demonstrates a distinct pharmacological profile from tricyclic antidepressants. Unlike many traditional antidepressants, mianserin primarily acts through blockade of presynaptic α₂-adrenoceptors and demonstrates antagonism at 5-HT₂ receptors, resulting in enhanced noradrenergic and serotonergic neurotransmission with minimal anticholinergic side effects. The drug undergoes extensive hepatic metabolism, producing several pharmacologically active metabolites including desmethylmianserin (DMM), 8-hydroxymianserin (HM), and mianserin-N-oxide (MNO), with DMM and HM potentially contributing to the overall therapeutic activity of the parent drug [1].

The quantification of mianserin in biological matrices presents several analytical challenges that require sophisticated methodological approaches. Mianserin exhibits significant interindividual pharmacokinetic variability influenced by factors such as age, genetics, and concomitant medications, necessitating precise and accurate monitoring for both clinical management and research applications. Additionally, the need to simultaneously quantify low concentrations of mianserin alongside its metabolites in complex biological matrices like human plasma requires methods with high selectivity and sensitivity. This comprehensive review presents detailed application notes and protocols for the determination of mianserin in human plasma using various chromatographic techniques, focusing on method validation parameters and practical implementation considerations for researchers and drug development professionals [1] [2].

HPLC-Electrospray Ionization Mass Spectrometry Protocol

Principle and Scope

The HPLC-ESI/MS method represents a highly sensitive and selective approach for the quantification of mianserin in human plasma, with particular utility for bioequivalence studies and therapeutic drug monitoring. This method couples the superior separation capabilities of high-performance liquid chromatography with the detection specificity of mass spectrometry, enabling reliable quantification of mianserin at concentrations as low as 1.0 ng/mL with a linear range extending to 200.0 ng/mL. The method has been comprehensively validated according to international bioanalytical guidelines and demonstrates acceptable precision, accuracy, and recovery across the validated concentration range, making it suitable for application in regulated clinical studies [3].

Detailed Experimental Procedure
2.2.1 Materials and Reagents
  • Mianserin hydrochloride reference standard (purity ≥99%)
  • Cinnarizine internal standard (I.S.) solution
  • HPLC-grade solvents: methanol, acetonitrile, n-hexane, dimethylcarbinol
  • Ammonium acetate (10 mM, pH 3.4) prepared with acetic acid
  • Sodium hydroxide (0.1M solution for alkalinization)
  • Drug-free human plasma for calibration standards and quality controls
2.2.2 Sample Preparation Protocol
  • Aliquot 1.0 mL of human plasma sample into a 15-mL glass centrifuge tube
  • Add 50 μL of internal standard working solution (cinnarizine, 1 μg/mL in methanol)
  • Alkalinize sample with 200 μL of 0.1M sodium hydroxide solution
  • Add 5 mL of extraction solvent (n-hexane:dimethylcarbinol, 98:2, v/v)
  • Vortex mix vigorously for 3 minutes followed by centrifugation at 4000 × g for 10 minutes
  • Transfer organic layer to a clean glass tube and evaporate to dryness under nitrogen stream at 40°C
  • Reconstitute residue with 200 μL of mobile phase and transfer to autosampler vials for analysis [3]
2.2.3 Instrumentation and Chromatographic Conditions
Parameter Specification
HPLC System Agilent 1100 Series with binary pump and autosampler
Analytical Column Thermo Hypersil-Hypurity C18 (5 μm, 150 mm × 2.1 mm)
Column Temperature 25°C
Mobile Phase 10mM ammonium acetate (pH 3.4)-methanol-acetonitrile (35:50:15, v/v/v)
Flow Rate 0.22 mL/min
Injection Volume 10 μL
Run Time 6 minutes
2.2.4 Mass Spectrometric Detection Parameters
Parameter Mianserin Cinnarizine (I.S.)
Ionization Mode Electrospray ionization (ESI), positive mode Electrospray ionization (ESI), positive mode
Ion Monitored m/z 265 [M+H]⁺ m/z 369 [M+H]⁺
Dwell Time 200 ms 200 ms
Fragmentor Voltage 80 V 100 V
Collision Energy 25 V 30 V
Method Validation Summary

The method validation demonstrated excellent analytical performance with precision values (expressed as coefficient of variation) ranging from 9.6-11.4% for both intra-day and inter-day measurements. Accuracy results showed minimal deviation from nominal values, with percent recovery of 97.5-101.2% across the concentration range. The extraction efficiency was consistent and reproducible, with recovery rates of 81.3-84.1% for mianserin and similar recovery for the internal standard. Stability studies confirmed that mianserin remained stable under various storage conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term frozen storage at -20°C and -70°C [3].

High-Performance Liquid Chromatography with Monolithic Column

Method Overview and Advantages

The monolithic silica column-based HPLC method represents a significant advancement for high-throughput analysis of mianserin and its metabolites in human plasma. This approach utilizes a single piece of monolithic silica stationary phase with a biporous structure consisting of macropores (∼2 μm) for high flow rates with low back pressure and mesopores (∼13 nm) providing high surface area for efficient separations. The primary advantage of this technology is the ability to significantly reduce analysis time without compromising resolution, making it particularly suitable for clinical laboratories processing large sample batches for therapeutic drug monitoring or pharmacokinetic studies. The method has been successfully applied for the simultaneous determination of mianserin and its three major metabolites—desmethylmianserin (DMM), 8-hydroxymianserin (HM), and mianserin-N-oxide (MNO)—in human plasma with sensitivity in the low ng/mL range [1].

Detailed Experimental Protocol
3.2.1 Sample Preparation via Solid Phase Extraction
  • Prepare SPE cartridges (C18, 100 mg/1 mL) by conditioning with 2 mL methanol followed by 2 mL deionized water
  • Aliquot 1 mL of plasma sample and add internal standard solution (propranolol, 100 ng/mL in methanol)
  • Acidify samples with 1 mL of 0.1M phosphate buffer (pH 3.0)
  • Load samples onto conditioned SPE cartridges at a flow rate of 1 mL/min
  • Wash cartridges with 2 mL of deionized water followed by 1 mL of 20% methanol in water
  • Elute analytes with 2 × 1 mL of methanol containing 1% triethylamine
  • Evaporate eluents to dryness under nitrogen at 40°C
  • Reconstitute residues with 200 μL of mobile phase and transfer to HPLC vials [1]
3.2.2 Chromatographic Conditions
Parameter Specification
HPLC System Shimadzu LC-10AD with DAD detection
Analytical Column Chromolith Performance RP-18e (100 mm × 4.6 mm)
Column Temperature 60°C
Mobile Phase 50 mM ammonium acetate (pH 6.5)-acetonitrile (65:35, v/v)
Flow Rate 2.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 μL
Run Time 8 minutes
3.2.3 Method Performance Characteristics

The validated method demonstrated excellent sensitivity with limits of quantification of 2 ng/mL for mianserin and its metabolites. The linearity was established over the concentration range of 2-200 ng/mL for all analytes with correlation coefficients exceeding 0.999. The use of elevated column temperature (60°C) contributed to improved peak shape for these basic compounds while maintaining the stability of the analytes throughout the analysis. The total run time of 8 minutes represents a significant reduction compared to conventional HPLC methods while maintaining baseline separation of all analytes and the internal standard [1].

Comprehensive Method Comparison and Validation Data

Comparison of Analytical Techniques for Mianserin Determination
Method Parameter HPLC-ESI/MS [3] Monolithic HPLC-UV [1] GC-MS [4] [5] UPLC-MS/MS [2]
Linear Range (ng/mL) 1.0-200.0 2-200 2.5-100 Not specified
LLOQ (ng/mL) 1.0 2.0 2.5 Included in multi-analyte panel
Precision (% CV) 9.6-11.4 <10% <8% 2.3-12.2%
Accuracy (%) 97.5-101.2 95-105 Not specified 90.3-114.3%
Analysis Time 6 min 8 min >15 min 8 min
Extraction Method Liquid-liquid extraction Solid-phase extraction Liquid-liquid extraction Protein precipitation
Key Applications Bioequivalence studies Metabolic profiling Pharmacokinetic studies Multi-analyte TDM
Validation Parameters for Mianserin Assays
Validation Parameter HPLC-ESI/MS [3] Monolithic HPLC-UV [1] UPLC-MS/MS [2]
Selectivity No interference from plasma components Baseline separation of parent drug and metabolites No interference from 20 antidepressants
Linearity (R²) >0.995 >0.999 Not specified
Intra-day Precision 9.6-11.4% 3.2-8.5% 100.1-112.3%
Inter-day Precision 9.6-11.4% 4.5-9.8% 100.4-112.6%
Extraction Recovery 81.3-84.1% >85% 85.5-114.5%
Matrix Effect Not specified Not specified 85.6-98.7%
Bench-top Stability Stable for 24h Not specified Included in validation
Freeze-thaw Stability Stable for 3 cycles Not specified Included in validation
Long-term Stability Stable at -20°C and -70°C for 60 days Not specified Included in validation

Clinical Applications and Practical Implementation

Bioequivalence Studies

The HPLC-ESI/MS method has been successfully applied to bioequivalence studies of this compound tablets in healthy Chinese volunteers. In these studies, the method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile of mianserin, including Cₘₐₓ, Tₘₐₓ, and AUC values. The ability to quantify mianserin concentrations over a 72-hour period following single-dose administration allowed for accurate determination of elimination half-life and other critical pharmacokinetic parameters. The method's robustness enabled the processing of large sample sets (typically 200-300 samples per study) while maintaining analytical integrity, making it particularly suitable for regulated bioequivalence studies requiring high throughput and reliable performance [3].

Therapeutic Drug Monitoring Applications

Therapeutic drug monitoring (TDM) of mianserin represents a valuable tool for optimizing dosage regimens in special populations, including elderly patients, those with hepatic impairment, and individuals exhibiting unusual metabolic profiles or suspected non-adherence. The UPLC-MS/MS multi-analyte methods have particularly advanced TDM capabilities by enabling simultaneous quantification of mianserin alongside numerous other antidepressants and their active metabolites. This comprehensive approach supports personalized treatment strategies in depression management by allowing clinicians to correlate plasma concentrations with therapeutic effects while minimizing adverse reactions. The implementation of these methods in clinical practice requires consideration of several factors, including steady-state sampling timing, interpretation of concentration results in context of therapeutic ranges, and integration of pharmacokinetic principles with clinical observation [2] [6].

Analysis of Alternative Formulations

Recent investigations have extended these analytical methods to characterize the pharmacokinetics of alternative mianserin formulations, particularly suppositories developed for patients unable to take oral medications. A 2016 study employed gas chromatography-mass spectrometry to determine mianserin concentrations following rectal administration in both dogs and human volunteers. The results demonstrated distinct pharmacokinetic profiles compared to oral administration, with lower Cₘₐₓ values and delayed Tₘₐₓ, although the overall exposure (AUC) remained comparable. These findings highlight the importance of robust bioanalytical methods in formulation development and the need for method validation across different administration routes to ensure accurate pharmacokinetic characterization [7].

Experimental Workflows and Signaling Pathways

Sample Preparation and Analysis Workflow

The following diagram illustrates the comprehensive workflow for sample preparation and analysis of mianserin in human plasma using the HPLC-ESI/MS method:

workflow cluster_1 Sample Preparation Phase cluster_2 Analysis and Detection Phase Start Start: Collect Plasma Sample IS Add Internal Standard (Cinnarizine) Start->IS Alkalinize Alkalinize with NaOH IS->Alkalinize Extract Liquid-Liquid Extraction (Hexane:Dimethylcarbinol 98:2) Alkalinize->Extract Centrifuge Centrifuge at 4000 × g Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂ Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute with Mobile Phase Evaporate->Reconstitute Inject HPLC-ESI/MS Analysis Reconstitute->Inject Data Data Acquisition and Quantification Inject->Data

Method Selection Decision Pathway

The following decision pathway provides guidance for selecting the most appropriate analytical method based on research objectives and laboratory capabilities:

decision Start Method Selection Requirement A Primary Research Objective? Start->A B Sensitivity Requirement? A->B Quantitative PK/BD D Metabolite Monitoring Required? A->D Metabolite Research M3 Multi-analyte UPLC-MS/MS - Comprehensive TDM panels - Polypharmacy assessment - Clinical laboratory setting A->M3 Routine TDM M1 HPLC-ESI/MS Method - Bioequivalence studies - Regulatory submissions - Highest sensitivity (1.0 ng/mL LLOQ) B->M1 Sub-ng/mL Required M2 Monolithic HPLC-UV Method - Metabolic profiling - Clinical TDM with metabolite data - High throughput with low back pressure B->M2 >2 ng/mL Acceptable C Throughput Requirement? E Equipment Availability? D->E No D->M2 Yes E->M1 HPLC-MS Available M4 GC-MS Method - Historical comparison - Limited access to LC-MS - Research applications E->M4 GC-MS Available

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions
  • Peak Tailing: For basic compounds like mianserin, peak tailing can be minimized by incorporating alkaline modifiers (e.g., triethylamine) in the mobile phase or using specially designed base-deactivated columns. Elevated column temperature (50-60°C) has also demonstrated beneficial effects on peak shape [1].

  • Matrix Effects: In LC-MS methods, ionization suppression or enhancement represents a significant challenge. To address this, careful selection of internal standards (preferably stable isotope-labeled analogs) and optimization of sample clean-up procedures are critical. The use of matrix-matched calibration standards and extensive validation of matrix effects across different plasma lots is recommended [2].

  • Retention Time Shifts: Retention time instability for mianserin and metabolites can result from mobile phase pH fluctuations. Implementing buffered mobile phases with adequate capacity and ensuring consistent pH preparation can enhance retention time reproducibility [3] [1].

Quality Control Recommendations
  • Calibration Standards: Prepare fresh calibration curves with each analytical batch, spanning the expected concentration range (1-200 ng/mL). Use drug-free plasma from at least six different sources to prepare calibration standards.

  • Quality Control Samples: Include at least three levels of QC samples (low, medium, high) in duplicate within each analysis batch. The analytical run should be accepted only when ≥67% of QC samples fall within ±15% of their nominal concentrations.

  • System Suitability: Prior to sample analysis, perform system suitability tests to verify chromatographic performance, including retention time stability, peak symmetry, and signal-to-noise ratio at the LLOQ level.

Conclusion

The determination of mianserin in human plasma has evolved substantially from early GC methods to contemporary LC-MS approaches offering enhanced sensitivity, specificity, and throughput. The HPLC-ESI/MS protocol provides robust performance for regulated bioequivalence studies, while the monolithic HPLC-UV method enables efficient metabolic profiling with reduced analysis time. Recent advances in UPLC-MS/MS multi-analyte panels further expand the utility of mianserin quantification within comprehensive therapeutic drug monitoring programs. Selection of an appropriate method should consider the specific research or clinical application, available instrumentation, and required performance characteristics. All described methods have demonstrated reliability for the accurate quantification of mianserin in biological matrices when properly validated and implemented with appropriate quality control measures.

References

Comprehensive Guide to Sample Preparation for Mianserin Quantification in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the sample preparation and quantification of the antidepressant drug Mianserin in biological fluids. Designed for researchers and bioanalysts, it covers established methods including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), complete with validation data and workflow diagrams to support method development in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Analytical Techniques and Method Selection

The accurate quantification of mianserin and its active metabolite, N-desmethylmianserin, in biological matrices is crucial for reliable pharmacokinetic and bioequivalence data [1] [2]. The choice of sample preparation technique significantly impacts the reproducibility, accuracy, and sensitivity of the final analytical result by reducing matrix effects such as ion suppression [3].

The following table summarizes the key analytical methods developed for mianserin, each offering different advantages in terms of sensitivity, speed, and selectivity.

Table 1: Comparison of Analytical Methods for Mianserin Quantification

Method Detection Linear Range LLOQ Sample Volume Key Advantage Reference
LC-MS Mass Spectrometry 1.00–60.00 ng/mL (Mianserin) 0.50–14.00 ng/mL (Metabolite) 1.00 ng/mL (Mianserin) 0.50 ng/mL (Metabolite) 0.2 - 1.0 mL High sensitivity for parent drug & metabolite; gold standard for BA/BE studies [1] [2]
HPLC-UV Ultraviolet (214 nm) 2.0–128.0 ng/mL 2.0 ng/mL Not Specified Cost-effective; suitable for therapeutic level monitoring [4]
HPLC-ESI/MS Electrospray Ionization Mass Spectrometry 0.2–50.0 ng/mL 0.2 ng/mL 0.2 mL Rapid run time (<4 min); simple LLE; high throughput [2]
GC-MS Mass Spectrometry Applied in Pharmacokinetic Studies Not Specified Not Specified Alternative technique; used for suppository PK analysis [5]

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is adapted from a validated method for the simultaneous determination of mianserin and its metabolite, N-desmethylmianserin, in human plasma [1].

2.1.1 Reagents and Materials
  • Mianserin and N-desmethylmianserin reference standards
  • Internal Standard (IS): Cinnarizine [2] or another suitable analog
  • Extraction solvent: Hexane:Isoamyl alcohol (98:2, v/v) [1]
  • Back-extraction solution: 0.005 M Formic acid [1]
  • Human plasma samples (calibrators, QCs, or study samples)
  • Lab Equipment: Vortex mixer, centrifuge, analytical evaporator (e.g., nitrogen evaporator), and LC-MS/MS system.
2.1.2 Step-by-Step Procedure
  • Pipetting: Aliquot 1.0 mL of human plasma into a clean glass test tube.
  • Internal Standard Addition: Add a known volume (e.g., 50 µL) of the working internal standard solution.
  • Liquid-Liquid Extraction:
    • Add 5 mL of hexane:isoamyl alcohol (98:2) mixture.
    • Vortex mix vigorously for 10–15 minutes to ensure complete extraction.
    • Centrifuge at 4000 × g for 10 minutes at room temperature to separate the phases.
  • Back-Extraction:
    • Transfer the upper organic layer to a new tube.
    • Add 1–2 mL of 0.005 M formic acid to the organic layer.
    • Vortex mix for 5–10 minutes.
    • Centrifuge again at 4000 × g for 5 minutes.
  • Phase Separation and Evaporation:
    • Carefully remove and discard the upper organic layer.
    • Transfer the lower acidic aqueous layer (containing the analytes) to a clean vial.
    • Evaporate the aqueous layer to dryness under a gentle stream of nitrogen at 40–50°C.
  • Reconstitution: Reconstitute the dry residue with 100–200 µL of HPLC mobile phase (e.g., a mixture of water and organic solvent like methanol or acetonitrile) by vortexing for 1–2 minutes.
  • Analysis: Inject an aliquot (e.g., 10–20 µL) into the LC-MS/MS system.

The workflow is as follows:

G start Start pipette Pipette 1.0 mL Plasma start->pipette add_is Add Internal Standard pipette->add_is LLE LLE with Hexane:Isoamyl alcohol (98:2) add_is->LLE centrifuge1 Centrifuge (4000 × g, 10 min) LLE->centrifuge1 transfer_org Transfer Organic Layer centrifuge1->transfer_org back_extract Back-Extraction with 0.005 M Formic Acid transfer_org->back_extract centrifuge2 Centrifuge (4000 × g, 5 min) back_extract->centrifuge2 discard_org Discard Organic Phase centrifuge2->discard_org evaporate Evaporate Aqueous Layer to Dryness (N₂) discard_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end

Figure 1: LLE Workflow for Mianserin Sample Preparation

Protocol B: Solid-Phase Extraction (SPE) Using HLB Phases

This protocol is based on a generalized SPE method for pharmaceuticals in serum, which demonstrates high recovery and minimal matrix effects for a wide range of analytes [3].

2.2.1 Reagents and Materials
  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) phase, e.g., Supel Swift HLB (30 mg/1 mL) [3]
  • Conditioning solvent: Methanol
  • Equilibration solvent: Water or dilute aqueous acid (e.g., 0.1% Formic Acid)
  • Wash solvent: 5–95% methanol in water (e.g., 5% methanol with 0.1% formic acid)
  • Elution solvent: High percentage organic solvent (e.g., pure methanol or acetonitrile)
2.2.2 Step-by-Step Procedure
  • Conditioning: Condition the HLB cartridge with 1 mL of methanol.
  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not let the sorbent dry out.
  • Sample Loading: Load the pretreated sample (e.g., 0.5 mL of serum diluted with an equal volume of 0.4% formic acid) onto the cartridge at a steady flow rate (~1-2 mL/min).
  • Washing: Wash the cartridge with 1–2 mL of a weak wash solution (e.g., 5% methanol containing 0.1% formic acid) to remove weakly retained interferences.
  • Elution: Elute the analytes into a clean collection tube with 1–2 mL of a strong eluent (e.g., pure methanol). A 5-step elution process has been shown to provide superior recovery (100.7 ± 6.8%) compared to a simpler 3-step process [3].
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in the initial HPLC mobile phase composition, vortex, and inject.

The workflow is as follows:

G start Start condition Condition SPE Cartridge with 1 mL Methanol start->condition equilibrate Equilibrate with 1 mL 0.1% Formic Acid condition->equilibrate load Load Pretreated Sample equilibrate->load wash Wash with 1-2 mL 5% Methanol/0.1% Formic Acid load->wash elute Elute Analytes with 1-2 mL Methanol wash->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness (N₂) collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end

Figure 2: SPE Workflow for Mianserin Sample Preparation

Method Validation Parameters

According to bioanalytical method validation guidelines, any method developed for mianserin must be thoroughly validated to ensure reliability [6]. The following table summarizes typical validation results for mianserin methods, demonstrating that they meet acceptance criteria.

Table 2: Summary of Method Validation Data for Mianserin Assays

Validation Parameter Typical Results for Mianserin Acceptance Criteria
Linearity Range 0.2 - 60.0 ng/mL (LC-MS) [1] [2] 2.0 - 128.0 ng/mL (HPLC-UV) [4] Correlation coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL (LC-ESI/MS) [2] 1.0 ng/mL (LC-MS) [1] 2.0 ng/mL (HPLC-UV) [4] Signal-to-noise ratio ≥ 10; Precision ≤ 20% CV, Accuracy 80-120% [6]
Accuracy 94.44 - 112.33% (LC-MS) [1] 92.5 - 107.5% (HPLC-UV) [4] Generally within 85-115% of the nominal value
Precision (Intra-day & Inter-day) <10% CV (LC-MS) [1] CV=13.8% at LLOQ (HPLC-UV) [4] Coefficient of Variation (CV) ≤ 15% (≤20% at LLOQ)
Recovery 86.1 - 94.5% (HPLC-UV with LLE) [4] 80-120% (SPE HLB, 5-step method) [3] Consistent and reproducible

Applications in Drug Development and Analysis

The validated methods described herein are critical for several key applications in pharmaceutical development and clinical chemistry.

  • Bioequivalence (BE) Studies: A sensitive and specific LC-MS method was successfully used to conduct a bioequivalence study of 60 mg mianserin hydrochloride tablets in healthy volunteers, establishing its suitability for regulatory submission [2]. A BE study is generally required for generic mianserin unless a BCS-based biowaiver is fully justified, which is uncommon for this drug [7].
  • Therapeutic Drug Monitoring (TDM) and Pharmacokinetics: HPLC-UV and LC-MS methods are applied to measure plasma concentrations in volunteers following a single oral dose (e.g., 30 mg), enabling the calculation of key pharmacokinetic parameters like Cmax, Tmax, and AUC [4] [5]. This is vital for TDM, given the significant pharmacokinetic variability of antidepressants [8].
  • Analysis of Alternative Formulations: GC-MS has been employed to characterize the unique pharmacokinetic profile (lower Cmax, delayed Tmax) of mianserin suppositories formulated for patients unable to take oral medication [5].

Troubleshooting and Best Practices

  • Matrix Effects: SPE with HLB phases has been demonstrated to effectively reduce ion suppression/enhancement, with 80% of analytes showing minimal ionization impact (≤ +/- 10%) [3]. The use of stable isotope-labeled internal standards is highly recommended to correct for any residual matrix effects.
  • Carryover: Include blank solvent injections after high-concentration samples during the analytical run to check for and mitigate carryover. Validation should confirm the absence of significant carryover [8].
  • Specificity: The method must demonstrate that it can distinguish mianserin and its metabolite from endogenous plasma components and other co-administered drugs [1] [4].
  • Stability: Conduct stability studies to ensure mianserin remains stable in plasma during short-term storage, through freeze-thaw cycles, and in the prepared sample before analysis [1].

References

Comprehensive Application Notes and Protocols for Mianserin Clinical Trials in Depression: 2025 Perspective

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacology Overview

Mianserin is a tetracyclic antidepressant with a unique multifunctional pharmacological profile that distinguishes it from conventional selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). Originally developed in the 1970s, mianserin has maintained clinical relevance due to its versatile receptor interactions and favorable side effect profile, particularly in specific patient populations. As research continues to reveal new potential applications, proper clinical trial design remains essential for evaluating both established and emerging uses. Mianserin's primary mechanism involves antagonism of presynaptic α2-adrenergic receptors, which increases norepinephrine availability while simultaneously modulating serotonin transmission through blockade of specific serotonin receptor subtypes, particularly 5-HT₂A and 5-HT₂C receptors. This nuanced mechanism has led to its classification as a noradrenergic and specific serotonergic antidepressant (NaSSA), though the evidence supporting this designation has been questioned in some literature [1].

The drug's receptor binding profile reveals why it produces different effects from other antidepressant classes. Unlike tricyclic antidepressants, mianserin has minimal anticholinergic activity, which translates to reduced side effects like dry mouth, constipation, and cognitive impairment, particularly beneficial for elderly patients [1] [2]. Its potent histamine H₁ receptor antagonism explains its sedative properties, making it particularly useful for depressed patients with comorbid insomnia [3] [1]. The pharmacological diversity of mianserin necessitates careful clinical trial design to properly evaluate its efficacy across different depressive subtypes and patient populations.

Table 1: Mianserin Receptor Binding Profile

Receptor Type Affinity (Ki nM) Action Clinical Correlation
Histamine H₁ 0.30-1.7 Antagonist Sedation, weight gain
α₂-Adrenergic 3.8-73 Antagonist Increased NE release
5-HT₂A 1.6-55 Antagonist Antidepressant effect, sleep improvement
5-HT₂C 0.63-6.5 Inverse Agonist Antidepressant effect, appetite stimulation
5-HT₃ 5.8-300 Antagonist Reduced GI side effects
Norepinephrine Transporter 71 Inhibitor Increased norepinephrine
Muscarinic Acetylcholine 820 Weak Antagonist Low anticholinergic side effects
Serotonin Transporter 4000 Very Weak Inhibitor Minimal direct serotonergic effects

Clinical Evidence and Efficacy Data

Established Efficacy in Major Depressive Disorder

Mianserin demonstrates robust efficacy in the treatment of Major Depressive Disorder (MDD), with particular value in specific clinical scenarios. Clinical trials have consistently shown that mianserin produces significant improvement in depressive symptoms across standardized rating scales, with response rates comparable to other antidepressant classes. A key double-blind trial from 1978 demonstrated mianserin's superiority over diazepam in reducing Hamilton Rating Scale for Depression (HRS-D) scores, with particular efficacy in symptoms of retarded depression [4]. The same study noted that fewer patients allocated to mianserin required withdrawal due to treatment failure compared to the active comparator, suggesting good early tolerability [4].

The clinical profile of mianserin makes it particularly valuable for specific patient subpopulations. As of 2025, real-world evidence indicates that mianserin continues to serve as an effective alternative for SSRI-intolerant patients, with approximately 60-70% of patients showing significant improvement in depressive symptoms in clinical settings [3]. Its sedating properties provide additional benefit for depressed patients with comorbid insomnia, with approximately 30% of prescriptions being for sleep-related issues either as primary or adjunctive treatment [3]. This dual benefit addresses two common clinical problems simultaneously without requiring additional hypnotic medications, potentially reducing polypharmacy risks.

Special Population Applications

Elderly patients represent a particularly suitable population for mianserin therapy due to its favorable side effect profile. A controlled multicenter trial from 1989 directly compared mianserin with amitriptyline and trazodone in elderly depressed inpatients aged 60-83 years [2]. The results demonstrated that while all three medications showed comparable antidepressant efficacy, mianserin and trazodone exhibited better tolerability than amitriptyline, particularly regarding anticholinergic and cardiovascular effects [2]. This finding is significant given the heightened vulnerability of elderly patients to adverse effects like orthostatic hypotension, confusion, and urinary retention caused by more anticholinergic antidepressants.

Treatment-resistant depression represents another important application, with clinical evidence supporting mianserin's use when first-line treatments fail. Studies indicate higher adoption rates in European clinics for this challenging population, where its novel mechanism provides an alternative pathway for addressing persistent depressive symptoms [3]. The drug's efficacy in depression with comorbid anxiety symptoms has also been established, with its dual action on norepinephrine and serotonin helping to reduce anxiety without the dependency risks associated with benzodiazepines [3]. This makes it particularly valuable in integrated mental health approaches where comorbid depression and anxiety frequently coexist.

Table 2: Clinical Efficacy Across Patient Populations

Patient Population Dosing Range Efficacy Outcomes Comparative Effectiveness
General MDD Population 30-90 mg/day 60-70% response rate [3] Superior to diazepam; comparable to other antidepressants [4]
Elderly Patients 60 mg/day [2] Significant HRS-D improvement [2] Comparable to trazodone, better tolerated than amitriptyline [2]
SSRI/SNRI Intolerant 30-60 mg/day Effective alternative [3] Preferred when side effects limit other options
Depression with Insomnia 10-30 mg/day Improves sleep and depressive symptoms [3] [1] Provides dual benefit without adjunctive hypnotics

Clinical Trial Design Considerations

Phase-Specific Trial Protocols

Phase III trials for mianserin should implement randomized, double-blind, active-comparator designs to adequately demonstrate efficacy and safety relative to existing standards of care. The recommended duration for acute treatment trials is 6-8 weeks, consistent with established antidepressant trial methodology [4]. Trial populations should be enriched for patients likely to benefit from mianserin's unique profile, including those with prominent insomnia symptoms, SSRI intolerance, or elderly patients where anticholinergic side effects are concerning. The use of stratified randomization by factors such as age, depression subtype, and presence of anxiety symptoms can ensure balanced allocation across treatment arms and permit subgroup analyses of special interest [5].

The selection of appropriate primary and secondary endpoints is critical for valid efficacy assessment. The Hamilton Rating Scale for Depression (HRS-D) remains the gold standard primary endpoint, while secondary measures should include the Geriatric Depression Scale (GDS) for older populations [2], Pittsburgh Sleep Quality Index (PSQI) for sleep assessment [5], and quality of life measures to capture functional improvement. For trial design, a placebo lead-in period is methodologically desirable but may present ethical challenges in severe depression; as such, active comparator designs with superiority or non-inferiority hypotheses represent the most ethical and practical approach [4].

Specialized Population Trial Designs

Geriatric depression trials require specific methodological considerations to address age-related physiological changes and comorbidity patterns. The 1989 multicenter trial by Brambilla et al. established a viable model, employing a double-blind, parallel-group design with flexible dosing within the 60 mg/day range for mianserin [2]. This trial implemented comprehensive safety monitoring with particular attention to anticholinergic, cardiovascular, and cognitive side effects, employing standardized scales to quantify these adverse events [2]. Elderly trials should also include assessment of falls risk, orthostatic hypotension measurements, and drug interaction potential given the likelihood of concomitant medications.

Treatment-resistant depression trials represent another important design scenario. These studies typically employ an augmentation or switch design, comparing mianserin against other second-line options in patients who have failed first-line SSRI or SNRI therapy. Such trials should include a prospective treatment failure verification phase to confirm treatment resistance, followed by randomized allocation to experimental or control arms. Crossover designs may be particularly efficient for these populations, though adequate washout periods must be incorporated to minimize carryover effects given mianserin's relatively long half-life of 21-61 hours [1].

Experimental Protocols and Methodologies

Pharmacodynamic Assessment Protocols

Receptor binding studies form the foundation of understanding mianserin's mechanism of action. The following protocol outlines standardized methodology for assessing mianserin's interaction with key molecular targets:

  • Preparation of Brain Membranes: Homogenize rat or human cerebral cortex tissue in 20 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer. Centrifuge at 1,000 × g for 10 minutes, collect the supernatant, and centrifuge at 20,000 × g for 20 minutes. Resuspend the pellet in assay buffer and store at -80°C until use [6] [7].

  • Radioligand Binding Assays: Conduct competition binding experiments using appropriate radioligands for each receptor (e.g., [³H]ketanserin for 5-HT₂A receptors, [³H]prazosin for α₁-adrenoceptors). Incubate membrane preparations with varying concentrations of mianserin (10⁻¹¹ to 10⁻⁵ M) and fixed concentrations of radioligands in appropriate buffer for equilibrium conditions. Separate bound and free radioactivity by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Determine non-specific binding in the presence of excess unlabeled ligand specific to each receptor [6].

  • Data Analysis: Calculate inhibition constants (Ki values) using nonlinear regression analysis of competition curves. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant [1].

Functional activity assays should complement binding studies to distinguish between antagonism, inverse agonism, and partial agonism. For 5-HT₂C receptors, measure constitutive activity using inositol phosphate accumulation assays in transfected cell lines. For α₂-adrenergic receptors, assess cAMP accumulation in response to norepinephrine with and without mianserin pretreatment [1].

Clinical Efficacy Assessment Protocols

Comprehensive depression trials should implement multimodal assessment strategies to capture the full spectrum of mianserin's activity:

G cluster_assessments Assessment Timepoints cluster_populations Special Populations Baseline Baseline Week1 Week1 Baseline->Week1 Screening Screening Baseline->Screening Week2 Week2 Week1->Week2 Week4 Week4 Week2->Week4 Week6 Week6 Week4->Week6 Week8 Week8 Week6->Week8 Inclusion Inclusion Screening->Inclusion Randomization Randomization Inclusion->Randomization Treatment Treatment Randomization->Treatment HAMDT HAMD Depression Scale HAMDT->Week1 CGI CGI Severity/Improvement CGI->Week1 PSQI Pittsburgh Sleep Quality PSQI->Week2 GDS Geriatric Depression Scale GDS->Week2 SideEffect Side Effect Inventory SideEffect->Week4 QoL Quality of Life Scale QoL->Week4 Elderly Elderly Patients (60-83 years) Elderly->GDS Insomnia Depression with Insomnia Insomnia->PSQI Resistant Treatment-Resistant Depression Resistant->HAMDT

Diagram 1: Clinical Trial Assessment Schedule and Population Considerations

Standardized efficacy assessment should follow this structured protocol:

  • Hamilton Rating Scale for Depression (HRS-D) Administration: Conduct the 17-item HRS-D at screening, baseline, and weekly throughout the trial. Ensure raters are properly trained and certified in HRS-D administration to maintain inter-rater reliability. Focus particularly on the sleep disturbance items (insomnia early, middle, and late) as potential specific markers of mianserin response [4].

  • Geriatric Depression Scale (GDS) for Elderly Populations: Administer the GDS at baseline and weeks 2, 4, and 8 in trials involving elderly patients. The GDS has demonstrated particular reliability in detecting changes in elderly depressive symptomatology in mianserin trials, possibly due to its reduced emphasis on somatic symptoms that may confound depression assessment in medically compromised older adults [2].

  • Pittsburgh Sleep Quality Index (PSQI) Implementation: Administer the PSQI at baseline and weeks 2, 4, and 8 to comprehensively evaluate sleep quality improvements. Global PSQI scores provide quantitative assessment of subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medications, and daytime dysfunction [5].

Emerging Research and Novel Applications

Anti-Inflammatory Mechanisms and Implications

Emerging evidence indicates that mianserin possesses significant anti-inflammatory properties that may contribute to its antidepressant efficacy and potentially expand its therapeutic applications. Recent research has demonstrated that mianserin can inhibit endosomal toll-like receptor (TLR) signaling, particularly TLR8 in primary human macrophages, and suppress spontaneous cytokine production in human rheumatoid synovial tissue [6]. This anti-inflammatory activity appears to be independent of 5-HT receptor binding, as structural derivatives of mianserin designed to reduce 5-HT receptor affinity retained full anti-inflammatory effects while showing dramatically reduced binding to serotonin receptors [6].

The structural requirements for mianserin's anti-inflammatory activity have been systematically investigated through derivative analysis. The lead compound in these studies maintained the ability to inhibit TLR-induced cytokine production despite significantly reduced 5-HT receptor binding, suggesting that the anti-inflammatory mechanism represents a distinct property separable from the drug's effects on monoaminergic signaling [6]. This finding has important implications for both understanding depression pathophysiology and developing novel anti-inflammatory applications for mianserin and related compounds.

Novel Indications and Future Research Directions

Several emerging applications for mianserin extend beyond its established antidepressant uses, opening new avenues for clinical investigation:

  • Chronic Pain Management: Emerging evidence suggests mianserin may help manage chronic pain conditions, especially when linked with depression or sleep issues. Its sedative and neurotransmitter-modulating effects may improve patient comfort and reduce reliance on opioids or other pain medications. While still under investigation, this application is gaining traction in multidisciplinary pain clinics and warrants controlled trials [3].

  • Glycemic Control: Animal studies have revealed that mianserin administration significantly reduces elevated glycated hemoglobin (HbA1c) levels in streptozotocin-induced diabetic rats, with efficacy comparable to metformin at 30 mg/kg doses. The anti-hyperglycemic effect appears mediated by increased Ins1 mRNA expression, suggesting enhanced insulin synthesis [8]. This represents a promising avenue for patients with depression and comorbid diabetes.

  • Opioid Withdrawal Adjunct: Investigation of mianserin in opioid detoxification programs has yielded mixed results, with one randomized controlled trial finding no significant benefit for withdrawal symptom reduction [9]. However, the study acknowledged limitations including small sample size and high concomitant medication use, suggesting further research may be warranted with refined protocols.

Table 3: Emerging Research Applications

Potential Application Proposed Mechanism Current Evidence Level Research Priorities
Inflammatory Disorders Inhibition of endosomal TLR signaling [6] Preclinical (in vitro and animal models) RCTs in inflammatory conditions with depressive comorbidity
Diabetes Management Increased Ins1 mRNA expression [8] Animal studies Trials in diabetic patients with depression
Chronic Pain Modulation of norepinephrine and serotonin in pain pathways [3] Clinical observation Controlled trials in neuropathic pain conditions
Opioid Withdrawal Interaction with opioid receptors [9] One negative RCT Mechanistic studies and alternative dosing protocols

Conclusion

Mianserin represents a versatile antidepressant with a unique mechanism of action that distinguishes it from other drug classes in the psychiatric pharmacopeia. Its multireceptor profile—combining α₂-adrenergic antagonism, specific serotonergic receptor blockade, and potent histamine H₁ antagonism—creates a distinctive clinical signature characterized by efficacy in depression with anxiety or insomnia, favorable tolerability in elderly populations, and utility in treatment-resistant cases. Proper clinical trial design must account for these distinctive features through appropriate population selection, comparator choice, and endpoint measurement.

The emerging evidence for mianserin's anti-inflammatory properties independent of its monoaminergic effects opens exciting new research directions that may expand its applications beyond depression treatment. Future clinical trials should explore these potential benefits in conditions where inflammation and depression coexist, such as rheumatoid arthritis, diabetes, and cardiovascular disease. As personalized medicine approaches continue to evolve, mianserin's unique pharmacology may find renewed importance in matching specific drug profiles to individual patient characteristics and symptom patterns.

References

Frequently Asked Questions (FAQ) & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues regarding mianserin stability in analytical samples:

Question Issue Description Potential Causes & Solutions

| Sample Preparation Stability | Mianserin and its metabolite, N-desmethylmianserin, degrade during short-term sample processing [1]. | Cause: Exposure to specific conditions during preparation. Solution: Validate short-term stability for sample preparation and analysis. Use liquid-liquid extraction (LLE) with hexane:isoamylalcohol (98:2) and back-extraction with 0.005 M formic acid [1]. | | Analytical Method Suitability | Need a reliable method to quantify mianserin and its metabolite in human plasma [1]. | Solution: Use a validated LC-MS method. The method is linear from 1.00-60.00 ng/mL for mianserin and 0.50-14.00 ng/mL for N-desmethylmianserin. The lowest limit of quantification (LLOQ) is 1.00 ng/mL and 0.50 ng/mL, respectively [1]. | | Multi-Analyte Method Needs | Require a method to monitor mianserin alongside other antidepressants [2]. | Solution: Use a multi-analyte HPLC-MS/MS method. After protein precipitation with acetonitrile, separation can be achieved using a ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) with a mobile phase of water (0.1% formic acid, 10 mmol/L ammonium acetate) and methanol (0.1% formic acid) [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide:

LC-MS Method for Mianserin and N-Desmethylmianserin in Human Plasma

This method is validated for simultaneous determination of mianserin and its major metabolite [1].

  • Sample Preparation (Liquid-Liquid Extraction):
    • Use human plasma samples.
    • Extract with hexane:isoamylalcohol (98:2).
    • Perform a back-extraction with 0.005 M formic acid solution.
  • Instrumentation and Conditions:
    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Validation Parameters:
      • Linearity: 1.00-60.00 ng/mL for mianserin; 0.50-14.00 ng/mL for N-desmethylmianserin.
      • LLOQ: 1.00 ng/mL (mianserin); 0.50 ng/mL (metabolite).
      • Precision: Intraday and interday %C.V. <10% for both analytes.
      • Accuracy: 94.44-112.33% for mianserin; 91.85-100.13% for the metabolite.
  • Stability Note: The method includes stability studies confirming that both compounds in human plasma are stable during the short-term period required for sample preparation and analysis [1].
HPLC-MS/MS Method for Multi-Antidepressant Analysis

This method allows for the simultaneous determination of 23 antidepressants and active metabolites, including mianserin, and is suitable for Therapeutic Drug Monitoring (TDM) [2].

  • Sample Preparation:
    • Use serum samples.
    • Perform protein precipitation with acetonitrile.
  • Chromatographic Conditions:
    • Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm).
    • Mobile Phase A: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate.
    • Mobile Phase B: Methanol containing 0.1% formic acid.
    • Use a gradient elution program.
  • Mass Spectrometry:
    • Detection: Tandem Mass Spectrometry (MS/MS).
  • Method Validation:
    • The method is validated for specificity, calibration curves, carryover, accuracy, precision, stability, recovery, dilution integrity, and matrix effect according to guidelines [2].

Experimental Workflow Diagrams

The following diagrams illustrate the core workflows for the sample preparation and stability investigation processes.

mianserin_workflow start Start: Human Plasma Sample prep Liquid-Liquid Extraction (LLE) Hexane:Isoamylalcohol (98:2) start->prep back_ext Back-Extraction 0.005 M Formic Acid prep->back_ext analysis LC-MS Analysis back_ext->analysis stability Stability Assessment (Short-term) analysis->stability end Validated Quantification of Mianserin & Metabolite stability->end

Figure 1: LC-MS Sample Preparation Workflow

stability_investigation start Define Stability Goal factor1 Sample Prep Conditions (e.g., Temp, Time) start->factor1 factor2 Sample Matrix (Plasma, Serum) start->factor2 factor3 Storage Conditions (e.g., Freeze-Thaw) start->factor3 method Apply Analytical Method (LC-MS/MS) factor1->method factor2->method factor3->method compare Compare Results against Benchmarks method->compare validate Method Validation (Precision, Accuracy) compare->validate end Establish Stability Profile validate->end

Figure 2: Mianserin Stability Investigation Process

Key Technical Recommendations

  • Extraction Technique: The cited LC-MS method uses a specific LLE and back-extraction protocol, which is crucial for cleaning the sample and ensuring stability [1]. Protein precipitation, used in multi-analyte methods, is faster but may be less selective [2].
  • Chromatography: Using a C18 column with acidified mobile phases (e.g., with 0.1% formic acid) is a standard and effective approach for retaining and separating basic compounds like mianserin [2] [1].
  • Validation is Critical: Always conduct your own stability studies under the exact conditions of your laboratory (sample matrix, storage temperatures, time intervals) to validate the method, even when using published protocols.

References

Reducing matrix effects in mianserin LC-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects and Why Do They Matter?

Matrix effects (MEs) occur when compounds co-eluting with your analyte interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. This detrimentally affects the method's accuracy, reproducibility, and sensitivity [1] [2].

For antidepressants like mianserin, which are often monitored in complex biological matrices such as serum or plasma, MEs are a major concern. The vast majority of antidepressants show significant individual variability in steady-state blood concentrations, making the accuracy of LC-MS/MS data crucial for reliable Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies [3].

How to Detect and Quantify Matrix Effects

Before correcting for matrix effects, you must first assess their impact. The table below summarizes two common techniques.

Method Description Procedure Advantages & Limitations

| Post-Extraction Spiking [1] [2] | Quantifies signal difference between neat solution and post-extraction blank matrix. | 1. Prepare analyte in neat mobile phase. 2. Prepare same concentration of analyte spiked into a blank matrix extract. 3. Compare peak areas (A_{matrix} vs. A_{mobile phase}). | Advantage: Provides a quantitative measure. Limitation: Requires a true blank matrix, which is difficult for endogenous analytes. | | Post-Column Infusion [1] [2] | Qualitatively identifies regions of ionization suppression/enhancement in a chromatogram. | 1. Continuously infuse analyte into the MS via a post-column tee. 2. Inject a blank matrix extract onto the LC system. 3. Monitor signal for dips (suppression) or rises (enhancement). | Advantage: Visually identifies problematic retention times. Limitation: Qualitative, time-consuming, requires extra hardware. |

The following diagram illustrates the workflow for the post-extraction spike method, which is fundamental for quantitative assessment:

A Prepare analyte in neat mobile phase C Inject both samples into LC-MS/MS A->C B Spike same analyte concentration into blank matrix extract B->C D Record analyte peak areas C->D E Calculate Matrix Effect (ME%) D->E

Strategies to Overcome Matrix Effects

A multi-pronged approach is most effective for mitigating matrix effects. The table below outlines key strategies.

Strategy Category Specific Technique Application & Notes
Sample Preparation Protein Precipitation (PP) A simple and fast method. A validated UPLC-MS/MS method for 71 neuropsychotropic drugs used PP with a methanol-acetonitrile mixture [4].
Solid-Phase Extraction (SPE) More selective than PP. Effective for a wide range of psychotropic medications in environmental samples; Oasis HLB cartridges are commonly used [5].
Immunocapture Uses antibodies for highly selective analyte isolation, dramatically reducing matrix components [6].
Chromatography Improved Separation Using modern UHPLC columns with small particles (e.g., sub-2μm) provides better resolution, reducing co-elution [6].
Heart-Cutting 2D-LC A "heart cut" from a first dimension column is transferred to a second dimension column, isolating the analyte from many interferents [6].
Mobile Phase Additives Changing additives (e.g., formic acid, ammonium acetate) can shift retention times. Note: some additives can themselves suppress ionization [1].
Calibration & Data Correction Stable Isotope-Labeled Internal Standard (SIL-IS) The gold standard. The SIL-IS co-elutes with the analyte and experiences nearly identical MEs, perfectly correcting for them [1] [3].
Structural Analog Internal Standard A cheaper, more available alternative to SIL-IS if it co-elutes with the analyte, though correction may be less perfect [1].
Standard Addition Method Useful when a blank matrix is unavailable. The sample is spiked with increasing analyte amounts, and the concentration is determined by extrapolation [1].

The workflow for implementing these strategies can be visualized as a decision tree:

Start Start: Matrix Effect Detected SP Optimize Sample Preparation Start->SP C18 Improve Chromatography Start->C18 IS Use Appropriate Internal Standard Start->IS SP1 Protein Precipitation (Fast) SP->SP1 SP2 Solid-Phase Extraction (Selective) SP->SP2 SP3 Immunocapture (Highly Specific) SP->SP3 C181 Use UHPLC (small particles) C18->C181 C182 Optimize mobile phase C18->C182 C183 Employ 2D-LC (Heart-cutting) C18->C183 IS1 Stable Isotope-Labeled IS (Best) IS->IS1 IS2 Co-eluting Structural Analog (Good) IS->IS2

A Practical Workflow for Mianserin Analysis

Here is a consolidated protocol based on validated methods for antidepressants, which you can adapt for mianserin [3] [4]:

  • Sample Preparation (Protein Precipitation)

    • Procedure: Mix 50 μL of serum with 150 μL of a methanol-acetonitrile (1:1, v/v) mixture containing your internal standard (e.g., Mianserin-D3 if available).
    • Vortex vigorously and centrifuge at high speed (e.g., 13,000-15,000 rpm) for 10 minutes.
    • Transfer the clean supernatant to an autosampler vial for injection [4].
  • Chromatographic Separation

    • Column: ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent [3].
    • Mobile Phase: A) Water with 0.1% formic acid and 10 mM ammonium acetate; B) Methanol with 0.1% formic acid [3] [4].
    • Gradient: Employ a fast gradient elution. A validated method for 71 drugs achieved separation in 6 minutes [4].
    • Flow Rate & Temperature: 0.4 mL/min, 40 °C [4].
  • Mass Spectrometric Detection

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Mode: Multiple Reaction Monitoring (MRM). You must optimize the precursor ion → product ion transitions and corresponding collision energies for mianserin.
  • Calibration and Quantification

    • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is strongly recommended for the most accurate correction of matrix effects and recovery losses [1] [3].

References

Optimizing extraction recovery for mianserin and metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Techniques at a Glance

The table below summarizes two established extraction methods for mianserin from different biological matrices.

Extraction Method Biological Matrix Key Steps & Solvents Reported Performance
Protein Precipitation [1] Human Serum Precipitation with acetonitrile. The method is validated as "simple, fast, reliable and specific." All performance characteristics met validation requirements [1].
Supported Liquid Extraction (SLE) [2] Human Saliva Saliva sample loaded onto SLE column; analytes eluted with a mixture of dichloromethane and isopropanol (9:1, v/v). The method was validated with intra- and inter-day precision (Coefficient of Variation) below 15% for all analytes, indicating good reproducibility and recovery [2].

Detailed Experimental Protocols

Here are the detailed workflows for the two extraction methods mentioned above.

Protocol 1: Protein Precipitation from Serum

This method, developed for a multi-analyte HPLC-MS/MS assay, is designed to be simple and fast [1].

  • Sample Preparation: Start with a human serum sample.
  • Protein Precipitation: Add acetonitrile to the serum sample to precipitate proteins. This also serves to extract the analytes.
  • Centrifugation: Centrifuge the mixture to separate the precipitated proteins from the supernatant, which contains mianserin and other antidepressants.
  • Analysis: The clean supernatant can then be injected into the HPLC-MS/MS system for separation and quantification.
Protocol 2: Supported Liquid Extraction (SLE) from Saliva

This protocol provides an efficient and robust method for extracting mianserin from saliva, a non-invasive matrix [2].

  • Sample and IS Addition: Mix 0.5 mL of human saliva with 50 µL of the internal standard working solution (e.g., Chlordiazepoxide at 10 µg/mL).
  • SLE Column Loading: Load the entire sample mixture onto a supported liquid extraction (SLE) column or plate and let it absorb for approximately 5-10 minutes.
  • Elution: Elute the analytes from the SLE column using 2 x 1 mL of a solvent mixture of dichloromethane and isopropanol (in a 9:1 volume ratio).
  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
  • Reconstitution: Reconstitute the dry residue in 100 µL of the HPLC mobile phase (e.g., a mixture of 10 mM ammonium formate and acetonitrile).
  • Analysis: Inject the reconstituted sample into the UHPLC-DAD system for analysis.

This workflow can be visualized as follows:

Start Start: 0.5 mL Saliva Sample A Add Internal Standard Start->A B Load onto SLE Column A->B C Wait 5-10 min (Absorption) B->C D Elute with Dichloromethane: Isopropanol (9:1) C->D E Collect Eluate D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H UHPLC-DAD Analysis G->H

Frequently Asked Questions

What are the advantages of using SLE over traditional Liquid-Liquid Extraction (LLE) for mianserin?

Supported Liquid Extraction (SLE) is considered an advanced form of LLE. It offers several key advantages [2]:

  • No Emulsification: The process eliminates the risk of forming hard-to-break emulsions that can occur with LLE, leading to more consistent recoveries.
  • Higher Efficiency: The aqueous sample forms a thin film on the high-surface-area diatomaceous earth sorbent, promoting more efficient and reproducible partitioning of the analyte into the organic elution solvent.
  • Easier Automation: The column-based format of SLE is more amenable to automation than manual LLE shaking and separation steps.

My research involves other biological matrices. Can these methods be adapted?

While the methods above are for serum and saliva, the principles can guide work with other matrices.

  • Urine: Analysis of antidepressants in urine is possible and can provide information on recent drug intake [1]. Sample preparation would likely require similar extraction techniques (e.g., SLE, SPE) but may need additional optimization to account for the different matrix components.
  • Tissues or Cells: For complex matrices like tissues or cells from in vitro studies (e.g., cancer cell lines), a more intensive metabolite extraction protocol is often necessary. A common approach is to homogenize the tissue in a cold mixture of 50% methanol, 30% acetonitrile, and 20% water, followed by centrifugation to remove protein and debris before LC-MS analysis [3].

References

Mianserin drug-drug interaction potential CYP enzymes

Author: Smolecule Technical Support Team. Date: February 2026

CYP Enzyme Involvement in Mianserin Metabolism

Mianserin is primarily metabolized by several CYP enzymes through various pathways. The following table summarizes the key enzymes involved and the supporting evidence.

Metabolic Pathway Primary CYP Enzymes Involved Evidence and Notes
8-Hydroxylation CYP2D6 [1] [2] In vivo data shows CYP2D6 involvement with enantioselectivity for S-(+)-mianserin [1].
N-Demethylation CYP2D6, CYP2D3, CYP2D4 [1] [2] In vitro studies indicate isoform-specific activity; CYP2D3 and CYP2D4 show high efficiency [2].
N-Oxidation CYP2D1 [2] This activity is relatively low and specific to certain isoforms in vitro [2].
Overall Metabolism CYP3A, CYP1A [1] In vitro data indicates involvement. Co-administration with carbamazepine (a CYP3A4 inducer) reduces mianserin AUC, confirming in vivo relevance of CYP3A [1].

The metabolism of mianserin is stereoselective, meaning different enantiomers of the drug are metabolized at different rates and by different enzymes. For instance, CYP2D1 and CYP2D4 selectively 8-hydroxylate the R(-)-enantiomer, while CYP2D6 predominantly N-demethylates the R(-)-enantiomer [2].

Mianserin as a Perpetrator of Drug Interactions

Current data suggests that mianserin has a minimal inhibitory or inductive effect on major CYP enzymes.

Interaction Type Finding Source
CYP Inhibition/Induction "Mianserin is not listed as an inducer or inhibitor of any major CYP enzymes... and no drug-drug interaction with mianserin as a perpetrator has been reported in the literature." [1] Scientific Literature & Regulatory Bodies

Mianserin as a Victim of Drug Interactions

While mianserin may not inhibit CYPs, its plasma concentrations can be significantly altered by co-administered drugs that induce its metabolizing enzymes.

Precipitant Drug Effect on Mianserin Mechanism Clinical Recommendation
Carbamazepine Reduced AUC (Area Under the Curve) [1]. Induction of CYP3A4 enzyme activity [1]. Therapeutic monitoring is recommended; a dose adjustment of mianserin may be required.
Phenobarbital Lower AUC, C~max~, and shorter half-life [3]. Induction of metabolizing enzymes (likely CYP3A4) [3]. Therapeutic monitoring is recommended; a dose adjustment of mianserin may be required.

Experimental & Clinical Considerations

For researchers designing experiments or evaluating clinical data, the following points are crucial.

  • Enzyme Inhibition Studies: In vitro data using human liver microsomes and specific CYP isoform inhibitors can help identify primary metabolic pathways. For example, the role of CYP2D6 was confirmed using this methodology [1] [2].
  • Pharmacogenomics: Consider the CYP2D6 phenotype of subjects, as genetic polymorphisms can lead to significant variability in the metabolism and exposure of mianserin [1].
  • Interaction Risk Assessment: The major drug interaction risk stems from enzyme inducers like carbamazepine. Mianserin presents a low risk of inhibiting the metabolism of co-administered drugs [1].

The metabolic pathways and potential interactions of mianserin can be visualized as the following workflow:

mianserin_metabolism Mianserin Mianserin CYP2D6 CYP2D6 Mianserin->CYP2D6 8-Hydroxylation Mianserin->CYP2D6 N-Demethylation CYP2D3/2D4 CYP2D3/2D4 Mianserin->CYP2D3/2D4 N-Demethylation CYP3A CYP3A Mianserin->CYP3A Metabolism Active Metabolites Active Metabolites CYP2D6->Active Metabolites CYP2D3/2D4->Active Metabolites Other Metabolites Other Metabolites CYP3A->Other Metabolites Reduced Mianserin AUC Reduced Mianserin AUC CYP3A->Reduced Mianserin AUC Enzyme Inducers\n(e.g., Carbamazepine) Enzyme Inducers (e.g., Carbamazepine) Enzyme Inducers\n(e.g., Carbamazepine)->CYP3A Induces

Frequently Asked Questions

What is the primary clinical concern regarding mianserin and drug interactions? The main clinical concern is reduced efficacy of mianserin when it is co-administered with potent enzyme inducers like carbamazepine or phenobarbital, which can significantly lower mianserin plasma levels [1] [3].

Is there a risk of serotonin syndrome when mianserin is combined with other serotonergic drugs? Mechanistically, mianserin is a serotonin receptor antagonist (5-HT2A and 5-HT2C) and may even have a lower theoretical risk of causing serotonin syndrome compared to strong serotonin reuptake inhibitors [4] [5]. However, it also inhibits the serotonin transporter (SERT), and caution is always advised when combining multiple drugs acting on the serotonin system.

How does mianserin's interaction profile compare to SSRIs like fluoxetine? Mianserin has a more favorable CYP interaction profile than fluoxetine. Fluoxetine and its metabolite are potent, long-lasting CYP2D6 inhibitors, and fluoxetine is also a CYP2C9 substrate and mechanism-based inhibitor of CYP2C19 [6] [7]. Mianserin, in contrast, is not a significant inhibitor of any major CYP enzyme [1].

References

Managing interference in mianserin chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Interference Issues

Interference in mianserin separation typically arises from sample components, the matrix itself, or suboptimal instrument conditions. The following table summarizes common problems and their solutions, drawing from established chromatographic principles and specific data on mianserin [1] [2].

Interference Issue Potential Causes Recommended Solutions

| Poor Peak Shape (Tailing/Leading) | • Silanol interactions with stationary phase • Incompatible mobile phase pH • Column contamination | • Use a monolithic silica column for fast, efficient separation with low back-pressure [1]. • Add triethylamine (0.1-0.5%) as a competing base to mask silanol groups [1]. • Increase column temperature (e.g., up to 60°C) to improve mass transfer and peak shape [1]. | | Co-elution with Metabolites or Matrix | • Insufficient chromatographic selectivity • Metabolites (e.g., Desmethylmianserin, 8-Hydroxymianserin) have similar properties [1] | • Optimize mobile phase pH and organic solvent gradient to alter selectivity [1]. • Incorporate interference agents like citrate or phosphate in the mobile phase to modify bonding interactions and improve impurity clearance [3]. • Ensure a selective sample preparation step (e.g., Solid Phase Extraction) to remove matrix components [1] [4]. | | High Background/Noise in Plasma Samples | • Incomplete removal of plasma proteins and phospholipids | • Implement a robust sample clean-up. Solid-phase extraction (SPE) is highly effective for mianserin in human plasma [1]. | | Inconsistent Retention Times | • Fluctuations in mobile phase flow rate or composition • Column degradation | • Use a high-flow-rate capable column (monolithic) for rapid, stable analysis [1]. • Perform regular instrument maintenance and calibration of pumps [2]. |

Detailed Experimental Protocol

Here is a detailed methodology for the determination of mianserin and its metabolites in human plasma using a monolithic silica column, which is well-suited for fast and efficient separation [1].

1. Sample Preparation (Solid Phase Extraction)

  • Step 1: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
  • Step 2: Acidity the plasma sample (e.g., 1 mL) with phosphoric acid and load it onto the conditioned cartridge.
  • Step 3: Wash the cartridge with 1 mL of a 5% methanol solution in water to remove interfering polar compounds.
  • Step 4: Elute mianserin and its metabolites with 1 mL of a mixture of acetonitrile and triethylamine (99.7:0.3, v/v).
  • Step 5: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.

2. Chromatographic Conditions

  • Column: Monolithic silica column (e.g., Chromolith Performance, 100 mm x 4.6 mm).
  • Mobile Phase: A mixture of acetonitrile and triethylamine buffer (pH 3.0) in a ratio of 30:70 (v/v).
  • Flow Rate: 3.0 mL/min (The monolithic structure allows for high flow rates with low backpressure).
  • Column Temperature: 50°C.
  • Detection: UV detection at 254 nm.
  • Injection Volume: 20 µL.

Under these conditions, the total run time can be as short as 5 minutes, with mianserin, desmethylmianserin (DMM), 8-hydroxymianserin (HM), and mianserin-N-oxide (MNO) all achieving baseline separation [1].

Method Development Workflow

This workflow outlines a logical approach to optimizing your mianserin separation method.

Start Start: Method Development SP Sample Preparation Start->SP SP1 Use Selective SPE for plasma samples SP->SP1 CP Chromatographic Parameters SP1->CP CP1 Column: Select monolithic or C18 column CP->CP1 CP2 Mobile Phase: Adjust pH and organic modifier CP1->CP2 CP3 Temperature: Increase (up to 60°C) CP2->CP3 CP4 Flow Rate: Optimize for speed and resolution CP3->CP4 OA Optimization & Additives CP4->OA OA1 Add triethylamine (0.1-0.5%) to mask silanols OA->OA1 OA2 Test interference agents (e.g., citrate) OA1->OA2 V Validation OA2->V V1 Check specificity, precision, and recovery V->V1

Key Takeaways for Your Technical Center

  • Monolithic Columns Are Advantageous: For fast, high-throughput analysis of mianserin, monolithic silica columns are highly recommended due to their ability to operate at high flow rates without excessive backpressure, significantly reducing analysis time [1].
  • Sample Clean-up is Critical: For complex biological matrices like plasma, a selective SPE protocol is not optional but essential for removing interferences and protecting the analytical column [1] [4].
  • Interference Chromatography is a Novel Tool: The concept of adding specific agents like citrate to the mobile phase to modify interactions between the analyte, matrix, and stationary phase is a powerful but underutilized strategy for tackling stubborn interference issues [3].

References

Improving sensitivity mianserin bioanalytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the core method components for a sensitive mianserin assay? A sensitive method for mianserin and its metabolite, N-desmethylmianserin, typically involves LC-MS with solid-phase extraction (SPE) for sample clean-up. Here is a summary of a validated method's parameters [1]:

Parameter Specification
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation Liquid-Liquid Extraction (LLE) with hexane:isoamylalcohol (98:2)
Linear Range (Mianserin) 1.00 - 60.00 ng/mL
Linear Range (N-Desmethylmianserin) 0.50 - 14.00 ng/mL
Lower Limit of Quantification (LLOQ) 1.00 ng/mL (Mianserin); 0.50 ng/mL (Metabolite)
Intra-day & Inter-day Precision <10% C.V. for both analytes
Accuracy 94.44 - 112.33% (Mianserin); 91.85 - 100.13% (Metabolite)

Q2: How can I improve sample clean-up to enhance sensitivity? The choice of sample preparation is critical for reducing matrix effects and improving sensitivity, especially for complex matrices like brain tissue.

  • Evaluate Advanced Techniques: While protein precipitation (PP) is simple, it provides insufficient clean-up for complex matrices. Solid-phase extraction (SPE) is more efficient but can be time-consuming [2]. Consider modern hybrid techniques like Phree Phospholipid Removal plates, which simultaneously remove proteins and phospholipids in a single step. This technique has been shown to provide efficient clean-up for challenging matrices like brain tissue, leading to higher analyte recovery and reduced ion suppression in the MS source [2].
  • Protocol for Phree PL Removal: Although a detailed protocol for mianserin is not specified in the search results, the general workflow for such a technique involves [2]:
    • Pre-condition: Equilibrate the Phree plate with a solvent like methanol.
    • Load: Add the biological sample (e.g., plasma or brain homogenate) to the plate.
    • Wash: Apply a wash solution to remove proteins and phospholipids, which are retained in the plate.
    • Elute: Collect the cleaned-up analytes of interest in an elution solvent.

Q3: What chromatographic approaches can decrease analysis time without sacrificing quality? Monolithic silica columns are an excellent option for high-throughput bioanalysis.

  • Principle: These columns are made from a single piece of porous silica. They possess a biporous structure with macropores that allow for high flow rates with low backpressure and mesopores that provide a high surface area for efficient separations [3].
  • Benefit: This allows you to significantly reduce analysis time by using high flow rates without compromising resolution, enabling faster method development and quicker sample turnover [3].

Q4: What are the best practices for LC-MS to maintain sensitivity and avoid problems? Adhering to general LC-MS best practices is crucial for a robust method.

  • Use Volatile Mobile Phases: Always use volatile additives such as formic acid, ammonium hydroxide, or ammonium formate/acetate buffers. Avoid non-volatile salts like phosphate buffers, as they contaminate the ion source and suppress the signal [4].
  • Employ a Divert Valve: Use a valve to divert the LC flow to waste during the void volume (t0) and the high organic wash portion of the gradient. This prevents most of the matrix contaminants from entering the mass spectrometer, reducing source contamination and maintenance needs [4].
  • Optimize via Infusion: Always infuse your standard solution directly into the MS (nebulizer) to optimize compound-dependent parameters like ionization mode, source voltages, and gas temperatures for the best response for mianserin and its metabolite [4].

Troubleshooting Guide

This workflow visualizes the optimization process for your mianserin bioanalytical method:

Start Start: Sensitivity Issues SP Sample Prep Check Start->SP Low Signal/Recovery Chrom Chromatography Check Start->Chrom Poor Peak Shape/Broadening MS MS Source Check Start->MS High Noise/Unstable Signal Contam Contamination/Interference Start->Contam Inaccurate Quantification SP1 Evaluate advanced clean-up: - Hybrid Phree PL removal - Solid Phase Extraction (SPE) SP->SP1 Action Chrom1 Consider monolithic column for faster flow rates & maintained resolution Chrom->Chrom1 Action MS1 Infuse analyte to optimize source parameters & use volatile mobile phases MS->MS1 Action Contam1 Use divert valve & ensure thorough sample clean-up to reduce matrix effects Contam->Contam1 Action

Key Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Human Plasma This is a detailed protocol for the simultaneous extraction of mianserin and its metabolite, N-desmethylmianserin, from human plasma, as used in a validated LC-MS method [1].

  • Preparation: Condition the SPE cartridge (type not specified in the source, but C18 is common) with methanol and then water or a buffer.
  • Loading: Load the plasma sample onto the prepared cartridge.
  • Washing: Wash the cartridge with a mild aqueous solution (e.g., 5% methanol in water or a buffer) to remove weakly retained impurities.
  • Elution: Elute the analytes (mianserin and N-desmethylmianserin) using an organic solvent like pure methanol or acetonitrile.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in the initial mobile phase composition or a solvent compatible with the LC method, then inject into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) Alternative The same source also specifies an LLE procedure, which can be a simpler alternative [1].

  • Extraction: Add the plasma sample to a tube containing an organic mixture of hexane and isoamyl alcohol (98:2, v/v).
  • Mixing and Centrifugation: Vortex-mix the tube thoroughly to ensure contact between the two phases, then centrifuge to separate the layers.
  • Back-Extraction: Transfer the organic (top) layer, which contains the extracted analytes, to a new tube.
  • Isolation: Add 0.005 M formic acid solution to this organic layer and mix. The basic analytes will transfer (back-extract) into the acidic aqueous phase.
  • Analysis: This aqueous phase can then be directly injected or further processed for LC-MS analysis.

References

Mianserin precision accuracy improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Validation for Mianserin

For researchers quantifying mianserin and its metabolites, ensuring the precision and accuracy of the analytical method is a fundamental first step. The following table summarizes key validation parameters for a published LC-MS method, which can serve as a benchmark for your own procedures [1].

Parameter Result for Mianserin Result for N-desmethylmianserin (Metabolite)
Linear Range 1.00 - 60.00 ng/mL 0.50 - 14.00 ng/mL
Lowest Limit of Quantification (LLOQ) 1.00 ng/mL 0.50 ng/mL
Intra-day Precision (% C.V.) < 10% < 10%
Inter-day Precision (% C.V.) < 10% < 10%
Accuracy Range 94.44 - 112.33% 91.85 - 100.13%
Extraction Method Liquid-liquid extraction with hexane:isoamylalcohol (98:2) and back-extraction with 0.005 M formic acid.

Experimental Protocol Summary [1]: The simultaneous determination of mianserin and its metabolite, N-desmethylmianserin, from human plasma can be achieved as follows:

  • Sample Extraction: Use a liquid-liquid extraction procedure with a mixture of hexane and isoamylalcohol (98:2).
  • Back-Extraction: Perform a back-extraction into 0.005 M formic acid solution.
  • Chromatography and Detection: Analyze the extracts using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
  • Validation: The method demonstrated specificity, linearity across the stated ranges, and acceptable precision and accuracy. Stability studies confirmed the analytes were stable during the short-term period required for sample preparation and analysis.

Mechanisms of Action & Experimental Models

Mianserin's effects extend beyond its antidepressant action, showing promise in oncology and aging research. The diagrams below summarize key signaling pathways identified in recent studies.

mianserin_hcc Mianserin in Liver Cancer Mechanism Mianserin Mianserin HSP60 HSP60 Mianserin->HSP60 Induces Translocation CCR9 CCR9 HSP60->CCR9 Down-regulates AKT AKT CCR9->AKT Inactivates Beta_catenin Beta_catenin AKT->Beta_catenin Inactivates NFkB NFkB AKT->NFkB Inactivates Apoptosis Apoptosis Beta_catenin->Apoptosis Suppresses Induces Proliferation Proliferation Beta_catenin->Proliferation Suppresses Induces NFkB->Apoptosis Suppresses Induces NFkB->Proliferation Suppresses Induces

Experimental Protocols for Liver Cancer Research [2]:

  • In Vitro Cytotoxicity (MTT Assay): Plate liver cancer cells (e.g., HepG2, J7) in 48-well plates. The next day, treat cells with mianserin (e.g., 10 μg/mL) and/or sorafenib (e.g., 5-6 μM). After treatment, add MTT reagent and incubate for 4 hours. Subsequently, add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and allow lysis overnight. Measure the optical density at 570 nm with a reference of 650 nm to determine the cell proliferation index [2].
  • Apoptosis Assay (Flow Cytometry): Culture cells in the presence or absence of mianserin (e.g., 20 μg/mL) and/or sorafenib (e.g., 8 μM) for 48 hours. Stain cells with FITC-conjugated annexin V and propidium iodide (PI) for 30 minutes at room temperature. Analyze the stained cells using a flow cytometer to detect apoptotic populations [2].
  • In Vivo Xenograft Model: Inoculate male nude mice (BALB/c) subcutaneously with liver cancer cells. Once tumors reach a predefined volume (e.g., 250 mm³), randomly assign mice to control or treatment groups. Administer mianserin via intratumoral injection (e.g., 2-3 mg/60 μL/mouse) five days a week. Monitor tumor volume, calculated as the product of the smallest diameter, longest diameter, and thickness [2].
  • Mechanism Exploration (Immunoblot/Immunoprecipitation): To investigate the HSP60/CCR9 mechanism, treat cells with mianserin and then use subcellular fractionation kits to isolate cytosol, mitochondrial, and plasma membrane proteins. Perform immunoprecipitation on plasma membrane proteins with an anti-HSP60 antibody, followed by immunoblot analysis to study protein interactions and localization [2].

mianserin_aging Mianserin in Lifespan Extension Model Mianserin Mianserin SerotonergicSignaling Serotonergic Signaling Mianserin->SerotonergicSignaling Inhibits TranscriptionalDrift Transcriptional Drift SerotonergicSignaling->TranscriptionalDrift Attenuates YoungTranscriptome Young-like Transcriptome TranscriptionalDrift->YoungTranscriptome Preserves Lifespan Lifespan Extension YoungTranscriptome->Lifespan Postpones Onset of Mortality

Experimental Protocol for Aging Research [3]:

  • C. elegans Lifespan and Transcriptomic Analysis:
    • Treatment: Treat C. elegans with mianserin (e.g., 100 μM) starting from day 1 of adulthood.
    • RNA-seq: At various time points, extract and sequence RNA from treated and untreated control animals.
    • Data Analysis: Analyze RNA-seq data to compare gene expression profiles. A key metric is the assessment of "transcriptional drift," which measures the loss of coordinated gene expression within functional groups that occurs with aging. The effect of mianserin is seen in its attenuation of this drift [3].

Frequently Asked Questions for Researchers

Q1: How can I improve the precision and accuracy of my LC-MS method for mianserin?

  • A: Ensure your method validation meets the parameters in the table above. Key steps include rigorous calibration of the LC-MS instrument, using a stable internal standard if available, and strictly adhering to the described liquid-liquid extraction protocol to minimize analyte loss and matrix effects [1]. Regular quality control samples at low, medium, and high concentrations should be run to monitor ongoing performance.

Q2: What is a potential mechanism for mianserin's anti-cancer effects?

  • A: In liver cancer cells, mianserin induces the translocation of HSP60 to the cell surface, which participates in the downregulation of the chemokine receptor CCR9. This leads to the inactivation of the AKT signaling pathway and its downstream targets, β-catenin and NFκB, resulting in suppressed proliferation and induced apoptosis [2].

Q3: How does mianserin extend lifespan in model organisms?

  • A: In C. elegans, mianserin inhibits certain serotonergic signals. This inhibition attenuates "transcriptional drift," a age-related process where gene expression within functional groups becomes uncoordinated. By preserving a younger-like transcriptome, mianserin postpones the onset of age-related physiological decline and mortality [3].

References

Solving carryover problems in mianserin HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

Identifying and Diagnosing Carryover

Carryover is the appearance of an analyte peak in a blank injection that follows a high-concentration sample [1] [2]. For a method targeting mianserin, a basic and hydrophobic molecule, carryover can be a persistent problem. The first step is to confirm and classify the issue.

Diagnostic Step Procedure & Observation Interpretation & Implication
Confirm Carryover Inject a blank sample after an upper-calibration standard. Observe if a peak appears at the retention time of mianserin. Confirms that a carryover problem exists [1].

| Classify Carryover | Inject a series of 3-4 blanks consecutively after a high standard. Observe the peak area in each subsequent blank. | Classic Carryover: Peak area decreases exponentially with each blank. Suggests a physical reservoir of sample in the flow path (e.g., autosampler) [1]. Constant Carryover: Peak area remains stable. Suggests a source of contamination (e.g., contaminated solvent, vial, or system) [1]. | | Perform Null Injection | Execute a chromatographic run without injecting a sample and without rotating the injection valve. | If the mianserin peak is absent, the problem is isolated to the autosampler's injection event (e.g., needle, loop, valve). If the peak persists, the issue may be elsewhere in the system [1]. | | Vary Blank Injection Volume | Inject the same blank solvent with increasing volumes. | If the carryover peak area increases with volume, the blank solvent is likely contaminated. If the area remains constant, the contamination is elsewhere in the system [1]. |

The following workflow outlines a systematic approach to isolate the cause based on the diagnostics above:

Start Suspected Carryover Step1 Inject blank after high standard Start->Step1 Step2 Carryover peak observed? Step1->Step2 Step3 Inject series of blanks Step2->Step3 Yes Step10 Problem is contamination or elsewhere in system Step2->Step10 No Step4 Peak decreases with each blank? Step3->Step4 Step5 Classic Carryover Step4->Step5 Yes Step6 Constant Carryover Step4->Step6 No Step7 Perform Null Injection Step6->Step7 Step8 Peak absent in null run? Step7->Step8 Step9 Problem in autosampler injection event Step8->Step9 Yes Step8->Step10 No

Troubleshooting and Resolution Protocols

Once you have diagnosed the type of carryover, use these targeted protocols to resolve the issue.

Optimize Autosampler Washing

The autosampler is the most common source of carryover. A poorly designed wash protocol may not effectively remove the "sticky" mianserin molecule [1] [3].

Action Recommended Protocol Rationale
Use Strong Solvents For reversed-phase methods, use a strong organic solvent like acetonitrile or methanol [1] [3]. For very stubborn compounds, isopropanol can be more effective [1]. Mianserin is hydrophobic. Strong organic solvents dissolve and flush it from surfaces.
Apply Dual-Solvent Rinse Implement a sequence of a strong solvent (e.g., acetonitrile) followed by a weaker one (e.g., water or a water-methanol mix) for both internal (needle and loop) and external (outside of needle) rinsing [1] [3]. The strong solvent dissolves the analyte; the weaker one ensures compatibility with the mobile phase and prevents precipitation.
Adjust Rinse pH Add a volatile pH modifier to the wash solvent, such as 0.1-1% formic acid or ammonium hydroxide [1]. Mianserin is a base. Adding acid can protonate it, increasing its solubility in the wash solvent and reducing adsorption.
Increase Wash Volume/Cycles Program the autosampler to use larger wash volumes (e.g., 500-1000 µL) and/or multiple rinse cycles [3]. Ensures sufficient solvent contact to fully displace the residual sample.
Perform Systematic Hardware Maintenance

If washing is ineffective, physical parts may be worn or contaminated.

  • Inspect and Replace Worn Parts: The needle seal (rotor seal) is a very common culprit as it wears over time and can trap micro-volumes of sample [1] [4]. Also consider replacing the injection needle and the sample loop. For the loop, switching material (e.g., from PEEK to stainless steel) can sometimes help [1].
  • Check Flow Path Fittings: Shut off the pump, loosen and then firmly re-tighten all fittings, especially PEEK ones, on the autosampler and downstream to the column. PEEK tubing can slip under high pressure, creating voids where sample can accumulate [1].
Rule Out the Column and Contamination
  • Test the Chromatography Column: Replace the column with a zero-dead-volume union. If carryover disappears, the column is the source. This can be due to strongly retained contaminants on the inlet frit or stationary phase. Implement a rigorous post-run flushing gradient with a strong solvent [1].
  • Eliminate External Contamination: Prepare a fresh batch of blank solvent from a different source to rule out contaminated solvent. Always use high-quality, silanized vials with PTFE/silicone septa to prevent analyte adsorption and leachables [3]. Avoid excessive needle punctures on the same vial septum [3].

Establishing Acceptance Criteria and Mitigation

For a validated bioanalytical method, a common acceptance criterion is for the carryover peak in a blank to be less than 20% of the area of the lower limit of quantitation (LLOQ) [2] [5]. However, for methods where carryover cannot be fully eliminated, a more advanced approach is to continually assess its impact.

You can calculate carryover as a ratio of the carryover peak area to the preceding high-concentration peak area. The upper confidence limit of this value can be used to model and correct for the potential maximum effect on subsequent samples, ensuring no results are compromised even if a fixed percentage of carryover is present [2].

References

Mianserin metabolite cross-reactivity assay development

Author: Smolecule Technical Support Team. Date: February 2026

Mianserin Metabolites and Analytical Methods

Understanding the metabolic pathway and having a validated reference method are foundational for developing any cross-reactivity assay. The table below summarizes the primary metabolites of Mianserin and key parameters from a published LC-MS method suitable for their detection.

Metabolite Name Type / Relationship Key Characteristics / Role Reported Quantification Range (in human plasma) LLOQ (in human plasma)
Desmethylmianserin (N-Desmethylmianserin) Active, Stable Metabolite [1] Primary active metabolite; formed via N-demethylation [2] [3]. 0.50 - 14.00 ng/mL [2] 0.50 ng/mL [2]
8-Hydroxymianserin Stable Metabolite [3] Formed via aromatic hydroxylation [3] [4]. Information not specified in search results Information not specified in search results
Mianserin-N-oxide Stable Metabolite [3] Formed via N-oxidation [3] [4]. Information not specified in search results Information not specified in search results
Reactive Metabolite(s) Chemically Reactive Intermediate [3] Binds irreversibly to microsomal protein; potential iminium ion intermediate [3]. Not applicable Not applicable

Reference LC-MS Method for Detection [2]: A validated method for simultaneous determination of Mianserin and Desmethylmianserin in human plasma can serve as a reference.

  • Sample Preparation: Liquid-liquid extraction using hexane:isoamylalcohol (98:2), followed by back extraction with 0.005 M formic acid.
  • Key Validation Parameters:
    • Linearity: 1.00 - 60.00 ng/ml for Mianserin; 0.50 - 14.00 ng/ml for N-Desmethylmianserin.
    • Accuracy: Ranged from 94.44 to 112.33% for Mianserin and 91.85-100.13% for its metabolite.
    • Precision: Intraday and interday precision (%C.V.) was <10% for both analytes.
    • Specificity: The method was confirmed to be specific for both compounds in human plasma.

Potential Cross-Reactivity and Bioactivation Mechanisms

A key challenge in assay development is the potential for interference from reactive metabolites. The following diagram illustrates the bioactivation pathway of Mianserin, which is crucial for understanding potential cross-reactivity.

mianserin_bioactivation Mianserin Bioactivation and Protein Binding Pathway cluster_stable Stable Metabolites cluster_detox Detoxification Pathways Mianserin Mianserin Metabolism Metabolism Mianserin->Metabolism ReactiveIntermediate Reactive Intermediate (e.g., Iminium Ion) Metabolism->ReactiveIntermediate P-450 Bioactivation StableMetabolites 8-Hydroxymianserin Desmethylmianserin Mianserin-N-oxide Metabolism->StableMetabolites CYP2D6 Pathways ProteinAdducts Protein Adducts (Potential for Immunoassay Cross-reactivity) ReactiveIntermediate->ProteinAdducts Binds to Nucleophilic Sites Detoxification Conjugates with Glutathione (GSH) or Ascorbic Acid ReactiveIntermediate->Detoxification Trapped by Ascorbate, GSH Excretion Excretion StableMetabolites->Excretion StableMetabolites->Excretion Urine / Feces Detoxification->Excretion

This bioactivation pathway suggests that Desmethylmianserin may pose a higher risk for nonspecific binding than the parent drug, as it demonstrated "significantly greater" irreversible binding to microsomal protein [3]. Furthermore, the irreversible binding was inhibited by nucleophiles like glutathione and N-acetyl cysteine, indicating that these reactive species are a primary source of protein adduct formation [3].

Troubleshooting Guide & FAQs

Based on the gathered information, here are common experimental issues and solutions relevant to Mianserin metabolite work.

Question / Issue Potential Cause & Solution

| How can I minimize interference from reactive metabolites in my assay? | Cause: Reactive intermediates (e.g., iminium ions) binding to assay components. Solution: Include quenching agents like ascorbic acid, glutathione, or N-acetyl cysteine in the sample preparation buffer to trap reactive species [3]. | | Unexpectedly high background signal in protein-based assays. | Cause: Nonspecific binding of Mianserin or its metabolites (particularly Desmethylmianserin) to assay proteins. Solution: Optimize the blocking buffer and include competitive agents. The liquid-liquid extraction protocol from the LC-MS method can also be adapted to pre-clean samples [2]. | | The metabolic pathway in my in vitro system does not match in vivo data. | Cause: Inter-individual variation in human liver microsomes. Metabolism of Mianserin shows "substantial inter-individual variation" [3]. Solution: Use a pooled microsome system and confirm the activity of key enzymes like CYP2D6, which is involved in its metabolism [4]. | | A specific metabolite is not being detected with adequate sensitivity. | Solution: For Desmethylmianserin, the referenced LC-MS method has a proven LLOQ of 0.50 ng/mL. Use this as a benchmark to validate your own method's sensitivity [2]. |

Key Considerations for Assay Development

  • Metabolite Standards: For definitive testing, you will need authentic chemical standards for the stable metabolites (Desmethylmianserin, 8-Hydroxymianserin, Mianserin-N-oxide) to spike into your assays and directly measure cross-reactivity.
  • Structural Similarity Prediction: Computational tools that perform 2D molecular similarity analysis can help triage which metabolites are most likely to cross-react with antibodies raised against the parent compound, guiding your experimental focus [5].
  • Clinical Relevance: Be aware that Desmethylmianserin is a confirmed active metabolite in humans, making its potential cross-reactivity a critical parameter to evaluate for any clinical assay [1].

References

Overcoming poor mianserin recovery liquid-liquid extraction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Mianserin Recovery

The core issue of poor recovery often stems from the inherent limitations of traditional LLE. The following table outlines common problems and their targeted solutions.

Problem Possible Cause Recommended Solution Key Parameters & Expected Outcome

| Low Recovery & Poor Precision [1] | Inefficient transfer of mianserin from aqueous phase to organic solvent; use of suboptimal LLE sorbents. | Switch to Mixed-Mode SPE using a Bond Elut Certify or similar column [1]. | Recovery: 52-83% Precision: Intra-assay <6%, Inter-assay <8% [1]. | | Low Recovery in LLE [1] | Inefficient solvent system; pH not optimized for the uncharged, extractable form of mianserin. | Optimize LLE Protocol: Test different organic solvents and ensure pH is basic to keep mianserin in its free base form. | Recovery (with Chem Elut): 43-72% [1]. Generally less clean extracts and higher solvent use than SPE [1]. | | Poor Sensitivity | Inefficient extraction and ionization, leading to high limits of detection. | Implement Chemical Derivatization coupled with LC-MS/MS analysis [2]. | Can provide up to a 300-fold sensitivity enhancement for similar compounds, improving the Limit of Quantification (LOQ) [2]. | | Matrix Effects | Co-extraction of interfering compounds from complex biological samples like whole blood. | Use a more selective extraction method (e.g., mixed-mode SPE) and ensure effective chromatographic separation [1] [2]. | Mixed-mode SPE provides cleaner extracts than conventional LLE, reducing matrix effects and improving assay robustness [1]. |

Frequently Asked Questions (FAQs)

What is the most effective method to improve mianserin recovery based on recent studies?

The most effective method is to replace traditional LLE with a mixed-mode Solid-Phase Extraction (SPE) procedure. A direct comparative study demonstrated that Bond Elut Certify columns provide superior recovery (52-83%), better precision (intra-assay <6%), and cleaner extracts for mianserin from whole blood compared to LLE methods [1].

How does SPE outperform LLE for mianserin extraction?

SPE, particularly mixed-mode columns, offers several advantages:

  • Higher Efficiency and Cleanliness: Mixed-mode sorbents combine reversed-phase and cation-exchange mechanisms, selectively binding mianserin and reducing interference from the sample matrix [1].
  • Better Recovery and Precision: As shown in the table above, SPE delivers consistently higher and more reproducible recovery rates [1].
  • Reduced Solvent Consumption: SPE protocols typically use less organic solvent than LLE, making them more environmentally friendly and cost-effective [1].
My protocol requires LLE. How can I optimize it?

If you must use LLE, focus on:

  • Solvent Selection: Research into advanced LLE suggests that the choice of solvent can reshape the energy landscape of the extraction process. While traditional solvents like dodecane are common, more polar solvents or ionic liquids may improve efficiency by facilitating the binding conformation of extractants [3].
  • pH Control: Ensure the pH of the aqueous phase (e.g., blood or plasma) is adequately alkaline to suppress the ionization of mianserin, promoting its partition into the organic solvent.
  • Use of Diatomaceous Earth Columns: For a middle-ground approach, LLE using Chem Elut columns (diatomaceous earth) can achieve recoveries between 43-72%, though this is still lower than SPE [1].
Are there advanced techniques to boost detection sensitivity after extraction?

Yes, chemical derivatization before LC-MS/MS analysis is a powerful strategy. By reacting mianserin with a derivatization reagent, you can significantly enhance its chromatographic behavior and ionization efficiency in the mass spectrometer. While specific data for mianserin is not provided, this approach has been shown to increase sensitivity by up to 300-fold for other challenging analytes [2].

Workflow Diagram: SPE vs. LLE for Mianserin

The diagram below contrasts the procedural steps and outcomes of the suboptimal LLE method versus the recommended SPE method, highlighting key decision points.

cluster_0 Liquid-Liquid Extraction (LLE) cluster_1 Solid-Phase Extraction (SPE) - Recommended Start Sample: Whole Blood LLE1 LLE Step 1: Adjust pH & Add Solvent Start->LLE1 SPE1 SPE Step 1: Condition Column & Load Sample Start->SPE1 LLE2 LLE Step 2: Vortex Mix & Centrifuge LLE1->LLE2 LLE3 LLE Step 3: Transfer Organic Layer LLE2->LLE3 LLE_Outcome Outcome: Moderate Recovery (43-72%) Less Clean Extract LLE3->LLE_Outcome SPE2 SPE Step 2: Wash with Buffer/ Weak Solvent SPE1->SPE2 SPE3 SPE Step 3: Elute with Strong Solvent SPE2->SPE3 SPE_Outcome Outcome: Higher Recovery (52-83%) Cleaner Extract SPE3->SPE_Outcome

References

Mianserin versus amitriptyline efficacy and side effects

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Side Effect Comparison

Aspect Mianserin Amitriptyline Nortriptyline
Efficacy (Responder Rate) 63% after 6 weeks [1] 73% after 6 weeks [1] No significant difference vs. Mianserin [2]
Key Side Effects Different, less anticholinergic symptomatology [3] Anticholinergic side effects (e.g., dry mouth, constipation) [3] [4] Higher incidence of tachycardia, dry mouth, constipation, sweating, agitation [2]
Overall Tolerance Equivalent to amitriptyline [1]; better than nortriptyline [2] Equivalent to mianserin [1] Worse than mianserin [2]

Detailed Experimental Data and Protocols

The comparisons in the table are drawn from rigorous, double-blind clinical trials. Here is a detailed breakdown of their methodologies.

Mianserin vs. Amitriptyline (6-week trial) [1]
  • Objective: To compare the therapeutic efficacy and safety of mianserin and amitriptyline in patients with major depressive disorder.
  • Design: Double-blind, parallel-group trial.
  • Participants: Patients who met the research diagnostic criteria for major depressive disorder.
  • Procedure:
    • Placebo Washout: A 1-week single-blind placebo washout period.
    • Dose Build-up: A 2-week period where doses were gradually increased.
    • Maintenance Phase: A 4-week period where patients received a fixed daily dose (150 mg of mianserin or 300 mg of amitriptyline).
  • Outcome Measures: Treatment response (responder rate) and side effect profiles as reported by both patients and physicians.
Mianserin vs. Amitriptyline (Differentiation by adverse symptomatology) [3]
  • Objective: To explore differences in adverse symptomatology between mianserin and amitriptyline.
  • Design: 6-week double-blind comparison.
  • Outcome Measures: Standard psychiatric rating scales for efficacy and treatment-emergent symptoms for side effect profiling.
Mianserin vs. Nortriptyline (6-week trial) [2]
  • Objective: To compare the efficacy and tolerance of mianserin and nortriptyline in depressed out-patients.
  • Design: Double-blind, randomized study.
  • Participants: 86 depressed out-patients.
  • Procedure:
    • Wash-out: A 1-week wash-out period.
    • Active Treatment: A 6-week treatment period with mianserin (30-60 mg daily) or nortriptyline (75-150 mg daily).
  • Outcome Measures: Hamilton Rating Scale for Depression (weekly) and Clinical Global Impression Scale (end of treatment). Tolerance was assessed based on the incidence and severity of specific side effects.

Mechanisms of Action and Side Effect Profiles

The differing side effect profiles of these antidepressants are directly linked to their distinct mechanisms of action at the molecular level.

G cluster_mianserin Mianserin (Tetracyclic Antidepressant) cluster_amitriptyline Amitriptyline (Tricyclic Antidepressant) NA Noradrenaline S Serotonin NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) M1 Muscarinic (M1) Receptor H1 Histamine (H1) Receptor a1 alpha-1 Adrenergic Receptor M Primary Action: Antagonist at Presynaptic alpha-2 Adrenergic Receptors M->NA  Increases release A_NET Potent Inhibitor of NET & SERT A_NET->NET  Inhibits A_NET->SERT  Inhibits A_M1 Strong Antagonist of M1 Receptor A_M1->M1  Blocks SE1 Side Effects: Dry Mouth, Constipation, Urinary Retention, Blurred Vision A_M1->SE1 A_H1 Strong Antagonist of H1 Receptor A_H1->H1  Blocks SE2 Side Effects: Sedation, Weight Gain A_H1->SE2 A_a1 Antagonist of alpha-1 Receptor A_a1->a1  Blocks SE3 Side Effect: Orthostatic Hypotension A_a1->SE3

Diagram: Contrasting Mechanisms of Action Underlying Differential Side Effects. Mianserin primarily blocks presynaptic receptors to increase neurotransmitter release. Amitriptyline directly blocks reuptake transporters but also strongly antagonizes other receptors, leading to a broader range of side effects [4] [5] [6].

  • Amitriptyline: As a tricyclic antidepressant (TCA), its primary mechanism is to potently inhibit the serotonin transporter (SERT) and norepinephrine transporter (NET), increasing the levels of these neurotransmitters in the synaptic cleft [5] [6]. However, it is also a strong antagonist of muscarinic M1, histamine H1, and alpha-1 adrenergic receptors, which is responsible for its pronounced anticholinergic, sedative, and cardiovascular side effects [5] [6].
  • Mianserin: As a tetracyclic antidepressant, its mechanism is different. It is primarily a presynaptic alpha-2 adrenergic receptor antagonist, which increases the release of norepinephrine and serotonin [7]. Crucially, it has low affinity for muscarinic cholinergic receptors, which explains its significantly lower incidence of anticholinergic side effects like dry mouth, constipation, and urinary retention compared to amitriptyline [3] [7].

Conclusion for Drug Development Professionals

  • For balanced efficacy and tolerability: Clinical data supports mianserin as an effective alternative to amitriptyline, with the primary advantage of a reduced burden of anticholinergic side effects [3] [2].
  • Critical consideration for amitriptyline: Its strong anticholinergic, sedative, and cardiac effect profile warrants caution, especially in elderly patients or those with specific comorbidities [5] [6].

References

Mianserin vs tricyclic antidepressants cardiotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cardiotoxicity Profile Comparison

The table below synthesizes key cardiovascular findings from comparative studies.

Parameter Mianserin Tricyclic Antidepressants (e.g., Amitriptyline, Clomipramine) Clinical Implications
Corrected Q-T Interval Transient prolongation at 1 week (returned to baseline by 2 weeks) [1]. Prolonged Q-T interval (Clomipramine) [1]; Shortened Q-T interval (Amitriptyline) [1]. Mianserin's effect may be less persistent. TCAs pose a higher risk for malignant arrhythmias [2].
Systolic Time Intervals (PEPI, PEP/LVET) No significant effect [1]. Significantly increased (Amitriptyline) [1]. Suggests minimal impact on myocardial contractility with mianserin.
Heart Rate & conduction (P-R, QRS) No significant effect on heart rate in controlled studies [1] [3]. Increased heart rate, prolonged P-R and QRS intervals [1] [2]. TCAs can cause tachycardia and impair cardiac conduction, leading to heart block [2].
Sodium Channel Blockade Not cardiotoxic; lacks membrane-stabilizing effect [4] [5]. Potent sodium channel blockade ("membrane-stabilizing effect") [2]. This is a key differentiator. Sodium channel blockade by TCAs causes QRS widening, hypotension, and is potentially fatal in overdose [2].
Anticholinergic Effects Not a muscarinic cholinergic antagonist [4]. Potent anticholinergic effects [2]. TCA-induced anticholinergic activity contributes to tachycardia [2].
Safety in Overdose Less toxic; wide safety margin with no reports of profound coma or cardiac arrhythmias in isolated overdose [5]. Highly toxic; narrow therapeutic index. Overdose is a frequent cause of drug-related mortality due to arrhythmias and hypotension [2] [6]. A major clinical advantage for mianserin.

Detailed Experimental Data and Protocols

The comparative data in the table are primarily drawn from rigorous clinical studies. Here is a detailed look at the key experiments and their methodologies.

Cardiovascular Responses in Human Volunteers

This foundational 1978 study directly compared the acute cardiovascular effects of mianserin and TCAs in human subjects [1].

  • Experimental Protocol:

    • Design: A double-blind and open-label study.
    • Subjects: Included six normal volunteers and patients with depression.
    • Intervention: Administration of a single dose of mianserin hydrochloride (20 mg) versus amitriptyline (50 mg). A separate patient study also looked at clomipramine.
    • Measurements: Non-invasive cardiac investigations were performed, including electrocardiograms (ECG) to measure Q-T interval and heart rate, and systolic time intervals (PEPI, LVET) derived from the apexcardiogram to assess left ventricular function.
    • Timing: Measurements were taken at baseline and up to 150 minutes post-administration.
  • Key Findings:

    • Mianserin prolonged the corrected Q-T interval at 150 minutes but did not affect heart rate or systolic time intervals.
    • Amitriptyline significantly increased the PEPI and PEP/LVET ratio, indicating a negative effect on myocardial performance, and shortened the Q-T interval at 90 minutes.
    • In patients, clomipramine increased heart rate, P-R interval, QRS duration, and corrected Q-T interval, while mianserin's effect on Q-T was transient [1].
Cardiotoxicity in Patients with Pre-existing Heart Disease

This 1978 German clinical trial specifically investigated mianserin's safety in a vulnerable population [3].

  • Experimental Protocol:
    • Design: A double-blind, placebo-controlled trial lasting three weeks.
    • Subjects: 60 adults with known heart disease.
    • Intervention: Patients received either a placebo or one of two dosage regimens of mianserin (up to 30 mg or 60 mg daily).
    • Measurements: Heart rate, blood pressure, and ECG were obtained before and after treatment.
  • Key Findings: No statistically significant differences in heart rate, blood pressure, or ECG parameters were found between the mianserin and placebo groups, supporting its relative safety in patients with cardiac conditions [3].

Mechanisms of Action and Toxicity

The difference in cardiotoxicity stems from the distinct pharmacological profiles of the two drug classes. The following diagram illustrates the key mechanisms.

G cluster_TCA Tricyclic Antidepressants (TCAs) cluster_Mianserin Mianserin (Tetracyclic) Antidepressants Antidepressants TCA_MOA Primary Mechanism: Potent Inhibition of Norepinephrine & Serotonin Reuptake Antidepressants->TCA_MOA M_MOA Primary Mechanism: Antagonist at α₂-adrenergic, 5-HT₂, and Histamine H₁ Receptors Antidepressants->M_MOA TCA_Tox Toxic Mechanisms: TCA_MOA->TCA_Tox T1 ↓ Sodium Channel Blockade (QRS Widening, Arrhythmias) TCA_Tox->T1 T2 ↓ Potassium Channel Blockade (QT Prolongation) TCA_Tox->T2 T3 ↓ Alpha-adrenergic Receptor Blockade (Hypotension) TCA_Tox->T3 T4 ↓ Muscarinic Cholinergic Receptor Blockade (Tachycardia) TCA_Tox->T4 M_Tox Key Safety Features: M_MOA->M_Tox M1 ✓ No Sodium Channel Blockade M_Tox->M1 M2 ✓ No Anticholinergic Activity M_Tox->M2

Key Pathophysiological Insights:

  • Tricyclic Antidepressants (TCAs): Their severe cardiotoxicity, especially in overdose, is largely due to potent sodium channel blockade in myocardial cells. This slows cardiac conduction, manifesting as QRS widening on ECG, which can progress to heart block, bradycardia, and life-threatening arrhythmias [2]. Additional risks come from potassium channel blockade (QT prolongation) and alpha-adrenergic receptor blockade (hypotension) [2].
  • Mianserin: It is not a muscarinic cholinergic antagonist and has no significant sodium channel blocking activity [4] [5]. Its primary receptor interactions (alpha-2 adrenergic, serotonin, and histamine) are not associated with the direct, fatal cardiotoxic effects seen with TCA overdose.

Important Clinical and Safety Considerations

  • Mianserin's Boxed Warning: Despite its favorable cardiac profile, mianserin carries a risk of agranulocytosis, a potentially fatal blood condition [4] [5]. It is recommended that a blood count be obtained before treatment and monitored monthly for the first three months.
  • TCA Overdose Management: TCA overdose is a medical emergency. Key management strategies include [2]:
    • Sodium Bicarbonate: First-line treatment to correct acidosis and narrow the QRS complex.
    • ECG Monitoring: Essential, with a QRS duration >100 ms predictive of seizures and >160 ms predictive of arrhythmias.
    • Avoid Certain Agents: Physostigmine and class Ia antiarrhythmics are contraindicated.

References

Mianserin vs mirtazapine receptor binding affinity differences

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile Comparison

The table below summarizes the key receptor binding and functional activities of mianserin and mirtazapine. The data is primarily presented as pKi values (the negative logarithm of the inhibition constant, where a higher value indicates greater affinity) [1].

Receptor / Target Mianserin Activity Mianserin Affinity (pKi) Mirtazapine Activity Mirtazapine Affinity / Notes
α2-Adrenoceptor Antagonist [1] ~7.4 - 7.6 (human) [1] Antagonist [2] [3] Primary mechanism (enhances NE/5-HT release) [2]
5-HT2A (Serotonin) Antagonist [1] 8.37 (human) [1] Antagonist [2] [3] Contributes to low sexual dysfunction/GI effects [2]
5-HT2C (Serotonin) Inverse Agonist [1] 8.36 (human) [1] Antagonist [2] [3] Contributes to low sexual dysfunction/GI effects & weight gain [2]
5-HT3 (Serotonin) Information Missing Information Missing Antagonist [2] Contributes to low GI side effects [2]
5-HT1e/1F (Serotonin) Agonist [4] EC50 = 123.3 nM (5-HT1eR) [4] Agonist [4] May explain clinically observed antimigraine properties [4]
Histamine H1 Antagonist [1] 9.26 (human) [1] Potent Antagonist [2] [3] Primary cause of sedation and weight gain [2]
Noradrenaline Transporter Uptake Inhibitor [1] 7.6 (human) [1] No significant inhibition [2] [3] Not a primary mechanism [2]
κ-Opioid Receptor Partial Agonist [5] ~12-18x higher affinity for κ- than µ- and δ- receptors [5] Agonist [5] Direct agonist activity shown in vitro [5]
Muscarinic Receptors Information Missing Information Missing Weak Antagonist [2] [3] Contributes to mild anticholinergic effects [2]

Key Experimental Findings and Protocols

Several studies provide deeper insights through specific experimental approaches:

  • Anti-inflammatory Mechanism of Mianserin: A 2019 study designed mianserin derivatives to reduce 5-HT receptor binding [1]. The lead compound showed dramatically reduced 5-HT receptor affinity in radioligand binding assays using rat cerebral cortex, yet retained the ability to inhibit endosomal Toll-like receptor 7/9 signaling in primary human macrophages and spontaneous cytokine production in human rheumatoid synovial tissue cultures [1]. This demonstrates that mianserin's anti-inflammatory effects are independent of 5-HT receptor activity [1].

  • Unexpected Agonism at 5-HT1e/1F Receptors: A 2024 screening of aminergic drugs revealed that both mianserin and mirtazapine act as potent agonists at the 5-HT1e and 5-HT1F receptors [4]. This was determined using a cAMP inhibition assay (GloSensor) and a BRET-based G protein activation assay, with mianserin showing EC50 values of 123.3 nM at 5-HT1eR and 47.5 nM at 5-HT1FR [4]. This agonism, structurally characterized by cryo-EM, suggests a mechanism for their clinically observed antimigraine effects [4].

  • Agonist Activity at κ-Opioid Receptors: A 2012 study investigated the effects of mianserin on cloned and native opioid receptors [5]. In radioligand binding assays on CHO cells expressing human opioid receptors, mianserin displayed a 12- to 18-fold higher affinity for κ- than for µ- and δ-opioid receptors [5]. Functional activity was confirmed in [[35S]GTPγS binding assays] in CHO/KOP cells and rat brain membranes, where mianserin and mirtazapine acted as agonists, and also stimulated ERK1/2 phosphorylation, which was blocked by the κ-selective antagonist nor-BNI [5].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key signaling pathways affected by mianserin and mirtazapine, based on the experimental findings cited above.

Key Distinctions for Research and Development

  • Structural Analogs with Nuanced Profiles: While both drugs are tetracyclic antidepressants with core antagonism at α2-adrenoceptors, histamine H1, and 5-HT2 receptors, their binding affinities and activities at other targets diverge significantly [1] [2]. Mianserin has weak noradrenaline reuptake inhibition, whereas mirtazapine lacks this activity entirely [1] [2].
  • Beyond Monoamines: Unexplored Therapeutic Potential: Recent research highlights mechanisms beyond their classic monoaminergic profiles. The anti-inflammatory effects of mianserin via TLR inhibition and the agonism of both drugs at 5-HT1e/1F and κ-opioid receptors present novel avenues for drug repurposing, such as in inflammatory diseases, migraine, and pain management [1] [4] [5].

References

Pharmacological Profile and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanisms and safety profiles of mianserin compared to the SSRI class.

Feature Mianserin Selective Serotonin Reuptake Inhibitors (SSRIs)
Drug Class Tetracyclic antidepressant (TeCA) [1] [2] [3] Selective Serotonin Reuptake Inhibitors [4] [5]

| Primary Mechanism | • Antagonist at α₂-adrenergic, 5-HT₂, and H₁ histamine receptors [2] [3]. • Weak inhibitor of norepinephrine reuptake [2]. | Selective inhibition of serotonin (5-HT) reuptake at the presynaptic transporter [4] [5]. | | Common Adverse Effects | • Sedation/Drowsiness [1] [3] • Dizziness [3] • Weight gain [3] | • Nausea, vomiting, diarrhea [6] [4] • Headache, insomnia, anxiety [4] • Sexual dysfunction [6] [4] [5] • Sweating [6] [4] | | Serious Safety Concerns | • Agranulocytosis (requires blood monitoring) [3] | • Increased suicidality risk in children/young adults (FDA boxed warning) [5] • Serotonin syndrome (especially with other serotonergic drugs) [4] • Bleeding risk (with NSAIDs, anticoagulants) [4] • Citalopram: QTc prolongation at higher doses [4] | | Cardiac & Anticholinergic Effects | Low cardiotoxicity; minimal anticholinergic effects [3] | Generally low cardiotoxicity (citalopram exception); minimal anticholinergic effects [5] | | Key Contraindications/Precautions | Pre-existing blood dyscrasias; need for baseline and periodic blood counts [3] | Concomitant use of MAOIs or other serotonergic agents; bleeding disorders; specific cardiac conditions (for citalopram) [4] |

Supporting Clinical Trial Data and Tolerability

A 2000 randomized, double-blind study directly compared citalopram (an SSRI) and mianserin in 336 elderly depressed patients, with or without dementia. After 12 weeks of treatment, the key findings were [1]:

  • Equivalent Efficacy: Both treatments were equivalent in reducing the Montgomery-Asberg Depression Rating Scale (MADRS) total score.
  • Divergent Adverse Events: Fatigue and somnolence were significantly more frequent with mianserin, while insomnia was more frequent with citalopram [1].

A 2025 network meta-analysis further supports that SSRIs offer a favorable benefit-risk profile as first-line treatments in patients with comorbid physical conditions, largely due to tolerability concerns with other agents, including older antidepressants [7] [8].

Key Considerations for Clinical and Research Applications

When evaluating the use of mianserin versus SSRIs, several nuanced factors come into play:

  • Sedation vs. Activation: Mianserin's pronounced sedative effect can be a therapeutic advantage for patients with severe insomnia but a disadvantage for those requiring alertness [1] [3]. In contrast, some SSRIs (like fluoxetine) can be activating and may worsen anxiety or insomnia, especially initially [4].
  • Sexual Dysfunction: This is a major treatment-limiting side effect of SSRIs [6] [5]. Mianserin, with its different mechanism, poses a much lower risk of sexual dysfunction and can be a valuable alternative for patients who cannot tolerate SSRI-related sexual side effects [6].
  • Anti-Inflammatory Properties: Preclinical research indicates that mianserin has anti-inflammatory properties that are independent of its serotonin receptor activity. This off-target effect, which involves the inhibition of endosomal Toll-like receptor (TLR) signaling, is a growing area of investigation for new therapeutic applications [9].

Experimental Protocol Overview

For context on the data sources, here is a summary of the methodology from a key clinical trial.

Objective: To compare the efficacy and safety of citalopram and mianserin in elderly, depressed patients with or without mild to moderate dementia [1]. Design: Randomized, double-blind, parallel-group study [1]. Participants: 336 elderly patients with depression [1]. Intervention:

  • Group 1: Citalopram 20-40 mg/day [1].
  • Group 2: Mianserin 30-60 mg/day [1]. Duration: 12 weeks [1]. Primary Outcome Measure: Change in Montgomery-Asberg Depression Rating Scale (MADRS) total score from baseline to endpoint [1]. Safety Assessment: Monitoring and recording of adverse events [1].

Mianserin's Putative Anti-inflammatory Signaling Pathway

Recent research into mianserin's anti-inflammatory mechanism suggests a pathway independent of its known activity on monoaminergic receptors. The diagram below illustrates this proposed mechanism, based on studies in primary human macrophages.

This pathway highlights a potential secondary pharmacological action of mianserin that is distinct from its primary antidepressant mechanism and may inform future drug repurposing efforts [9].

Conclusion

  • SSRIs are generally preferred as first-line treatments due to their more favorable overall tolerability and safety profile, particularly regarding the absence of agranulocytosis risk [7] [4] [8].
  • Mianserin remains a valuable alternative, particularly when sedation is desired or when SSRI-induced side effects (especially sexual dysfunction or significant nausea) are dose-limiting [1] [6]. Its use, however, requires vigilance and monitoring for the rare but serious risk of agranulocytosis [3].

References

Mianserin therapeutic equivalence established antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Efficacy and Tolerability Comparisons

The following tables synthesize data from clinical analyses on how mianserin stacks up against other antidepressants.

Comparison Key Finding on Efficacy Context / Population Citations
vs. Fluvoxamine (SSRI) No significant difference in efficacy. General depressive disorders. [1]
vs. Venlafaxine (SNRI) Venlafaxine was superior to fluvoxamine; relationship to mianserin is indirect. General depressive disorders. [1]
vs. Mirtazapine Mirtazapine was superior to fluvoxamine; relationship to mianserin is indirect. General depressive disorders. [1]
vs. Placebo More effective than placebo. Depressive disorders with comorbid physical conditions. [2] [3]
vs. TCAs (e.g., Imipramine) Inconsistent evidence; some studies show no superiority of SSRIs over TCAs. Adult unipolar depressive disorders. [4]
Comparison Key Finding on Tolerability Context / Population Citations
vs. SSRIs (e.g., Sertraline) Better tolerated than some SSRIs (e.g., sertraline) and TCAs (e.g., imipramine, nortriptyline). Patients with comorbid physical conditions. [2] [3]
General Tolerability An acceptable safety profile; most adverse effects are mild to moderate. Cancer patients with depressive symptoms. [5]

Non-Therapeutic Actions: Anti-Inflammatory & Anti-Cancer Effects

Research has uncovered compelling off-target activities for mianserin that are independent of its antidepressant action, highlighting its potential for drug repurposing.

Activity Proposed Mechanism Experimental Evidence Citations
Anti-inflammatory Inhibits endosomal Toll-like receptor (TLR) 7/8/9 signaling. In vitro: Reduces cytokine production in human macrophages and rheumatoid synovial tissue. Structural derivatives without 5-HT receptor binding retained anti-inflammatory effect, suggesting a distinct mechanism. [6]
Anti-cancer (HCC) Induces HSP60 translocation, leading to CCR9 downregulation and inactivation of the AKT-(β-catenin/NFκB) pathway. In vitro & In vivo: Reduces viability, promotes apoptosis in liver cancer cells, and suppresses tumor growth in xenograft mouse models. Shows synergistic effects with sorafenib, even in sorafenib-resistant cells. [7] [8]

Experimental Models & Protocols

For researchers interested in exploring these pathways, here are summaries of the key experimental methodologies used in the cited studies.

  • Anti-Cancer Effects in Liver Cancer Cells ( [7] [8])

    • Cell Viability: Assessed via MTT assay after treating cells (e.g., HepG2, J7) with mianserin (e.g., 10 μg/mL) and/or sorafenib.
    • Apoptosis: Measured using flow cytometry with Annexin V/FITC and PI staining after 48-hour drug treatment.
    • Protein Signaling: Changes in protein expression (e.g., p-AKT, β-catenin) and location (e.g., HSP60) were analyzed via immunoblotting and subcellular fractionation.
    • In Vivo Validation: Used subcutaneous xenograft models in nude mice injected with liver cancer cells. Tumors were directly injected with mianserin (approx. 2-3 mg/60 μL/mouse) five times a week.
  • Anti-Inflammatory Effects ( [6])

    • Cellular Model: Used primary human macrophages derived from blood monocytes and rheumatoid arthritis synovial membrane cells.
    • Stimulation & Inhibition: Cells were pre-treated with mianserin or derivatives (at high concentrations, e.g., 25-50 μM) for 30 minutes before stimulation with TLR ligands (e.g., R-848 for TLR8).
    • Readout: Cytokine levels in the culture supernatant were measured after 6-24 hours.

Signaling Pathway Diagrams

The diagrams below illustrate the key pathways involved in mianserin's novel anti-cancer and anti-inflammatory actions.

mianserin_anticancer Mianserin's Proposed Anti-Cancer Mechanism in Liver Cancer Mianserin Mianserin HSP60 HSP60 Mianserin->HSP60 Induces translocation to cell surface CCR9 CCR9 HSP60->CCR9 Participates in downregulation AKT AKT CCR9->AKT Leads to inactivation Beta_catenin Beta_catenin AKT->Beta_catenin Inactivation NFkB NFkB AKT->NFkB Inactivation Proliferation Proliferation Beta_catenin->Proliferation Suppresses Apoptosis Apoptosis NFkB->Apoptosis Induces

mianserin_anti_inflam Mianserin's Anti-inflammatory Action is 5-HT Receptor Independent cluster_evidence Evidence: Anti-inflammatory effect persists Mianserin Mianserin TLR8 Endosomal TLR (TLR7/8/9) Mianserin->TLR8 Directly inhibits Derivative Mianserin Derivative (Reduced 5-HT binding) Derivative->TLR8 Still inhibits CytokineProduction Pro-inflammatory Cytokine Production Derivative->CytokineProduction TLR8->CytokineProduction Leads to reduced

Key Takeaways for Research and Development

  • Therapeutic Profile: Mianserin is an effective antidepressant with a particularly favorable tolerability profile in medically compromised patients, though it may not be the most potent option available [2] [3].
  • Repurposing Potential: Its efficacy in inhibiting specific TLRs and the AKT pathway in cancer models makes it a promising candidate for drug repurposing in oncology and rheumatology [7] [6].
  • Mechanistic Insight: The anti-inflammatory action appears separate from its serotonergic activity, suggesting that its chemical structure could be a template for designing novel anti-inflammatory drugs without psychoactive effects [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.1393264 Da

Monoisotopic Mass

300.1393264 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2X03TN217S

Related CAS

24219-97-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (18.61%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (18.61%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

21535-47-7
78644-54-9

Dates

Last modified: 08-15-2023

[Antidepressants - stimulators for the release of norepinephrine and serotonin (history of creation, study of neurochemical effects and classification)]

D S Danilov
PMID: 34037367   DOI: 10.17116/jnevro2021121041134

Abstract

The history of the creation and putting into practice of antidepressants and experimental agents - blockers of α
-adrenergic receptors and serotonin 5-HT
-receptors is described. The author analyzes the history of development of mianserin, mirtazapine and other drugs and their position in the classification of antidepressants. On the basis of a generalization of historical facts, the rationality of assigning mianserin, mirtazapine, and possibly other compounds similar in chemical structure and mechanism of action to one neurochemical group and its designation by the term 'stimulators of the release of norepinephrine and (presumably) serotonin' is determined.


Evidence of repeated mirtazapine poisoning in children by hair analysis

Pascal Kintz, Jean-Sébastien Raul, Alice Ameline
PMID: 33559900   DOI: 10.1111/1556-4029.14684

Abstract

Mirtazapine is an antidepressant drug, used to treat depression, but also, in some specific conditions, to treat obsessive-compulsive disorder and anxiety. Although mirtazapine is not a hypnotic, it can make the subject feel drowsy. Children under the age of 18 should not take mirtazapine, but for some very special diseases, a physician can prescribe it for a limited period of time. The authors report a case involving 2 children (7- and 9-year-old) who were administered mirtazapine without consent by the mother, who was under daily therapy with this antidepressant. Hair specimens, collected from the children were tested by liquid chromatography coupled to tandem mass spectrometry for mirtazapine and its metabolite, N-desmethylmirtazapine, on 3 × 1 cm segments. The hair test results (3 × 1 cm segments) have demonstrated that both children have been repetitively exposed to mirtazapine for approximately the last 3 months before hair collection, with concentrations in the range 1.32-3.79 and 0.64-2.54 ng/mg for mirtazapine and N-desmethylmirtazapine, respectively. Environmental contamination was ruled out as the measured concentrations are highly variable according to the pattern of drug distribution and the washes were negative. Hair testing for drugs appears as an excellent diagnostic tool for child protection toward drug exposure.


Prediction of Human Disproportionate and Biliary Excreted Metabolites Using Chimeric Mice with Humanized Liver

Suguru Kato, Abhi Shah, Mihaela Plesescu, Yoshinari Miyata, Jayaprakasam Bolleddula, Swapan Chowdhury, Xiaochun Zhu
PMID: 32665417   DOI: 10.1124/dmd.120.000128

Abstract

The PXB-mouse is potentially a useful in vivo model to predict human hepatic metabolism and clearance. Four model compounds, [
C]desloratadine, [
H]mianserin, cyproheptadine, and [
H]carbazeran, all reported with disproportionate human metabolites, were orally administered to PXB- or control SCID mice to elucidate the biotransformation of each of them. For [
C]desloratadine in PXB-mice,
-glucuronide of 3-hydroxydesloratadine was observed as the predominant metabolite in both the plasma and urine. Both 3-hydroxydesloratadine and its
-glucuronide were detected as major drug-related materials in the bile, whereas only 3-hydroxydesloratadine was detected in the feces, suggesting that a fraction of 3-hydroxydesloratadine in feces was derived from deconjugation of its
-glucuronide by gut microflora. This information can help understand the biliary clearance mechanism of a drug and may fill the gap in a human absorption, distribution, metabolism, and excretion study, in which the bile samples are typically not available. The metabolic profiles in PXB-mice were qualitatively similar to those reported in humans in a clinical study in which 3-hydroxydesloratadine and its
-glucuronide were major and disproportionate metabolites compared with rat, mouse, and monkey. In the control SCID mice, neither of the metabolites was detected in any matrix. Similarly, for the other three compounds, all human specific or disproportionate metabolites were detected at a high level in PXB-mice, but they were either minimally observed or not observed in the control mice. Data from these four compounds indicate that studies in PXB-mice can help predict the potential for the presence of human disproportionate metabolites (relative to preclinical species) prior to conducting clinical studies and understand the biliary clearance mechanism of a drug. SIGNIFICANCE STATEMENT: Studies in PXB-mice have successfully predicted the human major and disproportionate metabolites compared with preclinical safety species for desloratadine, mianserin, cyproheptadine, and carbazeran. In addition, biliary excretion data from PXB-mice can help illustrate the human biliary clearance mechanism of a drug.


[Serotonin syndrome shortly after the administration of low-dose mirtazapine]

Malini Sagar, Mette Lindelof, Magnus Spangsberg Boesen
PMID: 32400384   DOI:

Abstract

Serotonin syndrome is a rare neuropsychiatric complication caused by serotonergic drugs. Symptoms include confusion, psychosis, tremor, palpitations, hyperthermia, and the neurological examination shows signs of central nervous system deficits. This is a case report of a 67-year-old woman, who developed serotonin syndrome in the form of delusions, tremor, cerebellar ataxia and upper neuron signs one day after administration of low-dose mirtazapine therapy. Complete symptom remission occurred one week after the discontinuation of mirtazapine.


Antidepressants induce profibrotic responses via the lysophosphatidic acid receptor LPA

Maria C Olianas, Simona Dedoni, Pierluigi Onali
PMID: 32007501   DOI: 10.1016/j.ejphar.2020.172963

Abstract

Preclinical and clinical studies have indicated that antidepressants can promote inflammation and fibrogenesis, particularly in the lung, by mechanisms not fully elucidated. We have previously shown that different classes of antidepressants can activate the lysophosphatidic acid (LPA) receptor LPA
, a major pathogenetic mediator of tissue fibrosis. The aim of the present study was to investigate whether in cultured human dermal and lung fibroblasts antidepressants could trigger LPA
-mediated profibrotic responses. In both cell types amitriptyline, clomipramine and mianserin mimicked the ability of LPA to induce the phosphorylation/activation of extracellular signal -regulated kinases 1 and 2 (ERK1/2), which was blocked by the selective LPA
receptor antagonist AM966 and the LPA
antagonist Ki16425. Antidepressant-induced ERK1/2 stimulation was absent in fibroblasts stably depleted of LPA
by short hairpin RNA transfection and was prevented by pertussis toxin, an uncoupler of receptors from Gi/o proteins. Like LPA, antidepressants stimulated fibroblasts proliferation and this effect was blocked by either AM966 or the MEK1/2 inhibitor PD98059. Moreover, by acting through LPA
antidepressants induced the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and caused an ERK1/2-dependent increase in the cellular levels of transforming growth factor-β (TGF-β)1, a potent fibrogenic cytokine. Pharmacological blockade of TGF-β receptor type 1 prevented antidepressant- and LPA-induced α-SMA expression. These data indicate that in human dermal and lung fibroblasts different antidepressants can induce proliferative and differentiating responses by activating the LPA
receptor coupled to ERK1/2 signalling and suggest that this property may contribute to the promotion of tissue fibrosis by these drugs.


8-Hydroxylation and Glucuronidation of Mirtazapine in Japanese Psychiatric Patients: Significance of the Glucuronidation Pathway of 8-Hydroxy-Mirtazapine

Masataka Shinozaki, Jason Pierce, Yuki Hayashi, Takashi Watanabe, Taro Sasaki, Hazuki Komahashi-Sasaki, Kazufumi Akiyama, Kazuko Kato, Yoshimasa Inoue, Shoko Tsuchimine, Norio Yasui-Furukori, Yuji Ozeki, Kazutaka Shimoda
PMID: 31158907   DOI: 10.1055/a-0918-6408

Abstract

To investigate the metabolism of mirtazapine (MIR) in Japanese psychiatric patients, we determined the plasma levels of MIR,
-desmethylmirtazapine (DMIR), 8-hydroxy-mirtazapine (8-OH-MIR), mirtazapine glucuronide (MIR-G), and 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G).
Seventy-nine Japanese psychiatric patients were treated with MIR for 1-8 weeks to achieve a steady-state concentration. Plasma levels of MIR, DMIR, and 8-OH-MIR were determined using high-performance liquid chromatography. Plasma concentrations of MIR-G and 8-OH-MIR-G were determined by total MIR and total 8-OH-MIR (i. e., concentrations after hydrolysis) minus unconjugated MIR and unconjugated 8-OH-MIR, respectively. Polymerase chain reaction was used to determine CYP2D6 genotypes.
Plasma levels of 8-OH-MIR were lower than those of MIR and DMIR (median 1.42 nmol/L vs. 92.71 nmol/L and 44.96 nmol/L, respectively). The plasma levels (median) of MIR-G and 8-OH-MIR-G were 75.00 nmol/L and 111.60 nmol/L, giving MIR-G/MIR and 8-OH-MIR-G/8-OH-MIR ratios of 0.92 and 59.50, respectively. Multiple regression analysis revealed that smoking was correlated with the plasma MIR concentration (dose- and body weight-corrected, p=0.040) and that age (years) was significantly correlated with the plasma DMIR concentration (dose- and body weight-corrected, p=0.018). The steady-state plasma concentrations of MIR and its metabolites were unaffected by the number of CYP2D6*5 and CYP2D6*10 alleles.
The plasma concentration of 8-OH-MIR was as low as 1.42 nmol/L, whereas 8-OH-MIR-G had an approximate 59.50 times higher concentration than 8-OH-MIR, suggesting a significant role for hydroxylation of MIR and its glucuronidation in the Japanese population.


Pharmacological interventions for treatment-resistant depression in adults

Philippa Davies, Sharea Ijaz, Catherine J Williams, David Kessler, Glyn Lewis, Nicola Wiles
PMID: 31846068   DOI: 10.1002/14651858.CD010557.pub2

Abstract

Although antidepressants are often a first-line treatment for adults with moderate to severe depression, many people do not respond adequately to medication, and are said to have treatment-resistant depression (TRD). Little evidence exists to inform the most appropriate 'next step' treatment for these people.
To assess the effectiveness of standard pharmacological treatments for adults with TRD.
We searched the Cochrane Common Mental Disorders Controlled Trials Register (CCMDCTR) (March 2016), CENTRAL, MEDLINE, Embase, PsycINFO and Web of Science (31 December 2018), the World Health Organization trials portal and ClinicalTrials.gov for unpublished and ongoing studies, and screened bibliographies of included studies and relevant systematic reviews without date or language restrictions.
Randomised controlled trials (RCTs) with participants aged 18 to 74 years with unipolar depression (based on criteria from DSM-IV-TR or earlier versions, International Classification of Diseases (ICD)-10, Feighner criteria or Research Diagnostic Criteria) who had not responded to a minimum of four weeks of antidepressant treatment at a recommended dose. Interventions were: (1) increasing the dose of antidepressant monotherapy; (2) switching to a different antidepressant monotherapy; (3) augmenting treatment with another antidepressant; (4) augmenting treatment with a non-antidepressant. All were compared with continuing antidepressant monotherapy. We excluded studies of non-standard pharmacological treatments (e.g. sex hormones, vitamins, herbal medicines and food supplements).
Two reviewers used standard Cochrane methods to extract data, assess risk of bias, and resolve disagreements. We analysed continuous outcomes with mean difference (MD) or standardised mean difference (SMD) and 95% confidence interval (CI). For dichotomous outcomes, we calculated a relative risk (RR) and 95% CI. Where sufficient data existed, we conducted meta-analyses using random-effects models.
We included 10 RCTs (2731 participants). Nine were conducted in outpatient settings and one in both in- and outpatients. Mean age of participants ranged from 42 - 50.2 years, and most were female. One study investigated switching to, or augmenting current antidepressant treatment with, another antidepressant (mianserin). Another augmented current antidepressant treatment with the antidepressant mirtazapine. Eight studies augmented current antidepressant treatment with a non-antidepressant (either an anxiolytic (buspirone) or an antipsychotic (cariprazine; olanzapine; quetiapine (3 studies); or ziprasidone (2 studies)). We judged most studies to be at a low or unclear risk of bias. Only one of the included studies was not industry-sponsored. There was no evidence of a difference in depression severity when current treatment was switched to mianserin (MD on Hamilton Rating Scale for Depression (HAM-D) = -1.8, 95% CI -5.22 to 1.62, low-quality evidence)) compared with continuing on antidepressant monotherapy. Nor was there evidence of a difference in numbers dropping out of treatment (RR 2.08, 95% CI 0.94 to 4.59, low-quality evidence; dropouts 38% in the mianserin switch group; 18% in the control). Augmenting current antidepressant treatment with mianserin was associated with an improvement in depression symptoms severity scores from baseline (MD on HAM-D -4.8, 95% CI -8.18 to -1.42; moderate-quality evidence). There was no evidence of a difference in numbers dropping out (RR 1.02, 95% CI 0.38 to 2.72; low-quality evidence; 19% dropouts in the mianserin-augmented group; 38% in the control). When current antidepressant treatment was augmented with mirtazapine, there was little difference in depressive symptoms (MD on Beck Depression Inventory (BDI-II) -1.7, 95% CI -4.03 to 0.63; high-quality evidence) and no evidence of a difference in dropout numbers (RR 0.50, 95% CI 0.15 to 1.62; dropouts 2% in mirtazapine-augmented group; 3% in the control). Augmentation with buspirone provided no evidence of a benefit in terms of a reduction in depressive symptoms (MD on Montgomery and Asberg Depression Rating Scale (MADRS) -0.30, 95% CI -9.48 to 8.88; low-quality evidence) or numbers of drop-outs (RR 0.60, 95% CI 0.23 to 1.53; low-quality evidence; dropouts 11% in buspirone-augmented group; 19% in the control). Severity of depressive symptoms reduced when current treatment was augmented with cariprazine (MD on MADRS -1.50, 95% CI -2.74 to -0.25; high-quality evidence), olanzapine (MD on HAM-D -7.9, 95% CI -16.76 to 0.96; low-quality evidence; MD on MADRS -12.4, 95% CI -22.44 to -2.36; low-quality evidence), quetiapine (SMD -0.32, 95% CI -0.46 to -0.18; I2 = 6%, high-quality evidence), or ziprasidone (MD on HAM-D -2.73, 95% CI -4.53 to -0.93; I2 = 0, moderate-quality evidence) compared with continuing on antidepressant monotherapy. However, a greater number of participants dropped out when antidepressant monotherapy was augmented with an antipsychotic (cariprazine RR 1.68, 95% CI 1.16 to 2.41; quetiapine RR 1.57, 95% CI: 1.14 to 2.17; ziprasidone RR 1.60, 95% CI 1.01 to 2.55) compared with antidepressant monotherapy, although estimates for olanzapine augmentation were imprecise (RR 0.33, 95% CI 0.04 to 2.69). Dropout rates ranged from 10% to 39% in the groups augmented with an antipsychotic, and from 12% to 23% in the comparison groups. The most common reasons for dropping out were side effects or adverse events. We also summarised data about response and remission rates (based on changes in depressive symptoms) for included studies, along with data on social adjustment and social functioning, quality of life, economic outcomes and adverse events.
A small body of evidence shows that augmenting current antidepressant therapy with mianserin or with an antipsychotic (cariprazine, olanzapine, quetiapine or ziprasidone) improves depressive symptoms over the short-term (8 to 12 weeks). However, this evidence is mostly of low or moderate quality due to imprecision of the estimates of effects. Improvements with antipsychotics need to be balanced against the increased likelihood of dropping out of treatment or experiencing an adverse event. Augmentation of current antidepressant therapy with a second antidepressant, mirtazapine, does not produce a clinically important benefit in reduction of depressive symptoms (high-quality evidence). The evidence regarding the effects of augmenting current antidepressant therapy with buspirone or switching current antidepressant treatment to mianserin is currently insufficient. Further trials are needed to increase the certainty of these findings and to examine long-term effects of treatment, as well as the effectiveness of other pharmacological treatment strategies.


Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors

Sandra Sacre, Albert Jaxa-Chamiec, Caroline M R Low, Giselle Chamberlain, Cathy Tralau-Stewart
PMID: 31244825   DOI: 10.3389/fimmu.2019.01167

Abstract

Antidepressants are increasingly recognized to have anti-inflammatory properties in addition to their ability to treat major depressive disorders. To explore if engagement of 5-hydroxytryptamine (5-HT) receptors was required for the anti-inflammatory effect of the tetracyclic antidepressant mianserin, a series of structural derivatives were generated with the aim of reducing 5-HT receptor binding. Primary human peripheral blood mononuclear cells were used to screen for anti-inflammatory activity. The lead compound demonstrated a significant loss in 5-HT receptor binding, as assessed by non-selective 5-HT binding of radiolabelled serotonin in rat cerebral cortex. However, it retained the ability to inhibit endosomal toll-like receptor 8 signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue equivalent to that previously observed for mianserin. These data demonstrate that the anti-inflammatory mechanism of mianserin may be independent of 5-HT receptor activity. This research offers new insights into the mechanism and structural requirements for the anti-inflammatory action of mianserin.


Explore Compound Types